molecular formula C52H79N5O12 B000251 Zotarolimus CAS No. 221877-54-9

Zotarolimus

カタログ番号: B000251
CAS番号: 221877-54-9
分子量: 966.2 g/mol
InChIキー: CGTADGCBEXYWNE-JUKNQOCSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zotarolimus (also known as ABT-578) is a semi-synthetic analog of sirolimus (rapamycin), specifically designed as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This macrocyclic immunosuppressant is an invaluable tool in cardiovascular research and cell cycle studies. Its primary research application has been in the investigation of anti-restenotic mechanisms, specifically for inhibiting vascular smooth muscle cell (VSMC) proliferation in models of neointimal hyperplasia following vascular injury. Mechanism of Action: The cytostatic mechanism of this compound begins with its binding to the intracellular immunophilin FKBP-12. The resulting this compound-FKBP-12 complex then binds to and allosterically inhibits mTORC1, a key kinase regulating protein synthesis, cell growth, and proliferation. This inhibition prevents the phosphorylation of downstream effectors like p70S6 kinase and 4E-BP1, leading to a arrest of the cell cycle in the G1 phase. Unlike cytotoxic agents, this compound acts cytostatically, making it ideal for studying controlled cell proliferation without inducing cell death. Key Research Value: As the first drug developed specifically for local delivery from drug-eluting stents, this compound has been extensively validated in numerous pre-clinical and clinical trials (e.g., ENDEAVOR, RESOLUTE). Its high lipophilicity, evidenced by a very high octanol-water partition coefficient, promotes rapid cellular uptake and sustained local tissue retention, making it an excellent candidate for in vitro and in vivo models studying localized drug delivery systems. Physical Properties: this compound is characterized by its high lipophilicity and limited water solubility, properties that are advantageous for creating sustained-release formulations in research settings. This product is provided for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTADGCBEXYWNE-JUKNQOCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H79N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873387
Record name Zotarolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221877-54-9
Record name Zotarolimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221877-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zotarolimus [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221877549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotarolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOTAROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4GXR80IZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zotarolimus: An In-Depth Technical Guide to its Mechanism of Action in Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), is a potent immunosuppressant and anti-proliferative agent.[1][2] It is a key component of drug-eluting stents (DES) designed to prevent in-stent restenosis, the re-narrowing of a coronary artery following angioplasty.[1][3] Restenosis is primarily driven by the proliferation and migration of vascular smooth muscle cells (VSMCs), leading to the formation of a neointima.[1][4] this compound effectively counteracts this process by intervening in a critical cell signaling pathway.[3][5] This technical guide provides a detailed overview of the mechanism of action of this compound in VSMCs, supported by quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways and workflows.

Core Mechanism of Action: mTOR Inhibition

The primary mechanism of action of this compound in VSMCs is the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3][5]

The this compound-FKBP12 Complex

This compound exerts its effect by first binding to the intracellular protein FK506-binding protein 12 (FKBP12).[3][6][7] This high-affinity binding forms a this compound-FKBP12 complex.[3][8] This complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, specifically within the mTOR complex 1 (mTORC1).[3][9] The formation of this ternary complex allosterically inhibits the kinase activity of mTORC1.[3][10]

Disruption of the mTORC1 Signaling Pathway

The inhibition of mTORC1 by the this compound-FKBP12 complex disrupts downstream signaling events that are crucial for cell cycle progression and protein synthesis.[1][3] Key downstream effectors of mTORC1 that are affected include:

  • p70 S6 Kinase (p70S6K): mTORC1-mediated phosphorylation and activation of p70S6K is inhibited.[3][11] p70S6K is responsible for phosphorylating the S6 ribosomal protein, a component of the 40S ribosomal subunit, which enhances the translation of specific mRNAs that encode for ribosomal proteins and elongation factors, thereby promoting protein synthesis and cell growth.[11][12]

  • Eukaryotic Initiation Factor 4E (eIF4E)-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and inhibits the translation initiation factor eIF4E.[1][3] mTORC1 phosphorylates 4E-BP1, causing its dissociation from eIF4E and allowing for the initiation of cap-dependent translation of mRNAs essential for cell cycle progression.[1][13] this compound-mediated inhibition of mTORC1 prevents the phosphorylation of 4E-BP1, keeping it in its active, inhibitory state.[3]

Cell Cycle Arrest

By inhibiting the p70S6K and 4E-BP1 pathways, this compound effectively halts the production of proteins necessary for the transition from the G1 to the S phase of the cell cycle.[3][5][14] This leads to a G1 phase cell cycle arrest, thereby potently inhibiting the proliferation of VSMCs.[1][3]

Quantitative Data

The anti-proliferative and anti-restenotic effects of this compound have been quantified in both in vitro and in vivo studies.

In Vitro Activity
ParameterValueCell TypeComments
mTOR Activity IC50 ~2.8 nmol/LNot SpecifiedThis value represents the concentration of this compound required to inhibit 50% of mTOR kinase activity.[7]
VSMC Proliferation IC50 (Sirolimus) 4.1 x 10⁻⁹ MHuman VSMCThe in vitro inhibition of human coronary artery smooth muscle cell proliferation by this compound is comparable to that of Sirolimus.[5][14]
In Vivo Efficacy of this compound-Eluting Stents (Porcine Coronary Artery Model)

A study in a porcine coronary artery model demonstrated the significant efficacy of this compound-eluting stents in reducing neointimal hyperplasia 28 days after stent implantation.[6][7]

ParameterThis compound-Eluting Stent (n=20)Polymer-Only Stent (n=20)P-value
Area Stenosis (%) 22.4 ± 8.635.7 ± 130.01
Neointimal Area (mm²) 1.69 ± 0.552.78 ± 1.070.01
Neointimal Thickness (mm) 0.25 ± 0.070.38 ± 0.130.01
Lumen Area (mm²) 6.07 ± 1.395.02 ± 1.30.01

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on VSMCs.

VSMC Proliferation Assay (e.g., EdU Incorporation)

This assay quantifies the inhibition of VSMC proliferation by this compound.

  • Cell Culture: Human aortic or coronary artery smooth muscle cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS).

  • Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a medium containing various concentrations of this compound (or vehicle control) and a pro-proliferative stimulus such as platelet-derived growth factor (PDGF; e.g., 20 ng/mL).

  • EdU Labeling: After a 24-48 hour incubation period, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, is added to the wells and incubated for an additional 2-4 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

  • Click-iT Reaction: A Click-iT reaction cocktail containing a fluorescent azide (B81097) is added to the wells, which covalently binds to the incorporated EdU.

  • Nuclear Staining: Cell nuclei are counterstained with a DNA dye such as DAPI.

  • Imaging and Analysis: The plate is imaged using a high-content imaging system or fluorescence microscope. The percentage of EdU-positive cells (proliferating cells) is quantified. The IC50 value is calculated from the dose-response curve.

VSMC Migration Assay (Transwell/Boyden Chamber Assay)

This assay measures the effect of this compound on VSMC migration.

  • Cell Culture and Starvation: VSMCs are cultured to sub-confluence and then serum-starved for 24 hours to synchronize the cells and reduce basal migration.

  • Chamber Setup: Transwell inserts with an 8.0-μm pore size polycarbonate membrane are placed in a 24-well plate. The lower chamber is filled with serum-free medium containing a chemoattractant (e.g., PDGF, 20 ng/mL).

  • Cell Seeding: A suspension of pre-treated (with this compound or vehicle) VSMCs in serum-free medium is added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the porous membrane.

  • Removal of Non-migrated Cells: The non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution such as Crystal Violet or DAPI.

  • Quantification: The number of migrated cells is counted in several random fields under a microscope. The results are expressed as the percentage of migrated cells relative to the control.

Western Blotting for mTOR Signaling Proteins

This method is used to analyze the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Cell Lysis: VSMCs are treated with this compound or vehicle control, with or without a stimulant like PDGF, for a specified time. The cells are then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound on protein phosphorylation.[4][15]

Visualizations

This compound Signaling Pathway in VSMCs

Zotarolimus_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (e.g., PDGF) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound FKBP12 FKBP12 This compound->FKBP12 Zot_FKBP12 This compound-FKBP12 Complex This compound->Zot_FKBP12 FKBP12->Zot_FKBP12 mTORC1 mTORC1 Zot_FKBP12->mTORC1 Inhibits Proliferation VSMC Proliferation Zot_FKBP12->Proliferation Inhibits Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates/ Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates/ Inactivates S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates CellCycle G1 to S Phase Progression S6->CellCycle Promotes Protein Synthesis for eIF4E eIF4E fourEBP1->eIF4E Inhibits eIF4E->CellCycle Promotes Translation for CellCycle->Proliferation

Caption: this compound signaling pathway in VSMCs.

Experimental Workflow for Assessing this compound's Effect on VSMC Proliferation

VSMC_Proliferation_Workflow start Start: Culture VSMCs seed Seed VSMCs in 96-well plate start->seed treat Treat with this compound and PDGF seed->treat edu Add EdU for incorporation treat->edu fix Fix and Permeabilize Cells edu->fix click Perform Click-iT reaction with fluorescent azide fix->click stain Counterstain nuclei with DAPI click->stain image Image plate with fluorescence microscope stain->image analyze Quantify % of EdU-positive cells image->analyze end End: Determine IC50 analyze->end

Caption: Workflow for VSMC proliferation assay.

Logical Relationship of this compound's Anti-Restenotic Action

Zotarolimus_Anti_Restenosis_Logic This compound This compound mTOR_Inhibition mTORC1 Inhibition This compound->mTOR_Inhibition G1_Arrest G1 Cell Cycle Arrest mTOR_Inhibition->G1_Arrest Migration_Inhibition Inhibition of VSMC Migration mTOR_Inhibition->Migration_Inhibition Proliferation_Inhibition Inhibition of VSMC Proliferation G1_Arrest->Proliferation_Inhibition Neointima_Reduction Reduced Neointimal Formation Proliferation_Inhibition->Neointima_Reduction Migration_Inhibition->Neointima_Reduction Restenosis_Prevention Prevention of In-Stent Restenosis Neointima_Reduction->Restenosis_Prevention

Caption: Logical flow of this compound's action.

Conclusion

This compound is a highly effective inhibitor of vascular smooth muscle cell proliferation and migration, the key cellular processes underlying in-stent restenosis. Its mechanism of action is centered on the potent and specific inhibition of the mTORC1 signaling pathway, leading to a G1 phase cell cycle arrest. This targeted molecular action, combined with its localized delivery from drug-eluting stents, makes this compound a cornerstone in the prevention of restenosis following coronary interventions. The quantitative data from both in vitro and in vivo studies robustly support its efficacy. The experimental protocols detailed herein provide a framework for the continued investigation and development of mTOR inhibitors and other anti-proliferative agents in the context of cardiovascular disease.

References

Zotarolimus: A Technical Guide to a Semi-Synthetic Sirolimus Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus (formerly ABT-578) is a semi-synthetic derivative of the macrolide immunosuppressant sirolimus (rapamycin).[1][2] Developed specifically for use in drug-eluting stents (DES), this compound exhibits potent antiproliferative and anti-inflammatory properties.[3] Its primary application is in preventing restenosis, the re-narrowing of an artery, following percutaneous coronary intervention.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis from sirolimus, mechanism of action through the mTOR signaling pathway, comparative preclinical and clinical data, and detailed experimental protocols for its analysis.

Chemical Structure and Synthesis

This compound is a tetrazole-containing macrocyclic immunosuppressant.[5] It is synthesized from sirolimus through a chemical modification at the C-42 position, where a hydroxyl group in sirolimus is replaced with a tetrazole ring.[5][] This substitution results in a molecule with the chemical formula C52H79N5O12 and a molecular weight of 966.227 g·mol−1.

G Structural Relationship of Sirolimus and this compound cluster_sirolimus Sirolimus cluster_this compound This compound sirolimus_img modification Semi-synthetic modification at C-42 (hydroxyl to tetrazole) sirolimus_img->modification sirolimus_label C51H79NO13 zotarolimus_img zotarolimus_label C52H79N5O12 modification->zotarolimus_img

Figure 1: Sirolimus to this compound Synthesis

Mechanism of Action: mTOR Inhibition

Similar to sirolimus, the mechanism of action of this compound is centered on the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, motility, and survival.[2][3]

This compound first forms a complex with the intracellular protein FK-binding protein 12 (FKBP12).[2][5] This this compound-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[2] The inhibition of mTORC1 disrupts the phosphorylation of downstream effectors, including the 40S ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7] This disruption ultimately leads to the arrest of the cell cycle in the G1 phase, thereby preventing the proliferation of cells such as vascular smooth muscle cells, which is a key factor in restenosis.[2]

mTOR_Pathway This compound Mechanism of Action via mTOR Pathway This compound This compound Zot_FKBP12_Complex This compound-FKBP12 Complex This compound->Zot_FKBP12_Complex binds FKBP12 FKBP12 FKBP12->Zot_FKBP12_Complex binds mTORC1 mTORC1 Zot_FKBP12_Complex->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis promotes eIF4E eIF4E FourEBP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) Protein_Synthesis->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation Cell_Cycle_Progression->Cell_Proliferation G Preclinical Evaluation Workflow for this compound-Eluting Stents start Stent Implantation (Porcine/Rabbit Model) follow_up Follow-up Period (e.g., 28, 90, 180 days) start->follow_up explantation Stent Explantation and Tissue Harvesting follow_up->explantation histology Histological Analysis (Neointimal Thickness, Inflammation) explantation->histology sem Scanning Electron Microscopy (Endothelialization) explantation->sem pk_analysis Pharmacokinetic Analysis (Tissue Drug Concentration) explantation->pk_analysis data_analysis Data Analysis and Comparison to Control histology->data_analysis sem->data_analysis pk_analysis->data_analysis end Safety and Efficacy Assessment data_analysis->end

References

Zotarolimus (ABT-578): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zotarolimus, also known by its development code ABT-578, is a semi-synthetic macrolide created as a potent immunosuppressant and antiproliferative agent. It is an analog of sirolimus (rapamycin) and was specifically designed for use in drug-eluting stents (DES) to combat in-stent restenosis, a common complication following coronary angioplasty. Restenosis is the re-narrowing of an artery due to the excessive proliferation of vascular smooth muscle cells (VSMCs) in response to the vessel injury caused by stent implantation. This compound was developed by Abbott Laboratories to provide a cytostatic effect, arresting cell proliferation without causing cell death, a key feature for localized drug delivery in the coronary arteries. This document provides a detailed overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound.

Discovery and Rationale for Development

The development of this compound was driven by the need for a highly effective, cytostatic agent for DES with an improved pharmacokinetic profile for localized delivery. While sirolimus was a known potent inhibitor of cell proliferation, researchers sought to create an analog with specific properties tailored for stent-based applications.

The key chemical modification in this compound is the substitution of the hydroxyl group at the C-42 position of the rapamycin (B549165) structure with a tetrazole ring. This substitution significantly increases the lipophilicity of the molecule compared to sirolimus. The enhanced lipophilicity was designed to achieve two primary goals:

  • Sustained Local Tissue Retention: A more lipophilic drug is less likely to rapidly dissolve into the bloodstream, allowing for a slower, more controlled elution from the stent's polymer coating and prolonged retention within the arterial wall.

  • Enhanced Cellular Uptake: The lipophilic nature facilitates easier diffusion across the cell membranes of the target VSMCs to reach its intracellular site of action.

Initially developed by Abbott Laboratories, the drug was later licensed to Medtronic for use in their coronary stent platforms, including the Endeavor and Resolute series of drug-eluting stents.

Chemical Synthesis of this compound

This compound is prepared via a semi-synthetic route starting from rapamycin (sirolimus). The synthesis involves a two-step, one-pot process that focuses on the modification at the C-42 position.

Experimental Protocol: One-Pot Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound from rapamycin.

Materials:

Procedure:

  • Activation of C-42 Hydroxyl Group:

    • Dissolve rapamycin (e.g., 3.75 g) in dichloromethane (DCM, 15 g).

    • Add 2,6-Lutidine (0.88 g) to the solution.

    • Cool the reaction mixture to -30°C using an acetonitrile-dry ice bath.

    • Slowly add triflic anhydride (1.45 g) over 10 minutes. The triflic anhydride reacts with the C-42 hydroxyl group to form a highly reactive triflate leaving group.

    • Stir the reaction mixture for 20 minutes at this temperature.

  • Nucleophilic Substitution with Tetrazole:

    • To the same reaction mixture, add 1H-Tetrazole (0.72 g), followed by the addition of diisopropylethylamine (DIEA, 2.65 g).

    • Allow the reaction mixture to warm to room temperature (25°C) and stir for 6 hours. During this time, the tetrazole anion displaces the triflate group via an Sₙ2 reaction, resulting in the formation of this compound with an inversion of stereochemistry at the C-42 position.

  • Purification:

    • Directly load the crude reaction mixture onto a silica gel column (115 g) pre-equilibrated with a 70:30 mixture of n-heptane and acetone.

    • Elute the column with the same solvent mixture (70:30 n-heptane:acetone).

    • Collect the fractions containing the desired product.

    • Combine the product-containing fractions and concentrate them under reduced pressure to yield purified this compound.

Zotarolimus_Synthesis cluster_reagents1 cluster_reagents2 Rapamycin Rapamycin (in DCM) Activated C-42 Activated Intermediate (Triflate Ester) Rapamycin->Activated Step 1: Activation Reagents1 + 2,6-LutidineTriflic Anhydride(Tf₂O)@ -30°C Crude Crude this compound (in reaction mixture) Activated->Crude Step 2: Substitution (Sₙ2) Reagents2 + 1H-TetrazoleDIEA@ 25°C, 6h Purification Silica Gel Column Chromatography (Heptane:Acetone) Crude->Purification This compound Purified this compound (ABT-578) Purification->this compound

Logical workflow for the one-pot synthesis of this compound from Rapamycin.

Mechanism of Action

This compound exerts its antiproliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. The mechanism is analogous to that of sirolimus and involves several key steps:

  • Intracellular Binding: this compound, being lipophilic, readily crosses the cell membrane and enters the cytoplasm of target cells, such as VSMCs.

  • Complex Formation: Inside the cell, this compound binds with high affinity to the intracellular receptor protein FKBP12 (FK506-Binding Protein 12).

  • mTORC1 Inhibition: The resulting this compound-FKBP12 complex then binds directly to the mTOR Complex 1 (mTORC1), inhibiting its kinase activity.

  • Downstream Signaling Blockade: The inhibition of mTORC1 prevents the phosphorylation of its key downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).

    • Inhibition of Protein Synthesis: Dephosphorylated 4E-BP1 binds tightly to the eukaryotic initiation factor 4E (eIF4E), preventing the assembly of the translation initiation complex and thereby inhibiting cap-dependent mRNA translation. The inactivation of S6K1 also contributes to the suppression of protein synthesis.

    • Cell Cycle Arrest: By blocking these critical pathways required for protein synthesis and cell growth, this compound effectively halts the progression of the cell cycle from the G1 phase to the S phase.

This G1 phase arrest is the ultimate mechanism that prevents the proliferation of VSMCs, thereby inhibiting the neointimal hyperplasia responsible for in-stent restenosis.

mTOR_Pathway cluster_downstream Downstream Effectors This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibition INHIBITION p70S6K p70 S6 Kinase mTORC1->p70S6K phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates ProteinSynthesis Protein Synthesis & Ribosome Biogenesis p70S6K->ProteinSynthesis EBP1->ProteinSynthesis inhibits when dephosphorylated CellCycle Cell Cycle Progression (G1 → S Phase) ProteinSynthesis->CellCycle Proliferation Cell Proliferation (e.g., VSMC) CellCycle->Proliferation

Signaling pathway showing this compound-mediated inhibition of mTORC1.

Preclinical and In Vitro Evaluation

This compound underwent extensive preclinical testing to validate its efficacy and safety profile before human trials. Studies confirmed it was mechanistically similar to sirolimus, demonstrating high-affinity binding to FKBP12 and potent inhibition of T-cell proliferation.

Experimental Protocol: In Vitro Smooth Muscle Cell Proliferation Assay

Objective: To determine the concentration of this compound required to inhibit the proliferation of vascular smooth muscle cells (VSMCs) by 50% (IC₅₀).

Materials:

  • Human coronary artery smooth muscle cells (hCASMC)

  • Cell culture medium (e.g., SmGM-2)

  • Fetal bovine serum (FBS)

  • Platelet-derived growth factor (PDGF) or other mitogen

  • This compound stock solution (in DMSO)

  • Cell proliferation reagent (e.g., BrdU, MTS, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader (colorimetric, fluorometric, or luminometric)

Procedure:

  • Cell Seeding: Plate hCASMCs in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a growth medium containing low serum (e.g., 0.5% FBS).

  • Serum Starvation: Synchronize the cells in the G₀/G₁ phase of the cell cycle by incubating them in a serum-free medium for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in the assay medium. Remove the starvation medium and add the this compound dilutions to the wells. Include vehicle controls (DMSO) and untreated controls. Incubate for 1-2 hours.

  • Mitogen Stimulation: Stimulate cell proliferation by adding a mitogen like PDGF (e.g., 20 ng/mL) to all wells except for the negative control wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • Proliferation Assessment: Quantify cell proliferation using a chosen reagent. For example, using a BrdU assay, add BrdU to the wells for the final 2-4 hours of incubation. Then, fix the cells, add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), add the substrate, and measure the colorimetric output.

  • Data Analysis: Plot the proliferation signal against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

The preclinical evaluation also involved animal studies, most commonly using porcine and rabbit artery models, to assess the in vivo response to this compound-eluting stents. These studies are crucial for evaluating neointimal formation, inflammation, and endothelialization.

Experimental workflow for preclinical evaluation of a this compound-eluting stent.

Pharmacokinetic and In Vitro Activity Data

This compound was designed to have a shorter in vivo half-life than sirolimus, potentially reducing systemic side effects while maintaining high potency locally. Its high lipophilicity is a key determinant of its pharmacokinetic behavior in the context of a DES.

ParameterThis compound (ABT-578)Sirolimus (Rapamycin)Reference
In Vitro Potency
T-Cell Proliferation IC₅₀Comparable to Sirolimus~0.1-1 nM (assay dependent)
VSMC Proliferation IC₅₀Comparable to Sirolimus~0.5-5 nM (assay dependent)
Pharmacokinetics (Rat, IV)
Terminal Elimination Half-life9.4 hours14.0 hours
Physicochemical Properties
Lipophilicity (Octanol:Water)Higher than SirolimusBaseline

Clinical Trials and Efficacy

This compound has been extensively studied in a series of large-scale clinical trials, primarily through the Medtronic-sponsored ENDEAVOR and RESOLUTE programs. These trials evaluated different generations of this compound-eluting stents (ZES). The first-generation Endeavor ZES featured a phosphorylcholine (B1220837) (PC) polymer with rapid drug elution, while the second-generation Resolute ZES utilized a more advanced BioLinx™ polymer for extended drug release.

The table below summarizes key outcomes from pivotal clinical trials comparing ZES to other market-leading stents. Target Lesion Failure (TLF) is a composite endpoint, typically including cardiac death, target-vessel myocardial infarction (MI), and clinically-indicated target lesion revascularization (TLR).

Trial Name (Comparison)Stent TypeNFollow-upPrimary EndpointResult
ENDEAVOR II Endeavor ZES vs. BMS1,1979 monthsTarget Vessel Failure (TVF)7.9% (ZES) vs. 15.1% (BMS), p<0.001
ENDEAVOR III Endeavor ZES vs. Cypher (SES)4369 monthsIn-Segment Late Lumen Loss0.34 mm (ZES) vs. 0.13 mm (SES), p<0.001 (ZES failed non-inferiority)
RESOLUTE All Comers Resolute ZES vs. Xience (EES)2,29212 monthsTarget Lesion Failure (TLF)8.2% (ZES) vs. 8.3% (EES), p<0.001 (non-inferior)
RESOLUTE US Resolute ZES (vs. historical control)1,40212 monthsTarget Lesion Failure (TLF)4.7% (ZES)
RESOLUTE Global Program Resolute ZES7,6185 yearsTarget Lesion Failure (TLF)13.4%
5 yearsDefinite/Probable Stent Thrombosis1.2%

BMS: Bare-Metal Stent; SES: Sirolimus-Eluting Stent; EES: Everolimus-Eluting Stent

The results demonstrate that while the first-generation Endeavor stent was superior to bare-metal stents, it was less effective at suppressing neointimal growth compared to the first-generation sirolimus-eluting stent, largely due to its rapid elution profile. The second-generation Resolute ZES, with its improved polymer and extended-release kinetics, demonstrated clinical outcomes non-inferior to the market-leading everolimus-eluting stent, establishing it as a safe and effective option for treating coronary artery disease. The large-scale RESOLUTE Global Program confirmed the long-term safety and efficacy of the Resolute ZES platform.

Conclusion

This compound (ABT-578) represents a successful example of rational drug design, where a natural product, sirolimus, was chemically modified to enhance its properties for a specific therapeutic application. The strategic introduction of a tetrazole ring increased lipophilicity, which, when paired with an advanced polymer system in second-generation drug-eluting stents, provided a durable and effective therapy for preventing coronary in-stent restenosis. Its mechanism of action via mTORC1 inhibition is well-understood, and its clinical safety and efficacy have been robustly established through a comprehensive series of global clinical trials.

Zotarolimus and Its Anti-proliferative Effects on Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation.[1][2] Developed for use in drug-eluting stents (DES), this compound plays a critical role in preventing in-stent restenosis by inhibiting the proliferation of vascular smooth muscle cells.[2][3] However, its impact on endothelial cells is of significant interest, as the timely re-endothelialization of the stented arterial segment is vital for preventing late-stent thrombosis. This technical guide provides an in-depth overview of the anti-proliferative properties of this compound on endothelial cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

This compound exerts its anti-proliferative effects by targeting the mTOR signaling pathway. The process is initiated by the binding of this compound to the intracellular immunophilin, FKBP-12 (FK506-binding protein 12).[2][3] This this compound/FKBP-12 complex then binds to the mTORC1 complex, inhibiting its kinase activity.[1] The inhibition of mTORC1 disrupts downstream signaling cascades that are essential for cell cycle progression, leading to a cytostatic effect.[1][3]

Key downstream targets of mTORC1 include the p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] Inhibition of S6K1 and the subsequent activation of 4E-BP1 lead to a reduction in protein synthesis required for cell growth and proliferation. Furthermore, mTOR inhibition has been shown to upregulate the cell-cycle inhibitor p27Kip1, which plays a crucial role in arresting cells in the G1 phase of the cell cycle.[3] This G1 cell cycle arrest is the primary mechanism by which this compound prevents the proliferation of endothelial cells.[2][3]

Quantitative Data on the Effects of this compound

Table 1: In Vivo Efficacy of this compound-Eluting Stents in a Porcine Coronary Artery Model

ParameterThis compound-Eluting Stent (ZES)Control (Polymer-only Stent)P-value
Area Stenosis (%)22.4 ± 8.635.7 ± 130.01
Neointimal Area (mm²)1.69 ± 0.552.78 ± 1.070.01
Neointimal Thickness (mm)0.25 ± 0.070.38 ± 0.130.01
Lumen Area (mm²)6.07 ± 1.395.02 ± 1.30.01
Data from a 28-day study in a porcine coronary artery model.[1]

Table 2: Comparative In Vitro Inhibitory Effects of Sirolimus on Vascular Cell Proliferation

Cell TypeIC50 of Sirolimus (M)
Vascular Smooth Muscle Cells (VSMC)4.1 x 10⁻⁹
Endothelial Cells (EC)7.1 x 10⁻⁹
Data for sirolimus, a compound with a similar mechanism of action to this compound. This data is provided for comparative purposes to indicate the expected potency of this class of mTOR inhibitors.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its anti-proliferative effects.

Zotarolimus_mTOR_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactors Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70 S6 Kinase mTORC1->S6K1 Activates EBP1 4E-BP1 mTORC1->EBP1 Inhibits p27 p27Kip1 mTORC1->p27 Inhibits (Promotes degradation) ProteinSynthesis Protein Synthesis (Cell Growth) S6K1->ProteinSynthesis EBP1->ProteinSynthesis Inhibits CellCycle G1/S Transition p27->CellCycle Inhibits This compound This compound FKBP12 FKBP-12 This compound->FKBP12 Zot_FKBP12 This compound-FKBP-12 Complex FKBP12->Zot_FKBP12 Zot_FKBP12->mTORC1 Inhibits

This compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow cluster_assays Assessment of Anti-proliferative Effects start Start: Endothelial Cell Culture treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment proliferation_assay Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay migration_assay Wound Healing Assay treatment->migration_assay protein_analysis Protein Expression Analysis (Western Blot for p27Kip1, p-S6K) treatment->protein_analysis data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis cell_cycle_assay->data_analysis migration_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion on Anti-proliferative Properties of this compound data_analysis->conclusion

Workflow for assessing this compound's effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-proliferative properties of this compound on endothelial cells.

Endothelial Cell Culture
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.

  • Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA. Experiments are typically conducted on cells between passages 3 and 7.

Cell Proliferation Assay (MTT Assay)

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

  • Cell Seeding: HUVECs are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (DMSO).

  • Incubation: Cells are incubated for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Cell Cycle Analysis (Flow Cytometry)

This method determines the proportion of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: HUVECs are seeded in 6-well plates and treated with this compound as described for the proliferation assay.

  • Cell Harvesting: After the incubation period, cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium (B1200493) iodide (PI) for 30 minutes in the dark.

  • Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis for Key Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the mTOR pathway.

  • Protein Extraction: HUVECs are treated with this compound, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total mTOR, phospho-mTOR, total S6K1, phospho-S6K1, and p27Kip1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on endothelial cell migration, a key process in re-endothelialization.

  • Cell Seeding: HUVECs are grown to a confluent monolayer in 6-well plates.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment: The cells are washed with PBS to remove debris, and fresh medium containing this compound or a vehicle control is added.

  • Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope with a camera.

  • Data Analysis: The width of the scratch is measured at different points, and the rate of wound closure is calculated to determine the effect of this compound on cell migration.

Conclusion

This compound effectively inhibits the proliferation of endothelial cells by targeting the mTOR signaling pathway, leading to G1 cell cycle arrest. This anti-proliferative property is crucial for its efficacy in preventing neointimal hyperplasia in drug-eluting stents. While this inhibition is beneficial in controlling smooth muscle cell overgrowth, its impact on the rate of re-endothelialization remains a key area of investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the nuanced effects of this compound and other mTOR inhibitors on endothelial cell biology, contributing to the development of safer and more effective vascular therapies.

References

Zotarolimus Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin). This compound is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation. This document provides a detailed overview of its mechanism of action, quantitative activity data, experimental protocols for its evaluation, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound

This compound, also known as ABT-578, is an immunosuppressant and anti-proliferative agent specifically designed for use in drug-eluting stents to prevent restenosis following coronary angioplasty.[][2] It is a derivative of sirolimus, modified at the C-42 position with a tetrazole ring, a substitution that enhances its lipophilicity.[3] This increased lipophilicity facilitates its sustained release from stent polymers and rapid absorption into the arterial wall, maximizing its local therapeutic effect while minimizing systemic exposure.[2][3]

The primary mechanism of action of this compound involves the formation of a complex with the intracellular protein FK-binding protein 12 (FKBP12).[4][5] This this compound-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a serine/threonine kinase.[4][5] Inhibition of mTORC1 disrupts downstream signaling pathways that are critical for cell cycle progression, leading to a G1 phase arrest and the inhibition of cell proliferation, particularly of vascular smooth muscle cells.[][4]

Structure-Activity Relationship (SAR) of this compound and Related Analogs

The modification at the C-42 position of the rapamycin macrocycle is a key determinant of the pharmacological properties of this class of compounds. While extensive proprietary data likely exists, publicly available information allows for a comparative analysis of this compound with its parent compound, sirolimus, and another clinically significant C-42 analog, everolimus. The substitution of the hydroxyl group at C-42 with a tetrazole ring in this compound was a strategic modification to improve its pharmacokinetic profile for localized drug delivery.[2]

CompoundC-42 SubstituentKey Biological ActivitiesReference
Sirolimus (Rapamycin) -OHPotent inhibitor of mTORC1; Immunosuppressive and anti-proliferative activities.[6]
This compound -N4C-H (Tetrazole)Potent inhibitor of mTORC1 (IC50 ≈ 2.8 nM for mTOR blockade); Designed for use in drug-eluting stents with enhanced lipophilicity for sustained local delivery.[7]
Everolimus -O-(CH2)2-OHPotent and selective inhibitor of mTORC1; Used as an immunosuppressant and in cancer therapy.[6]

Note: A comprehensive, publicly available table of various C-42 analogs with their corresponding IC50 values for mTOR inhibition or anti-proliferative activity is limited. The data presented here is a compilation from various sources to illustrate the impact of C-42 modification.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

FKBP12 Binding Assay (Competitive Fluorescence Polarization)

This assay is used to determine the binding affinity of this compound and its analogs to their intracellular target, FKBP12.

Principle: This competitive assay measures the displacement of a fluorescently labeled ligand from FKBP12 by a test compound. The change in fluorescence polarization is proportional to the amount of displaced labeled ligand, allowing for the determination of the test compound's binding affinity.

Materials:

  • Recombinant human FKBP12 protein

  • Fluorescently labeled FKBP12 ligand (e.g., SLF-fluorescein)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20

  • Test compounds (this compound and analogs) dissolved in DMSO

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X solution of FKBP12 in Assay Buffer.

    • Prepare a 2X solution of the fluorescently labeled ligand in Assay Buffer.

    • Prepare a serial dilution of the test compounds in DMSO, and then dilute into Assay Buffer to create 4X working solutions.

  • Assay Protocol:

    • Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.

    • Add 5 µL of the 2X FKBP12 solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X fluorescently labeled ligand solution to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent ligand.

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

mTORC1 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay quantifies the ability of this compound to inhibit the kinase activity of mTORC1.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the mTOR kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. Inhibitors that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • Recombinant mTOR kinase

  • Eu-labeled anti-tag antibody

  • Kinase Tracer

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test compounds (this compound) dissolved in DMSO

  • White, low-volume 384-well microplates

  • TR-FRET capable plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 4X solution of the test compounds by serial dilution in Assay Buffer containing DMSO.

    • Prepare a 2X mTOR kinase/Eu-antibody mix in Assay Buffer.

    • Prepare a 4X solution of the Kinase Tracer in Assay Buffer.

  • Assay Protocol:

    • Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.

    • Add 10 µL of the 2X mTOR kinase/Eu-antibody mix to each well.

    • Add 5 µL of the 4X Kinase Tracer solution to each well.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the anti-proliferative activity of this compound on relevant cell types, such as vascular smooth muscle cells (VSMCs).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed VSMCs into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes discussed in this guide.

Zotarolimus_Mechanism_of_Action This compound This compound Complex This compound-FKBP12 Complex This compound->Complex Binds to FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits G1_Arrest G1 Cell Cycle Arrest Complex->G1_Arrest Results in S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation pS6K1 p-S6K1 p4EBP1 p-4E-BP1 Protein_Synthesis Protein Synthesis pS6K1->Protein_Synthesis Promotes p4EBP1->Protein_Synthesis Promotes Protein_Synthesis->Cell_Growth Leads to

Caption: this compound Mechanism of Action.

FKBP12_Binding_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - 2X FKBP12 - 2X Fluorescent Ligand - 4X Test Compound Start->Prep_Reagents Add_Compound Add 4X Test Compound to 384-well plate Prep_Reagents->Add_Compound Add_FKBP12 Add 2X FKBP12 Add_Compound->Add_FKBP12 Incubate1 Incubate 15 min Add_FKBP12->Incubate1 Add_Ligand Add 2X Fluorescent Ligand Incubate1->Add_Ligand Incubate2 Incubate 1 hr Add_Ligand->Incubate2 Read_Plate Measure Fluorescence Polarization Incubate2->Read_Plate Analyze Analyze Data: - Plot dose-response curve - Calculate IC50 and Ki Read_Plate->Analyze End End Analyze->End

Caption: FKBP12 Competitive Binding Assay Workflow.

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed Vascular Smooth Muscle Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of this compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data: - Calculate % cell viability - Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Cell Proliferation (MTT) Assay Workflow.

Conclusion

This compound represents a successful example of rational drug design, where modification of a natural product, sirolimus, at the C-42 position led to a compound with an optimized pharmacokinetic profile for a specific clinical application. Its high lipophilicity and potent inhibition of the mTORC1 pathway make it an effective agent for preventing neointimal hyperplasia and in-stent restenosis. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of drug development and cardiovascular medicine, facilitating a deeper understanding of the structure-activity relationships that govern the therapeutic efficacy of this compound and related compounds. Further research into novel analogs with potentially improved therapeutic indices continues to be an active area of investigation.

References

In Vitro Immunosuppressive Profile of Zotarolimus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus (formerly ABT-578) is a semi-synthetic derivative of sirolimus (rapamycin) developed as an immunosuppressive and anti-proliferative agent.[1] Primarily utilized in drug-eluting stents to prevent restenosis, its core mechanism of action lies in the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and survival.[2][3] This technical guide provides an in-depth overview of the in vitro immunosuppressive effects of this compound, detailing its mechanism of action, impact on T-cell proliferation and cytokine production, and the experimental protocols used for its evaluation.

Mechanism of Action: mTOR Pathway Inhibition

This compound exerts its immunosuppressive effects through a well-defined signaling cascade. It is a potent inhibitor of mTOR Complex 1 (mTORC1).[2] The process begins with this compound binding to the intracellular protein FK-binding protein 12 (FKBP12).[3][4] This this compound-FKBP12 complex then interacts with the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 kinase activity.[4]

The inhibition of mTORC1 disrupts downstream signaling pathways critical for cellular progression. Specifically, it prevents the phosphorylation of key substrates such as the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] The dephosphorylation of these targets leads to the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[2][4]

mTOR_Pathway_Inhibition cluster_cell Cell This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds to Zot_FKBP12 This compound-FKBP12 Complex FKBP12->Zot_FKBP12 mTORC1 mTORC1 Zot_FKBP12->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis Leads to Cell_Cycle_G1 G1 Phase Protein_Synthesis->Cell_Cycle_G1 Cell_Cycle_S S Phase Cell_Cycle_G1->Cell_Cycle_S Transition Blocked Proliferation Cell Proliferation Cell_Cycle_S->Proliferation

Figure 1: this compound-mediated inhibition of the mTOR signaling pathway.

Quantitative Analysis of Immunosuppressive Effects

The in vitro immunosuppressive activity of this compound has been characterized by its ability to inhibit T-cell proliferation and cytokine production. While specific IC50 values for T-cell proliferation are not extensively published, studies indicate that this compound has a comparable potency to Sirolimus in inhibiting the in vitro proliferation of both human and rat T-cells.[5]

Parameter Cell Type Assay This compound IC50 Sirolimus IC50 Everolimus IC50 Reference
mTOR Activity Cell-freeKinase Assay2.8 nMNot Reported1.6-2.4 nM[4]
T-Cell Proliferation Human & Rat T-CellsProliferation AssayComparable to SirolimusNot specifiedNot Reported[5]
MCP-1 Production Human MonocytesELISANot ReportedNot ReportedNot Reported

Experimental Protocols

The assessment of the in vitro immunosuppressive effects of this compound involves several key experimental procedures.

T-Cell Proliferation Assay (CFSE-based)

This assay quantifies the ability of this compound to inhibit the proliferation of T-lymphocytes in response to stimulation.

Objective: To determine the concentration-dependent effect of this compound on T-cell division.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Enrichment (Optional): Purify T-cells from PBMCs using magnetic-activated cell sorting (MACS) for specific T-cell subset analysis.

  • CFSE Staining: Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

  • Cell Culture and Stimulation: Culture the CFSE-labeled T-cells in a 96-well plate. Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.

  • This compound Treatment: Add serial dilutions of this compound to the cell cultures. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 3-5 days to allow for cell proliferation.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer. The progressive halving of CFSE fluorescence intensity in proliferating cells allows for the quantification of cell division.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferating cells and the proliferation index in the presence of different concentrations of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits T-cell proliferation by 50%.

T_Cell_Proliferation_Workflow Start Isolate PBMCs Stain Stain T-Cells with CFSE Start->Stain Culture Culture & Stimulate (anti-CD3/CD28) Stain->Culture Treat Add this compound (Serial Dilutions) Culture->Treat Incubate Incubate (3-5 days) Treat->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze Calculate Calculate IC50 Analyze->Calculate

Figure 2: Workflow for a CFSE-based T-cell proliferation assay.
Cytokine Production Assay (ELISA)

This assay measures the effect of this compound on the production of key immunomodulatory cytokines by activated immune cells.

Objective: To quantify the inhibition of cytokine secretion (e.g., IL-2, IFN-γ, TNF-α) by this compound.

Methodology:

  • Cell Culture and Stimulation: Culture PBMCs or isolated T-cells in a 96-well plate and stimulate them with appropriate mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce cytokine production.

  • This compound Treatment: Concurrently treat the cells with a range of this compound concentrations.

  • Incubation: Incubate the plates for 24-72 hours, depending on the cytokine of interest.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a substrate that reacts with the enzyme to produce a measurable color change.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the IC50 value for the inhibition of each cytokine by this compound.

Conclusion

This compound demonstrates potent in vitro immunosuppressive activity primarily through the inhibition of the mTOR signaling pathway, leading to cell cycle arrest in T-lymphocytes. Its efficacy in inhibiting T-cell proliferation is comparable to that of sirolimus. While quantitative data on its broad cytokine inhibitory profile remains to be fully elucidated in publicly accessible literature, the available information underscores its significant immunomodulatory potential. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of the in vitro immunosuppressive effects of this compound and other novel immunomodulatory compounds.

References

Zotarolimus-Induced G1 Phase Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zotarolimus, a semi-synthetic derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR). A critical aspect of its mechanism of action is the induction of G1 phase cell cycle arrest, which underlies its anti-proliferative effects. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental protocols related to this compound-induced G1 arrest. The information is intended to serve as a comprehensive resource for researchers in cell biology and drug development.

Introduction

This compound is a cytostatic agent primarily utilized in drug-eluting stents to prevent restenosis following coronary angioplasty.[1] Its efficacy stems from its ability to inhibit the proliferation of vascular smooth muscle cells (VSMCs) and endothelial cells (ECs).[1][2] This anti-proliferative effect is achieved by arresting the cell cycle in the G1 phase, thereby preventing cells from entering the S phase and replicating their DNA.[3] Understanding the intricacies of this process is crucial for the development of novel therapeutic strategies targeting cell proliferation.

Mechanism of Action: The mTOR Signaling Pathway

This compound exerts its effect on the cell cycle by targeting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. The key steps in the mechanism of this compound-induced G1 arrest are as follows:

  • Binding to FKBP12: this compound, like other rapalogs, first binds to the intracellular protein FK506-binding protein 12 (FKBP12).[2]

  • Inhibition of mTORC1: The resulting this compound-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1).[3]

  • Downregulation of Downstream Effectors: The inhibition of mTORC1 prevents the phosphorylation of its two major downstream targets: ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

  • Inhibition of Protein Synthesis: The dephosphorylation of p70S6K and 4E-BP1 leads to a decrease in protein synthesis, a critical process for cell growth and progression through the cell cycle.

  • G1 Cell Cycle Arrest: The culmination of these events is the arrest of the cell cycle in the G1 phase, effectively halting cell proliferation.

mTOR_Signaling_Pathway cluster_mTOR_activation mTORC1 Activity cluster_protein_synthesis Protein Synthesis This compound This compound Zot_FKBP12 This compound-FKBP12 Complex This compound->Zot_FKBP12 FKBP12 FKBP12 FKBP12->Zot_FKBP12 mTORC1 mTORC1 Zot_FKBP12->mTORC1 Inhibits p_p70S6K p-p70S6K (Active) mTORC1->p_p70S6K Phosphorylates p_FourEBP1 p-4E-BP1 (Inactive) mTORC1->p_FourEBP1 Phosphorylates G1_Arrest G1 Phase Cell Cycle Arrest p70S6K p70S6K Ribosomal_Biogenesis Ribosomal Biogenesis & Protein Synthesis p_p70S6K->Ribosomal_Biogenesis Cell_Growth Cell Growth & Proliferation Ribosomal_Biogenesis->Cell_Growth FourEBP1 4E-BP1 eIF4E eIF4E p_FourEBP1->eIF4E Releases Translation_Initiation Translation Initiation eIF4E->Translation_Initiation Translation_Initiation->Cell_Growth Cell_Growth->G1_Arrest Inhibition leads to

Caption: this compound inhibits mTORC1, leading to G1 cell cycle arrest.

Quantitative Data on this compound Activity

ParameterCell TypeValueReference
IC50 for mTOR Activity Not specified2.8 nmol/L[3]
IC50 for Proliferation Smooth Muscle Cells (SMCs)2.9 ± 0.7 nM[2]
IC50 for Proliferation Endothelial Cells (ECs)2.6 ± 1.0 nM[2]

Note: The IC50 values indicate the concentration of this compound required to inhibit 50% of the measured activity or proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced G1 phase cell cycle arrest.

Cell Proliferation Assay

This protocol outlines a method to determine the IC50 of this compound on vascular smooth muscle cell proliferation.

Materials:

  • Human Coronary Artery Smooth Muscle Cells (hCASMCs)

  • Smooth Muscle Cell Growth Medium (SmGM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cell proliferation assay kit (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed hCASMCs in 96-well plates at a density of 5,000 cells/well in SmGM supplemented with 10% FBS. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in SmGM to achieve the desired final concentrations. A vehicle control with the same concentration of DMSO should also be prepared.

  • Treatment: Replace the medium in the wells with the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assessment: After incubation, assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of vascular smooth muscle cells treated with this compound using propidium (B1200493) iodide (PI) staining.

Materials:

  • Human Coronary Artery Smooth Muscle Cells (hCASMCs)

  • Smooth Muscle Cell Growth Medium (SmGM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture hCASMCs to approximately 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of mTOR Pathway Proteins

This protocol details the detection of phosphorylated p70S6K and 4E-BP1 in this compound-treated cells.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p70S6K, anti-total p70S6K, anti-phospho-4E-BP1, anti-total 4E-BP1, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., Vascular Smooth Muscle Cells) Zotarolimus_Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->Zotarolimus_Treatment Cell_Harvesting Cell Harvesting Zotarolimus_Treatment->Cell_Harvesting Proliferation_Assay Cell Proliferation Assay (e.g., MTT, WST-1) Cell_Harvesting->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry with PI Staining) Cell_Harvesting->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Cell_Harvesting->Western_Blot Data_Analysis_Proliferation Data Analysis: IC50 Determination Proliferation_Assay->Data_Analysis_Proliferation Data_Analysis_Cell_Cycle Data Analysis: % Cells in G1, S, G2/M Cell_Cycle_Analysis->Data_Analysis_Cell_Cycle Data_Analysis_Western Data Analysis: Phosphorylation Levels of p70S6K & 4E-BP1 Western_Blot->Data_Analysis_Western

References

Zotarolimus: A Physicochemical and Methodological Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), is a potent immunosuppressant and anti-proliferative agent.[1] Its primary application is in drug-eluting stents (DES) to prevent restenosis, the re-narrowing of an artery after an angioplasty procedure.[2] this compound functions as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in the regulation of cell growth and proliferation.[1][2] This technical guide provides an in-depth overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its application in research and development.

Physicochemical Properties of this compound

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding its behavior in biological systems and for the development of drug delivery systems.

PropertyValueSource(s)
Molecular Formula C₅₂H₇₉N₅O₁₂[3]
Molecular Weight 966.2 g/mol [3]
IUPAC Name (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0⁴,⁹]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone[3]
CAS Number 221877-54-9[3]
LogP (Octanol/Water) 5.9[3]
Aqueous Solubility Extremely low, < 1 mg/mL[4][5]
Solubility in Organic Solvents Freely soluble in propylene (B89431) glycol, acetone, toluene, acetonitrile (B52724), ethanol (B145695) (93 mg/mL), benzyl (B1604629) alcohol, and dimethyl sulfoxide (B87167) (DMSO, 93 mg/mL).[4][5]
pKa No ionizable groups in the physiological pH range.[4]
Melting Point Not publicly available. A general protocol for determination is provided in the Experimental Protocols section.

Mechanism of Action: mTOR Inhibition

This compound exerts its anti-proliferative effects by inhibiting the mTOR signaling pathway. This pathway is central to the regulation of cell growth, proliferation, and survival. The mechanism of action is depicted in the signaling pathway diagram below.

Zotarolimus_Signaling_Pathway cluster_cell Cell cluster_mTORC1 mTORC1 Complex This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds mTOR mTOR This compound->mTOR Complex Binds & Inhibits FKBP12->mTOR Complex Binds & Inhibits p70S6K p70 S6 Kinase mTOR->p70S6K Phosphorylates fourEBP1 4E-BP1 mTOR->fourEBP1 Phosphorylates Raptor Raptor Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Cycle_Progression Cell Cycle Progression (G1 -> S) Protein_Synthesis->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation (e.g., VSMC) Cell_Cycle_Progression->Cell_Proliferation

This compound mTOR Signaling Pathway

This compound first binds to the intracellular protein FK-binding protein 12 (FKBP12).[1][6][7] The resulting this compound-FKBP12 complex then binds to the mTORC1 complex, inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of downstream effectors, including p70 S6 kinase and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[1][7] Consequently, the cell cycle is arrested in the G1 phase, leading to the inhibition of cell proliferation.[1][7] In the context of drug-eluting stents, this action prevents the proliferation of vascular smooth muscle cells, thereby mitigating restenosis.[1][6]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below.

Determination of Melting Point (Capillary Method)

This protocol describes a general method for determining the melting point of a solid compound like this compound using a digital melting point apparatus.[6][7][8][9][10]

Apparatus and Materials:

  • Digital melting point apparatus

  • Capillary tubes (one end sealed)

  • This compound powder, dried

  • Spatula

  • Mortar and pestle (optional, for fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the this compound powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-4 mm.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get an estimated range.

  • Accurate Determination: For an accurate measurement, set the starting temperature to about 20 °C below the expected melting point. Use a slow heating rate of 1-2 °C/min.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in aqueous media, adapted for a compound with very low aqueous solubility.[11][12][13]

Apparatus and Materials:

  • This compound powder

  • Aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Shaking incubator or orbital shaker set at 37 °C

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials containing the different aqueous buffer solutions. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at 37 °C. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Undissolved Solid: Centrifuge the collected aliquots to further separate any suspended solids. Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method (see protocol below).

  • Solubility Calculation: The determined concentration represents the equilibrium solubility of this compound in the respective aqueous medium.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is for the quantification of this compound, for instance, from solubility experiments or for content determination from drug-eluting stents.[14][15]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Zorbax Eclipse XDB-C8 column (e.g., 4.6 x 75 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., acetate (B1210297) buffer). For example, a gradient can be run from a higher aqueous composition to a higher organic composition.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.

  • Column Temperature: 65 °C.[14]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) at known concentrations to create a calibration curve.

  • Sample Analysis: Inject the prepared samples (from solubility experiments or stent extractions) into the HPLC system.

  • Data Analysis: Integrate the peak area corresponding to this compound in the chromatograms.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown samples based on their peak areas.

Experimental and Analytical Workflows

The following diagrams illustrate logical workflows for key research applications involving this compound.

Physicochemical_Property_Workflow cluster_solubility Solubility Determination cluster_melting_point Melting Point Determination cluster_logp LogP Determination start Start: this compound Sample sol_1 Shake-Flask Equilibration (Aqueous & Organic Solvents) start->sol_1 mp_1 Capillary Tube Loading start->mp_1 logp_1 Octanol-Water Partitioning start->logp_1 sol_2 Sample Filtration/ Centrifugation sol_1->sol_2 sol_3 HPLC-UV Analysis sol_2->sol_3 sol_4 Calculate Solubility sol_3->sol_4 end End: Physicochemical Profile sol_4->end mp_2 Analysis in Melting Point Apparatus mp_1->mp_2 mp_3 Record Melting Range mp_2->mp_3 mp_3->end logp_2 Quantify in Each Phase (HPLC-UV) logp_1->logp_2 logp_3 Calculate LogP logp_2->logp_3 logp_3->end

Workflow for Physicochemical Characterization

Stent_Analysis_Workflow cluster_analysis Quantitative Analysis start Start: this compound-Eluting Stent extraction Drug Extraction from Stent (e.g., Sonication in Acetonitrile) start->extraction filtration Filtration of Extract (0.22 µm filter) extraction->filtration hplc_analysis HPLC-UV or LC-MS/MS Analysis filtration->hplc_analysis calibration Calibration with Standards hplc_analysis->calibration quantification Quantification of this compound hplc_analysis->quantification calibration->quantification end End: Drug Content per Stent quantification->end

Workflow for this compound Analysis from a DES

Conclusion

This technical guide provides essential physicochemical data and robust experimental protocols for researchers working with this compound. A thorough understanding of its properties and a reliable set of analytical methods are fundamental for advancing research in drug delivery, pharmacology, and the development of next-generation medical devices. The provided information serves as a valuable resource for ensuring accurate and reproducible results in a research setting.

References

Zotarolimus and the Prevention of Restenosis: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Zotarolimus, a semi-synthetic macrolide created as an analog of sirolimus, and its critical role in the prevention of in-stent restenosis. This compound is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell proliferation and growth. This document details the molecular mechanism of action of this compound, summarizes key preclinical and clinical data, provides detailed experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action of this compound in Preventing Restenosis

Restenosis, the re-narrowing of a blood vessel after an intervention such as angioplasty or stenting, is primarily driven by the proliferation and migration of vascular smooth muscle cells (VSMCs) and the subsequent deposition of extracellular matrix, leading to neointimal hyperplasia.[1][2] this compound exerts its anti-restenotic effects by disrupting this process at a cellular level.

This compound, like other sirolimus analogs, functions as a cytostatic agent.[3] Its primary mechanism of action involves the inhibition of the mTOR signaling pathway.[3][4][5] Upon entering the cell, this compound binds to the intracellular protein FK-binding protein 12 (FKBP12).[1][5][6] This this compound-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1).[5]

The inhibition of mTORC1 by the this compound-FKBP12 complex disrupts downstream signaling cascades that are crucial for cell cycle progression, protein synthesis, and cell growth.[7][8] Specifically, it prevents the phosphorylation of key effector proteins such as the 70-kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5][9] This disruption leads to the arrest of the cell cycle in the G1 phase, thereby inhibiting the proliferation of VSMCs, a critical step in the development of neointimal hyperplasia.[1][2][4]

This compound was specifically designed for use in drug-eluting stents (DES).[4][10] Its high lipophilicity allows for efficient absorption into the arterial wall and sustained local drug delivery, minimizing systemic exposure and potential side effects.[1][11]

Signaling Pathway Diagram

Zotarolimus_mTOR_Pathway cluster_extracellular cluster_cell Vascular Smooth Muscle Cell Growth_Factors Growth Factors (e.g., PDGF, b-FGF) Receptor Growth Factor Receptor Growth_Factors->Receptor binds Growth_Factors->Receptor mTORC1 mTORC1 Receptor->mTORC1 activates Zotarolimus_in This compound FKBP12 FKBP12 Zotarolimus_in->FKBP12 binds Zot_FKBP12_Complex This compound-FKBP12 Complex FKBP12->Zot_FKBP12_Complex Zot_FKBP12_Complex->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes 4EBP1->Protein_Synthesis promotes Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Proliferation VSMC Proliferation & Neointimal Hyperplasia Cell_Cycle_Progression->Proliferation Protein_Synthesis->Cell_Cycle_Progression

Caption: this compound inhibits VSMC proliferation by blocking the mTORC1 signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in preventing restenosis has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.

Table 1: Preclinical Efficacy of this compound-Eluting Stents in Animal Models
Animal ModelStudy DurationKey FindingsThis compound-Eluting Stent (ZES)Control (Bare-Metal or Polymer-only Stent)P-valueReference
Porcine Coronary Artery28 daysPercent Area Stenosis22.4 ± 8.6%35.7 ± 13%0.01[6][12]
Porcine Coronary Artery28 daysNeointimal Area (mm²)1.69 ± 0.552.78 ± 1.070.01[6][12]
Porcine Coronary Artery28 daysNeointimal Thickness (mm)0.25 ± 0.070.38 ± 0.130.01[6][12]
Rabbit Iliac Artery28 daysInflammation Score2.22 ± 0.691.59 ± 0.52 (EES)0.044[13][14]

EES: Everolimus-Eluting Stent

Table 2: Clinical Outcomes from Major this compound-Eluting Stent Trials
Trial NameComparisonFollow-up DurationKey EndpointThis compound-Eluting Stent (ZES)ComparatorP-valueReference
RESOLUTE All ComersEverolimus-Eluting Stent (EES)1 yearTarget Lesion Failure (TLF)8.2%8.3%<0.001 (non-inferiority)[1]
RESOLUTE USEndeavor ZES (E-ZES)1 yearTarget Lesion Failure (TLF)3.7%6.5%<0.001[15]
RESOLUTE USEndeavor ZES (E-ZES)1 yearStent Thrombosis0.1%N/AN/A[15]
ENDEAVOR IIBare-Metal Stent (BMS)9 monthsTarget Vessel Failure (TVF)7.9%15.1%<0.001[16]
ENDEAVOR IIBare-Metal Stent (BMS)9 monthsIn-stent Late Lumen Loss (mm)0.61 ± 0.461.03 ± 0.58<0.001[16]
SORTI OUT IIISirolimus-Eluting Stent (SES)9 monthsIn-segment Late Lumen Loss (mm)0.34 ± 0.440.13 ± 0.320.65 (for non-inferiority)[16]
RESTENT-ISREverolimus-Eluting Stent (EES)9 monthsNeointima Volume (mm³)0.56 ± 0.540.51 ± 0.480.47[17]
RESTENT-ISREverolimus-Eluting Stent (EES)3 yearsMajor Adverse Cardiovascular Events (MACE)22.6%15.8%0.276[17]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.

In Vitro Evaluation of this compound on Vascular Smooth Muscle Cells

This protocol outlines the steps to assess the anti-proliferative effects of this compound on human coronary artery smooth muscle cells (HCASMC).

3.1.1. Cell Culture

  • Cell Thawing and Plating:

    • Rapidly thaw a cryopreserved vial of HCASMC in a 37°C water bath.

    • Transfer the cell suspension to a T-75 flask containing 15 ml of pre-warmed Smooth Muscle Cell Growth Medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Replace the medium after 24 hours to remove any residual DMSO.

    • Change the medium every 48 hours until the cells reach approximately 80% confluency.

  • Cell Subculture:

    • Aspirate the culture medium and wash the cell monolayer with Hank's Balanced Salt Solution (HBSS).

    • Add 5 ml of Trypsin/EDTA solution and incubate at room temperature for 2-5 minutes until cells detach.

    • Neutralize the trypsin with Trypsin Neutralizing Solution and centrifuge the cell suspension at 180 x g for 7 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate into new flasks or multi-well plates for experiments.

3.1.2. Proliferation Assay (MTT Assay for IC50 Determination)

  • Cell Seeding: Seed HCASMC in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound solutions at varying concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of this compound concentration. The IC50 value is the concentration of this compound that inhibits cell proliferation by 50%.

in_vitro_workflow Start Start Thaw_Cells Thaw & Plate HCASMC Start->Thaw_Cells Culture_Cells Culture to 80% Confluency Thaw_Cells->Culture_Cells Seed_Plate Seed Cells in 96-well Plate Culture_Cells->Seed_Plate Adhere Allow Adhesion (24h) Seed_Plate->Adhere Treat Treat with this compound (Varying Concentrations) Adhere->Treat Incubate_72h Incubate (72h) Treat->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Measure Absorbance (490nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 of this compound on HCASMC proliferation.
In Vivo Evaluation of this compound-Eluting Stents in a Porcine Coronary Artery Restenosis Model

This protocol describes a common in vivo model to assess the efficacy of this compound-eluting stents in preventing neointimal hyperplasia.

3.2.1. Animal Preparation and Stent Implantation

  • Animal Model: Use juvenile domestic swine (25-30 kg).

  • Pre-medication: Administer dual antiplatelet therapy (aspirin and clopidogrel) for at least 3 days prior to the procedure.

  • Anesthesia: Anesthetize the pigs and maintain anesthesia throughout the procedure.

  • Vascular Access: Gain access to a carotid or femoral artery.

  • Coronary Angiography: Perform baseline quantitative coronary angiography (QCA) to determine the target vessel diameter.

  • Stent Implantation:

    • Advance a guidewire to the target coronary artery (e.g., left anterior descending or right coronary artery).

    • Deploy the this compound-eluting stent or a control stent (bare-metal or polymer-coated) with a stent-to-artery ratio of 1.1:1 to 1.2:1 to induce a controlled injury.

    • Perform post-implantation QCA to confirm successful deployment.

  • Post-operative Care: Administer analgesics and continue dual antiplatelet therapy for the duration of the study.

3.2.2. Follow-up and Tissue Analysis

  • Follow-up Angiography: After a predetermined period (e.g., 28 days), perform follow-up QCA to assess late lumen loss and percent diameter stenosis.

  • Euthanasia and Tissue Harvesting: Euthanize the animal and perfuse-fix the heart. Excise the stented arterial segments.

  • Histological Processing:

    • Dehydrate the stented segments in a graded series of ethanol.

    • Embed the segments in a resin (e.g., methyl methacrylate).

    • Cut thin sections (5 µm) using a microtome equipped with a diamond blade.

  • Histomorphometric Analysis:

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) and an elastic stain (e.g., Verhoeff-Van Gieson).

    • Use a digital imaging system to measure the lumen area, internal elastic lamina (IEL) area, and external elastic lamina (EEL) area.

    • Calculate the neointimal area (IEL area - lumen area), percent area stenosis (neointimal area / IEL area * 100), and neointimal thickness.

  • Immunohistochemistry:

    • Perform immunohistochemical staining for markers of smooth muscle cells (α-smooth muscle actin), endothelial cells (CD31), and inflammation (e.g., macrophages - CD68).

  • Scanning Electron Microscopy (SEM):

    • Prepare additional stented segments for SEM to assess the extent of endothelialization of the stent struts.

in_vivo_workflow Start Start Premedicate Pre-medicate Swine (Aspirin & Clopidogrel) Start->Premedicate Anesthetize Anesthetize Animal Premedicate->Anesthetize Angiography_Baseline Baseline Coronary Angiography Anesthetize->Angiography_Baseline Stent_Implantation Implant ZES or Control Stent Angiography_Baseline->Stent_Implantation Angiography_Post Post-implantation Angiography Stent_Implantation->Angiography_Post Recovery Post-operative Care & Recovery (28 days) Angiography_Post->Recovery Angiography_Followup Follow-up Angiography Recovery->Angiography_Followup Euthanize Euthanize & Harvest Arteries Angiography_Followup->Euthanize Tissue_Processing Histological Processing Euthanize->Tissue_Processing Analysis Histomorphometry, IHC, SEM Tissue_Processing->Analysis End End Analysis->End

Caption: Workflow for evaluating this compound-eluting stents in a porcine restenosis model.

Conclusion

This compound has emerged as a cornerstone in the prevention of in-stent restenosis. Its targeted inhibition of the mTOR signaling pathway effectively halts the proliferation of vascular smooth muscle cells, the primary driver of neointimal hyperplasia. The extensive body of preclinical and clinical evidence robustly supports the safety and efficacy of this compound-eluting stents in a broad range of patients with coronary artery disease. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel anti-restenotic therapies. As research in this field progresses, a deeper understanding of the molecular mechanisms underlying restenosis will undoubtedly lead to even more effective treatments for patients undergoing coronary interventions.

References

An In-depth Technical Guide to the Early-Stage Investigation of Zotarolimus's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus (formerly ABT-578) is a semi-synthetic derivative of sirolimus (rapamycin) and a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1] This document provides a comprehensive overview of the early-stage investigation into the biological activity of this compound, with a primary focus on its application in drug-eluting stents (DES) for the prevention of in-stent restenosis. This compound was specifically designed for local delivery from stents to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key event in the process of restenosis following coronary angioplasty.[2]

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the mTOR signaling pathway. The mechanism involves the formation of a complex with the intracellular protein FK-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1). Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors, including p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This disruption ultimately leads to the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[3]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates This compound This compound FKBP12 FKBP12 This compound->FKBP12 This compound-FKBP12 Complex This compound-FKBP12 Complex p70S6K p70S6K mTORC1->p70S6K phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 phosphorylates Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) This compound-FKBP12 Complex->mTORC1 inhibits Cell Cycle Progression Cell Cycle Progression p70S6K->Cell Cycle Progression promotes Protein Synthesis Protein Synthesis 4EBP1->Protein Synthesis promotes Protein Synthesis->Cell Cycle Progression

Figure 1: this compound Mechanism of Action via the mTOR Signaling Pathway.

In Vitro Biological Activity

The primary in vitro biological activity of this compound is the inhibition of cellular proliferation, particularly of vascular smooth muscle cells (VSMCs).

Cell Proliferation Assays

The anti-proliferative activity of this compound has been demonstrated to be comparable to that of sirolimus. While direct IC50 values for this compound are not consistently reported in publicly available literature, the values for sirolimus provide a strong reference due to their similar potencies.

Cell TypeCompoundIC50 (M)Reference
Vascular Smooth Muscle Cells (VSMC)Sirolimus4.1 x 10-10
Endothelial Cells (EC)Sirolimus7.1 x 10-9

Table 1: Comparative IC50 Values of Sirolimus in Vascular Cells

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol outlines a general method for assessing the anti-proliferative effects of this compound on VSMCs using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human aortic smooth muscle cells (HAoSMCs) are seeded into 96-well plates at a density of 3 x 10³ cells/well and cultured for 24 hours.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated for a specified period (e.g., 48 hours) to allow for the compound to exert its effect.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Cell_Proliferation_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed VSMCs in 96-well plate B Culture for 24h A->B C Add this compound at various concentrations B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570nm G->H I Calculate % inhibition H->I Preclinical_Workflow A Select Porcine Model B Implant this compound-Eluting and Control Stents A->B C 28-day Follow-up B->C D Harvest and Fix Arterial Segments C->D E Histological Processing and Staining D->E F Quantitative Morphometric Analysis E->F G Statistical Comparison F->G

References

Preliminary Studies on Zotarolimus in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core preclinical and clinical research on Zotarolimus, a semi-synthetic derivative of sirolimus, in the context of cardiovascular disease. The primary focus of this document is on the application of this compound in drug-eluting stents (DES) to prevent in-stent restenosis following percutaneous coronary intervention.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] The mechanism of action is initiated by the binding of this compound to the intracellular protein FK-binding protein 12 (FKBP12).[2][3] This this compound-FKBP12 complex then binds to the mTORC1 complex, inhibiting its kinase activity.[1]

The inhibition of mTORC1 prevents the phosphorylation of its downstream effectors, including p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1). This disruption of the mTOR signaling cascade leads to the arrest of the cell cycle in the G1 phase, thereby halting the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of neointimal hyperplasia and subsequent in-stent restenosis.[1]

mTOR_Signaling_Pathway This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds to mTORC1 mTORC1 Complex FKBP12->mTORC1 Complex inhibits p70S6K p70 S6 Kinase mTORC1->p70S6K Inhibits phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits phosphorylation CellCycle Cell Cycle Progression (G1 to S phase) p70S6K->CellCycle _4EBP1->CellCycle Proliferation VSMC Proliferation CellCycle->Proliferation

This compound inhibits the mTOR signaling pathway.

Data Presentation: Quantitative Findings from Preclinical and Clinical Studies

The following tables summarize key quantitative data from preclinical and clinical investigations of this compound-eluting stents.

Table 1: In Vitro Anti-Proliferative Activity of this compound

While specific IC50 values for this compound are not consistently reported in publicly available literature, studies have indicated that its in vitro inhibitory effect on human coronary artery smooth muscle cell proliferation is comparable to that of sirolimus.[4][5]

Cell TypeParameterValueReference
Human Coronary Artery Smooth Muscle CellsProliferation InhibitionComparable to Sirolimus[4][5]
Human and Rat T-cellsProliferation InhibitionComparable to Sirolimus[4]
Table 2: Preclinical Efficacy of this compound-Eluting Stents in a Porcine Coronary Artery Model (28-day follow-up)

Preclinical studies in domestic juvenile swine have demonstrated the efficacy of this compound-eluting stents in reducing neointimal hyperplasia compared to polymer-only control stents.[3]

ParameterThis compound-Eluting Stent (n=20)Polymer-Only Control Stent (n=20)P-value
Percent Area Stenosis (%)22.4 ± 8.635.7 ± 130.01
Neointimal Area (mm²)1.69 ± 0.552.78 ± 1.070.01
Neointimal Thickness (mm)0.25 ± 0.070.38 ± 0.130.01
Lumen Area (mm²)6.07 ± 1.395.02 ± 1.30.01
Table 3: Clinical Outcomes of this compound-Eluting Stents in Major Clinical Trials

The clinical development of this compound-eluting stents has involved several large-scale trials, primarily with the Endeavor™ and Resolute™ series of stents. These stents differ in their polymer and drug elution kinetics, with the Endeavor having a rapid-eluting profile and the Resolute a more prolonged elution.[2][6][7]

Trial (Follow-up)Stent TypeNMajor Adverse Cardiac Events (MACE) (%)Target Lesion Revascularization (TLR) (%)Target Vessel Failure (TVF) (%)Definite/Probable Stent Thrombosis (%)
ENDEAVOR IV (1 Year) Endeavor ZES241 (DM)8.6 (TVF)6.98.6-
RESOLUTE US (1 Year) Resolute ZES1,4024.7 (TLF)2.8-0.1
RESOLUTE All Comers (5 Years) Resolute ZES1,14021.9-17.0 (DOCE)2.8
RESOLUTE International Registry (1 Year) Resolute ZES2,3497.0 (TLF)3.47.70.9
HEART Trial (1 Year) Endeavor Resolute ZES2886.0---
HEART Trial (1 Year) Endeavor Sprint ZES2003.5---

DM: Diabetes Mellitus patients; TLF: Target Lesion Failure; DOCE: Device-Oriented Composite Endpoint.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound-eluting stents.

In Vivo Porcine Coronary Artery Stenting Model

The porcine model is a standard for preclinical evaluation of coronary stents due to the anatomical and physiological similarities of swine coronary arteries to those of humans.

Porcine_Stenting_Workflow AnimalPrep Animal Preparation (Domestic Juvenile Swine) Anesthesia Anesthesia Induction & Maintenance AnimalPrep->Anesthesia Access Femoral Artery Access Anesthesia->Access Angiography Baseline Coronary Angiography Access->Angiography Stenting Stent Implantation (Target Vessel: LAD or LCx) Angiography->Stenting PostAngio Post-Implantation Angiography Stenting->PostAngio Recovery Recovery and Post-operative Care PostAngio->Recovery FollowUp Follow-up Period (e.g., 28 days) Recovery->FollowUp Euthanasia Euthanasia and Tissue Harvest FollowUp->Euthanasia

Workflow for the porcine coronary artery stenting model.
  • Animal Model: Domestic juvenile swine are typically used.

  • Anesthesia: A common anesthetic protocol involves premedication with agents like ketamine, midazolam, and butorphanol, followed by induction with propofol (B549288) and maintenance with isoflurane (B1672236) or sevoflurane (B116992) gas anesthesia.[8][9][10][11][12]

  • Procedure:

    • After achieving a surgical plane of anesthesia, vascular access is obtained via the femoral artery.

    • A guiding catheter is advanced to the coronary ostia under fluoroscopic guidance.

    • Baseline coronary angiography is performed to visualize the coronary anatomy.

    • A guidewire is advanced into the target coronary artery (commonly the left anterior descending or left circumflex artery).

    • The this compound-eluting stent, mounted on a balloon catheter, is advanced to the target lesion and deployed by inflating the balloon.

    • Post-implantation angiography is performed to confirm proper stent expansion and patency.

  • Post-operative Care: Animals are recovered from anesthesia and monitored. Antiplatelet therapy, such as aspirin (B1665792) and clopidogrel, is administered.

  • Follow-up and Euthanasia: After a predetermined follow-up period (e.g., 28 days), the animals are euthanized, and the stented coronary arteries are harvested for histological analysis.[3]

Histological and Morphometric Analysis of Neointimal Hyperplasia

This protocol outlines the steps for the histological evaluation of stented coronary arteries to quantify the extent of neointimal hyperplasia.

Histology_Workflow Harvest Harvest Stented Artery Segment Fixation Pressure Fixation (e.g., 10% Formalin) Harvest->Fixation Dehydration Dehydration (Graded Ethanol Series) Fixation->Dehydration Embedding Embedding (e.g., Methacrylate Resin) Dehydration->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Staining Staining (e.g., H&E, VVG) Sectioning->Staining Imaging Microscopic Imaging Staining->Imaging Analysis Morphometric Analysis (Image Analysis Software) Imaging->Analysis

Workflow for histological analysis of neointimal hyperplasia.
  • Tissue Preparation:

    • The harvested stented artery is fixed under pressure with 10% neutral buffered formalin.

    • The fixed tissue is dehydrated through a graded series of ethanol.

    • The dehydrated tissue is embedded in a resin, such as methyl methacrylate.[13]

  • Sectioning and Staining:

    • Cross-sections of the stented artery are cut using a microtome.

    • Sections are stained with standard histological stains, such as Hematoxylin and Eosin (H&E) for general morphology and Verhoeff-van Gieson (VVG) to visualize elastic laminae.[14]

  • Immunohistochemistry: For more detailed cellular analysis, immunohistochemical staining can be performed to identify specific cell types, such as smooth muscle cells (α-smooth muscle actin), endothelial cells (CD31), and inflammatory cells (e.g., macrophages).[15][16]

  • Morphometric Analysis:

    • Stained sections are imaged using a light microscope.

    • Image analysis software is used to measure the following parameters:

      • Lumen area

      • Internal elastic lamina (IEL) area

      • External elastic lamina (EEL) area

      • Neointimal area (IEL area - lumen area)

      • Percent area stenosis (Neointimal area / IEL area * 100)

      • Neointimal thickness.[14]

Conclusion

The preliminary studies on this compound have established its efficacy as an anti-proliferative agent for the prevention of in-stent restenosis. Its mechanism of action through the inhibition of the mTOR pathway is well-characterized. Preclinical studies in porcine models have demonstrated a significant reduction in neointimal hyperplasia. Furthermore, extensive clinical trials with various this compound-eluting stent platforms have shown favorable safety and efficacy outcomes in a broad range of patients and lesion types. The continued development of this compound-eluting stents with optimized drug elution kinetics and polymer biocompatibility represents a significant advancement in interventional cardiology.

References

Methodological & Application

Zotarolimus: Application Notes and Protocols for In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mTOR inhibitor Zotarolimus, including its mechanism of action, a detailed protocol for assessing its in vitro anti-proliferative effects, and relevant quantitative data. This document is intended to guide researchers in designing and executing robust cell-based assays to evaluate the efficacy of this compound.

Introduction

This compound, a semi-synthetic derivative of sirolimus (rapamycin), is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] By targeting the mTOR signaling pathway, this compound effectively halts cell cycle progression and proliferation.[1] Its primary clinical application is in drug-eluting stents to prevent restenosis, the re-narrowing of arteries, by inhibiting the proliferation of vascular smooth muscle cells.[1][2]

Mechanism of Action

This compound exerts its anti-proliferative effects by forming a complex with the intracellular protein FK-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[1] The inhibition of mTORC1 prevents the phosphorylation of its downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] The dephosphorylation of these key proteins leads to the arrest of the cell cycle in the G1 phase, thereby preventing cell proliferation.[1][2]

Zotarolimus_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor mTORC1 mTORC1 Growth_Factor_Receptor->mTORC1 Activates This compound This compound FKBP12 FKBP12 This compound->FKBP12 Zot_FKBP12 This compound-FKBP12 Complex This compound->Zot_FKBP12 FKBP12->Zot_FKBP12 Zot_FKBP12->mTORC1 Inhibits Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest Zot_FKBP12->Cell_Cycle_Arrest p70S6K p70S6K (inactive) mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 (inactive) mTORC1->4EBP1 Phosphorylates p_p70S6K p-p70S6K (active) Protein_Synthesis Protein Synthesis & Cell Proliferation p_p70S6K->Protein_Synthesis p_4EBP1 p-4E-BP1 (active) p_4EBP1->Protein_Synthesis

Caption: this compound mTOR Signaling Pathway.

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound and its analogue, Sirolimus. The IC50 values represent the concentration of the compound required to inhibit 50% of the specified activity.

CompoundTarget/Cell LineAssay TypeIC50 Value
This compoundmTORKinase Assay2.8 nM
SirolimusVascular Smooth Muscle Cells (VSMC)Cell Proliferation Assay~0.41 nM
SirolimusHuman LymphocytesCell Proliferation Assay~0.95 nM

Note: The in vitro inhibition of human coronary artery smooth muscle cell proliferation by this compound is reported to be comparable to that of Sirolimus.[3][4]

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the anti-proliferative effect of this compound on vascular smooth muscle cells (VSMCs) using a colorimetric assay such as the MTT or WST-1 assay.

Materials
  • Human Aortic Smooth Muscle Cells (or other relevant cell line)

  • Complete growth medium (e.g., SmGM-2 Smooth Muscle Growth Medium)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • DMSO (for dissolving formazan (B1609692) crystals in MTT assay)

  • Microplate reader

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Proliferation Assay cluster_analysis Data Analysis A Culture Vascular Smooth Muscle Cells B Harvest and Count Cells A->B C Seed Cells into 96-well Plate B->C E Add this compound to Cells C->E D Prepare Serial Dilutions of this compound D->E F Incubate for 48-72 hours E->F G Add MTT or WST-1 Reagent F->G H Incubate for 1-4 hours G->H I Measure Absorbance H->I J Calculate Cell Viability (%) I->J K Determine IC50 Value J->K

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of Zotarolimus Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus (ABT-578) is a semi-synthetic derivative of sirolimus and a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell proliferation and growth.[1][2][3] Primarily utilized as an anti-proliferative agent on drug-eluting stents to prevent restenosis, understanding its metabolic fate is critical for comprehensive safety and efficacy assessments.[1][2] This document provides detailed application notes and protocols for the identification of this compound metabolites using mass spectrometry, with a focus on in vitro studies involving human liver microsomes. This compound is extensively metabolized, primarily through hydroxylation and demethylation, resulting in numerous phase I metabolites.[1][2][3]

Data Presentation: this compound Metabolites

While precise quantitative data for all this compound metabolites are not extensively available in the public domain, in vitro studies using human liver microsomes have identified several major and minor metabolites. The following table provides a semi-quantitative summary based on available research, categorizing metabolites based on their reported prevalence.

Metabolite ClassMetabolite NameRelative Abundance
Demethylated 39-O-desmethyl this compoundMajor
16-O-desmethyl this compoundMinor
27-O-desmethyl this compoundMinor
Hydroxylated 45/46-hydroxy this compoundMajor
25-hydroxy this compoundMajor
Hydroxy piperidine (B6355638) this compoundMinor
11-hydroxy this compoundMinor
12-hydroxy this compoundMinor
14-hydroxy this compoundMinor
23-hydroxy this compoundMinor
24-hydroxy this compoundMinor
49-hydroxy this compoundMinor
Demethylated-Hydroxylated 16-O-desmethyl, 23/24-hydroxy this compoundMinor
39-O-desmethyl, 23/24-hydroxy this compoundMinor
39-O-desmethyl, 25-hydroxy this compoundMinor
39-O-desmethyl, 11-hydroxy this compoundMinor
39-O-desmethyl, hydroxy-piperidine this compoundMinor
27-O-desmethyl, 45/46-hydroxy this compoundMinor
Didemethylated 16,39-O-didesmethyl this compoundMinor
16,27-O-didesmethyl this compoundMinor
27,39-O-didesmethyl this compoundMinor
Dihydroxylated 11,24-dihydroxy this compoundMinor
12,24-dihydroxy this compoundMinor
11,47/48-dihydroxy this compoundMinor

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines the generation of this compound metabolites using pooled human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Dichloromethane (B109758)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

  • In a microcentrifuge tube, combine the phosphate buffer, HLM protein, and the this compound stock solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 40-60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate the microsomal proteins.

  • Collect the supernatant containing the metabolites.

  • For upscaled production and subsequent isolation of minor metabolites, multiple incubation samples can be prepared and combined.[1]

  • The combined supernatant can be further extracted using dichloromethane for concentration of the metabolites.[1]

  • Dry the extracted organic phase under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in acetonitrile/water).

LC-MS/MS Method for Metabolite Identification

This protocol describes a general method for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Liquid Chromatography (LC) System:

  • Column: Zorbax Eclipse XDB-C8, 5 µm particle size (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1 mL/min

  • Column Temperature: 65°C

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-2 min: 30% A, 70% B

    • 2-65 min: Gradient to 14% A, 86% B

    • 65-67 min: Gradient to 2% A, 98% B

    • Hold at 2% A, 98% B for 8 min

    • Return to initial conditions and re-equilibrate for 10 min.

Mass Spectrometry (MS) System (High-Resolution TOF):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 250-1200

  • Ion Spray Voltage: 5000 V

  • Source Temperature: 600°C

  • Curtain Gas: 32 psi

  • Nebulizer Gas: 60 psi

  • Heater Gas: 50 psi

  • Declustering Potential: 135 V

  • Collision Energy: 65 eV

  • Data Acquisition: Full scan for metabolite profiling and product ion scans for structural elucidation. This compound and its metabolites are primarily detected as sodium adducts ([M+Na]+).[1]

Visualizations

This compound Metabolism and Analysis Workflow

workflow cluster_incubation In Vitro Metabolism cluster_prep Sample Preparation cluster_analysis LC-MS Analysis This compound This compound incubation Incubation at 37°C This compound->incubation hlm Human Liver Microsomes hlm->incubation nadph NADPH Regeneration System nadph->incubation termination Reaction Termination (Acetonitrile) incubation->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation extraction Supernatant Collection & Extraction centrifugation->extraction reconstitution Dry & Reconstitute extraction->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Mass Spectrometry (Detection & Identification) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for this compound metabolite identification.

This compound and the mTOR Signaling Pathway

mTOR_pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effects growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 Activates nutrients Nutrients nutrients->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates protein_synthesis Protein Synthesis S6K1->protein_synthesis fourEBP1->protein_synthesis Inhibits cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth This compound This compound fkbp12 FKBP12 This compound->fkbp12 fkbp12->mTORC1 Inhibits

Caption: this compound inhibits the mTORC1 signaling pathway.

References

Zotarolimus Administration in Porcine Coronary Artery Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration and evaluation of zotarolimus in porcine coronary artery models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to assess the safety and efficacy of this compound-eluting coronary stents.

Introduction

This compound, a semi-synthetic derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell proliferation and growth.[1][2] In the context of coronary artery disease, this compound is primarily utilized as the active agent in drug-eluting stents (DES) to prevent in-stent restenosis, the re-narrowing of a vessel following stent implantation.[1] The porcine coronary artery model is a well-established and relevant preclinical model for evaluating the performance of DES due to the anatomical and physiological similarities between porcine and human coronary arteries.[3][4]

This document outlines the key experimental protocols, from animal model selection and surgical procedures to analytical methods for assessing biological effects and drug concentration.

Signaling Pathway of this compound

This compound exerts its anti-proliferative effects by inhibiting the mTOR signaling pathway. The drug first binds to the intracellular protein FK-binding protein 12 (FKBP12).[1][5] This this compound-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key protein kinase.[1] Inhibition of mTORC1 prevents the phosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression from the G1 to the S phase.[1][2] This ultimately leads to the inhibition of smooth muscle and endothelial cell proliferation, key processes in the development of neointimal hyperplasia and restenosis.[5][6]

This compound mTOR Signaling Pathway.

Experimental Protocols

A typical experimental workflow for evaluating this compound-eluting stents in a porcine model involves several key stages, from animal preparation to data analysis.

Experimental_Workflow A Animal Selection & Acclimation (e.g., Domestic Swine) B Pre-medication & Anesthesia A->B C Surgical Access (e.g., Carotid Artery Cutdown) B->C D Coronary Artery Stent Implantation C->D E Post-operative Care & Medication (Aspirin, Clopidogrel) D->E F Follow-up Period (e.g., 28 days) E->F G Euthanasia & Tissue Harvesting F->G H Histomorphometric Analysis G->H I Drug Concentration Analysis (LC-MS/MS) G->I J Data Analysis & Interpretation H->J I->J

Experimental Workflow for Porcine Stent Studies.

Animal Model
  • Species: Domestic juvenile swine or miniature swine (e.g., Yucatan) are commonly used.[6][7] Normolipemic domestic crossbred or miniswine are often the models of choice.

  • Health Status: Animals should be healthy and free of any pre-existing cardiovascular conditions, unless the study is specifically designed to investigate atherosclerotic models.

  • Acclimation: Animals should be allowed to acclimate to the facility for a standard period before any procedures are initiated.

Anesthesia and Surgical Preparation
  • Pre-medication: A combination of tranquilizers and analgesics is typically administered prior to induction of anesthesia.

  • Anesthesia: General anesthesia is maintained with an inhalant anesthetic. Animals should be mechanically ventilated and hemodynamically monitored throughout the procedure.[3]

  • Surgical Access: A common approach is a surgical cut-down to expose the carotid artery for catheter access.

Stent Implantation Procedure
  • Vascular Access: A sheath is introduced into the carotid artery.

  • Guidewire Placement: A guidewire is advanced under fluoroscopic guidance into the target coronary artery (e.g., left anterior descending or left circumflex artery).

  • Angiography: Baseline coronary angiography is performed to determine the vessel diameter.

  • Stent Sizing: The stent-to-artery ratio should be approximately 1.1-1.2:1.

  • Stent Deployment: The this compound-eluting stent is advanced to the target lesion and deployed by balloon inflation.

  • Post-deployment Angiography: Angiography is repeated to confirm successful stent deployment and patency of the vessel.

  • Closure: The access site is surgically repaired.

Post-operative Care
  • Analgesia: Administer analgesics as needed for post-operative pain management.

  • Antiplatelet Therapy: Dual antiplatelet therapy, typically with aspirin (B1665792) and clopidogrel, is crucial to prevent stent thrombosis and should be administered daily throughout the study period.[8]

Follow-up and Tissue Collection
  • Follow-up Period: A common follow-up duration for assessing neointimal hyperplasia is 28 days.[6][9]

  • Euthanasia: At the end of the follow-up period, the animal is euthanized under deep anesthesia.

  • Tissue Harvesting: The heart is explanted, and the stented coronary arteries are carefully dissected. The arteries should be perfusion-fixed at physiological pressure.

Analytical Methods

Histomorphometric Analysis
  • Sample Preparation: The stented artery segments are embedded in a resin (e.g., methacrylate), sectioned, and stained (e.g., with Hematoxylin and Eosin).

  • Microscopic Examination: A light microscope equipped with a digital camera and analysis software is used.

  • Quantitative Measurements: Key parameters to be measured include:

    • Lumen Area

    • Internal Elastic Lamina (IEL) Area

    • External Elastic Lamina (EEL) Area

    • Neointimal Area (IEL Area - Lumen Area)

    • Percent Area Stenosis ((Neointimal Area / IEL Area) x 100)

    • Neointimal Thickness

    • Injury Score

    • Inflammation Score

    • Fibrin Score

This compound Concentration in Arterial Tissue
  • Method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying this compound in tissue.

  • Sample Preparation:

    • The stented artery segment is carefully excised.

    • The tissue is homogenized. A novel approach involves using 100% swine blood as the homogenization solution to ensure consistency in extraction recovery and stability.

    • This compound is extracted from the homogenate using a suitable organic solvent.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into the LC-MS/MS system.

    • This compound is separated from other components by liquid chromatography.

    • The mass spectrometer is used for sensitive and specific detection and quantification of this compound.

    • The linear dynamic range for this compound in blood standards is typically in the ng/mL range.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating this compound-eluting stents (ZES) in porcine coronary artery models.

Table 1: Histomorphometric Outcomes at 28 Days Post-Stenting

ParameterThis compound-Eluting Stent (ZES)Control (e.g., Polymer-only or Bare Metal Stent)p-valueReference
Neointimal Area (mm²) 1.69 ± 0.552.78 ± 1.070.01[6]
2.8 ± 1.00--[9]
Percent Area Stenosis (%) 22.4 ± 8.635.7 ± 130.01[6]
55.4 ± 21.23--[9]
Lumen Area (mm²) 6.07 ± 1.395.02 ± 1.30.01[6]
2.3 ± 1.14--[9]
Neointimal Thickness (mm) 0.25 ± 0.070.38 ± 0.130.01[6]
Inflammation Score 1.6 ± 0.76--[9]
Fibrin Score 2.0 ± 0.39--[9]

Data are presented as mean ± standard deviation.

Table 2: Comparison of Different Drug-Eluting Stents at 28 Days

ParameterBiolimus-Eluting Stent (BES)This compound-Eluting Stent (ZES)Everolimus-Eluting Stent (EES)p-valueReference
Neointimal Area (mm²) 1.8 ± 1.032.8 ± 1.002.8 ± 1.23<0.0001[9]
Percent Area Stenosis (%) 40.7 ± 20.8055.4 ± 21.2364.0 ± 26.00<0.0001[9]
Lumen Area (mm²) 2.5 ± 0.932.3 ± 1.141.7 ± 1.22<0.001[9]
Inflammation Score 1.4 ± 0.721.6 ± 0.762.1 ± 0.90<0.001[9]
Fibrin Score 1.7 ± 0.412.0 ± 0.391.8 ± 0.76<0.001[9]

Data are presented as mean ± standard deviation.

Conclusion

The porcine coronary artery model is an indispensable tool for the preclinical evaluation of this compound-eluting stents. The protocols and data presented in this document provide a comprehensive framework for conducting these studies. Meticulous attention to surgical technique, post-operative care, and analytical methodologies is essential for obtaining reliable and reproducible results that can effectively inform clinical development and application.

References

Fabricating Zotarolimus-Eluting Stents for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication, characterization, and preclinical evaluation of Zotarolimus-eluting stents (ZES). These guidelines are intended to support researchers in developing ZES for investigational use in preclinical studies.

Introduction to this compound-Eluting Stents

This compound is a semi-synthetic derivative of sirolimus, a potent immunosuppressant.[1] In the context of drug-eluting stents, this compound acts as an anti-proliferative agent, inhibiting the proliferation of smooth muscle cells and endothelial cells, a key process in in-stent restenosis.[2] this compound binds to the FK506-binding protein 12 (FKBP-12), and this complex then inhibits the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in cell cycle regulation.[2]

Preclinical ZES are typically composed of three main components: a metallic stent platform, a polymer coating that carries and controls the release of the drug, and the active pharmaceutical ingredient, this compound.[3] The selection of appropriate materials and fabrication processes is critical to ensure the safety and efficacy of the final device.

Materials and Equipment

Stent Platform

For preclinical studies, cobalt-chromium (CoCr) alloy stents are a common choice due to their high radial strength and biocompatibility.[4]

Polymer Carrier

A biocompatible polymer is essential for controlling the elution of this compound. Phosphorylcholine (PC)-based polymers and blends like the BioLinx™ tripolymer system are frequently used for their hemocompatibility.[5][6]

Active Pharmaceutical Ingredient

This compound can be procured from specialized chemical suppliers.

Solvents

High-purity solvents such as ethanol (B145695), tetrahydrofuran (B95107) (THF), and acetone (B3395972) are required for preparing the coating solution and cleaning.

Major Equipment
  • Ultrasonic spray coating system

  • Fume hood

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis Spectrophotometer

  • Scanning Electron Microscope (SEM)

  • Vertical Scanning Interferometer (VSI)

  • Cell culture incubator

  • Microplate reader

  • Angiography system

  • Histology processing equipment

Stent Fabrication Workflow

The fabrication of this compound-eluting stents for preclinical use involves a series of controlled steps to ensure consistent quality and performance.

Stent_Fabrication_Workflow cluster_prep Preparation cluster_coating Coating Process cluster_post Post-Processing Stent_Cleaning Bare Metal Stent Cleaning Coating_Solution_Prep Coating Solution Preparation Spray_Coating Ultrasonic Spray Coating Coating_Solution_Prep->Spray_Coating Drying Drying & Curing Sterilization Sterilization Drying->Sterilization Crimping Crimping onto Delivery System Sterilization->Crimping

Caption: Workflow for this compound-eluting stent fabrication.

Experimental Protocols

Protocol 1: Stent Coating

This protocol describes a common method for coating bare metal stents with a this compound-polymer matrix using an ultrasonic spray coating system.

Materials:

  • Bare metal CoCr stents

  • This compound

  • Phosphorylcholine (PC) polymer

  • Ethanol (or other suitable solvent)

  • Ultrasonic spray coater with a stent-holding fixture

Procedure:

  • Stent Cleaning: Thoroughly clean the bare metal stents in an ultrasonic bath with acetone and then ethanol for 15 minutes each to remove any surface contaminants. Dry the stents in a nitrogen stream.

  • Coating Solution Preparation:

    • Prepare a stock solution of the PC polymer in ethanol.

    • Prepare a stock solution of this compound in ethanol.

    • Mix the polymer and drug solutions to achieve the desired final concentrations and drug-to-polymer ratio. A typical drug loading is 10 µg of this compound per mm of stent length.[7]

  • Spray Coating:

    • Mount a cleaned, dry stent onto the rotating fixture of the ultrasonic spray coater.

    • Set the spray nozzle parameters (e.g., frequency, power) and solution flow rate. These will need to be optimized for the specific equipment and coating solution.

    • Apply the coating solution to the rotating stent in short, successive passes to build up a uniform layer.

    • Ensure the entire surface of the stent is evenly coated.

  • Drying and Curing:

    • After coating, dry the stents in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for a specified duration to remove residual solvent.

  • Sterilization: Sterilize the coated stents using a suitable method such as ethylene (B1197577) oxide (EtO) gas, which is compatible with the polymer and drug.

Protocol 2: Drug Loading Quantification

This protocol outlines the quantification of this compound on the coated stent using HPLC.

Materials:

Procedure:

  • Drug Extraction: Place a single coated stent in a known volume of acetonitrile and sonicate to fully dissolve the polymer coating and release the drug.

  • HPLC Analysis:

    • Filter the resulting solution to remove any particulates.

    • Inject a known volume of the filtrate into the HPLC system.

    • Use a mobile phase of acetate buffer solution and acetonitrile.[5]

    • Set the detection wavelength to 278 nm.[5]

  • Quantification:

    • Prepare a standard curve of known this compound concentrations.

    • Compare the peak area of the stent extract to the standard curve to determine the total amount of this compound on the stent.

Protocol 3: In Vitro Drug Release Kinetics

This protocol describes a method to assess the release profile of this compound from the stent over time.

Materials:

  • This compound-coated stent

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Incubator shaker

  • HPLC system

Procedure:

  • Place a single coated stent in a vial containing a known volume of PBS (pH 7.4).

  • Incubate the vial at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and daily thereafter for up to 28 days), collect the entire volume of the release medium and replace it with fresh, pre-warmed PBS.

  • Analyze the this compound concentration in the collected samples using the HPLC method described in Protocol 4.2.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vitro Biocompatibility - Cytotoxicity Assay (ISO 10993-5)

This protocol outlines a method to assess the potential cytotoxic effects of the ZES using an extract-based test.

Materials:

  • This compound-coated stent

  • L929 mouse fibroblast cell line (or other appropriate cell line)

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • 96-well cell culture plates

  • MTT reagent

  • DMSO

Procedure:

  • Extract Preparation: Incubate a sterilized ZES in cell culture medium at 37°C for 24 hours to create an extract.

  • Cell Seeding: Seed L929 cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Cell Exposure: Remove the culture medium and replace it with the stent extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

  • Incubation: Incubate the cells with the extracts for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect.

Protocol 5: In Vivo Preclinical Evaluation - Porcine Coronary Artery Model

This protocol provides a general outline for the implantation of ZES in a porcine model to evaluate safety and efficacy. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Animal Model:

  • Juvenile domestic swine (20-30 kg) are a suitable model as their coronary artery anatomy is similar to humans.[8][9]

Procedure:

  • Animal Preparation:

    • Administer antiplatelet medication (e.g., aspirin (B1665792) and clopidogrel) prior to the procedure.[10]

    • Induce and maintain general anesthesia.

    • Gain vascular access via the femoral or carotid artery.

  • Stent Implantation:

    • Under fluoroscopic guidance, advance a guide catheter to the coronary ostium.

    • Perform baseline angiography to assess the target vessel diameter.

    • Advance the ZES, crimped on a delivery balloon, to the target lesion.

    • Deploy the stent by inflating the balloon to the appropriate pressure.

    • Perform post-deployment angiography to confirm successful implantation.

  • Follow-up:

    • Monitor the animals for a predetermined period (e.g., 28 days or 90 days).

    • At the end of the follow-up period, perform terminal angiography.

  • Histopathology:

    • Euthanize the animal and perfuse-fix the heart.

    • Excise the stented coronary artery segments.

    • Embed the segments in resin and prepare thin sections.

    • Stain the sections (e.g., with Hematoxylin and Eosin, and Verhoeff's Van Gieson) for histomorphometric analysis.[11]

    • Evaluate parameters such as neointimal thickness, inflammation score, and endothelialization.

Data Presentation

Quantitative data from preclinical studies should be summarized in tables for clear comparison.

Table 1: In Vitro Drug Release Kinetics of this compound-Eluting Stents

Time PointCumulative this compound Release (%)Standard Deviation
1 day
7 days
14 days
28 days

Table 2: In Vivo Histomorphometric Analysis of ZES vs. Bare Metal Stent (BMS) in Porcine Coronary Arteries at 28 Days

ParameterThis compound-Eluting Stent (ZES)Bare Metal Stent (BMS) Controlp-value
Neointimal Area (mm²)
Percent Area Stenosis (%)
Injury Score
Inflammation Score

Note: The data in these tables are placeholders and should be populated with experimental results.

This compound Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.

mTOR_Signaling_Pathway This compound This compound FKBP12 FKBP12 This compound->FKBP12 mTORC1 mTORC1 FKBP12->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression

Caption: Simplified this compound/mTOR signaling pathway.

By following these detailed application notes and protocols, researchers can systematically fabricate and evaluate this compound-eluting stents for preclinical studies, contributing to the development of safer and more effective cardiovascular devices.

References

Application Notes and Protocols for Immunohistochemical Staining of Zotarolimus-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) on tissues treated with Zotarolimus, a semi-synthetic macrolide immunosuppressant. This compound is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial signaling pathway that regulates cell growth, proliferation, and survival. It is extensively used in drug-eluting stents to prevent neointimal hyperplasia, the primary cause of in-stent restenosis.

The following sections detail the mechanism of action of this compound, recommend IHC targets for assessing its biological effects, provide detailed experimental protocols, and present representative quantitative data.

Mechanism of Action and Key IHC Targets

This compound exerts its anti-proliferative effects by forming a complex with the intracellular protein FKBP12. This this compound-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1). The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately leads to the suppression of protein synthesis and arrests the cell cycle in the G1 phase.

Given this mechanism, the primary application of IHC in the context of this compound-treated tissues, particularly vascular tissues, is to assess the inhibition of proliferation and the modulation of the mTOR signaling pathway.

Recommended IHC Targets:

  • Markers of Proliferation:

    • Ki-67: A nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, and M), but absent in resting cells (G0). A reduction in the Ki-67 labeling index is a direct indicator of the anti-proliferative effect of this compound.

    • Proliferating Cell Nuclear Antigen (PCNA): Another marker for cell proliferation, though its expression can also be associated with DNA repair.

  • Markers of mTOR Pathway Activity:

    • Phosphorylated mTOR (p-mTOR): While total mTOR levels may not change, the phosphorylated, active form of mTOR is expected to decrease with this compound treatment.

    • Phosphorylated S6 Ribosomal Protein (p-S6): As a downstream effector of mTORC1, the phosphorylation of S6 is a reliable indicator of mTORC1 activity. A decrease in p-S6 staining signifies effective mTOR inhibition by this compound.

  • Cell-Specific Markers:

    • Alpha-Smooth Muscle Actin (α-SMA): To identify and quantify the proliferation of vascular smooth muscle cells (VSMCs), a key contributor to neointimal hyperplasia.

Quantitative Data Summary

The following tables present representative quantitative data from immunohistochemical analysis of this compound-treated vascular tissues compared to control tissues. The data is illustrative and based on expected outcomes from published studies.

Table 1: Proliferation Index in this compound-Treated Arterial Tissue

Treatment GroupMarkerPercentage of Positive Cells (Mean ± SD)
ControlKi-6725.4 ± 5.2
This compoundKi-678.1 ± 2.5
ControlPCNA30.1 ± 6.8
This compoundPCNA10.5 ± 3.1

Table 2: mTOR Pathway Activation in this compound-Treated Arterial Tissue

Treatment GroupMarkerStaining Intensity Score (Mean ± SD)
Controlp-mTOR2.8 ± 0.4
This compoundp-mTOR0.9 ± 0.2
Controlp-S62.5 ± 0.6
This compoundp-S60.7 ± 0.3

Staining intensity is scored on a scale of 0 (negative), 1 (weak), 2 (moderate), and 3 (strong).

Experimental Protocols

This section provides a detailed protocol for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) this compound-treated vascular tissues.

Protocol 1: Immunohistochemical Staining for Ki-67

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate (B86180) buffer, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-Ki-67

  • Secondary antibody: HRP-conjugated goat anti-rabbit

  • DAB chromogen kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-Ki-67 antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with DAB chromogen solution until desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series: 70%, 95%, 100% (2 minutes each).

    • Clear in xylene (2 x 5 minutes).

    • Mount with a permanent mounting medium.

Protocol 2: Immunohistochemical Staining for Phosphorylated S6 Ribosomal Protein (p-S6)

This protocol is similar to the Ki-67 protocol with the following key differences:

  • Primary Antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236).

  • Antigen Retrieval: Tris-EDTA buffer (pH 9.0) may provide better results for some phospho-specific antibodies. Optimization is recommended.

Visualizations

This compound Mechanism of Action and IHC Targets

Zotarolimus_Pathway cluster_complex This compound-FKBP12 Complex This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds mTORC1 mTORC1 FKBP12->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K phosphorylates S6 S6 p70S6K->S6 phosphorylates pS6 p-S6 (IHC Target) S6->pS6 Protein_Synthesis Protein Synthesis pS6->Protein_Synthesis promotes Cell_Cycle Cell Cycle Progression (G1 Arrest) Protein_Synthesis->Cell_Cycle Proliferation Cell Proliferation (Ki-67 IHC Target) Cell_Cycle->Proliferation

Caption: this compound inhibits mTORC1, leading to decreased cell proliferation.

Experimental Workflow for IHC Staining

IHC_Workflow start This compound-Treated Tissue Sample fixation Fixation (Formalin) & Paraffin Embedding start->fixation sectioning Sectioning (4-5 µm) fixation->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization retrieval Antigen Retrieval deparaffinization->retrieval blocking Blocking retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Quantification mounting->analysis

Caption: A typical workflow for immunohistochemical analysis.

Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Zotarolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), specifically targeting the mTORC1 complex. This inhibition blocks downstream signaling pathways crucial for cell proliferation, growth, and survival.[1] Primarily utilized in drug-eluting stents, this compound effectively prevents restenosis by inhibiting the proliferation of vascular smooth muscle cells.[1][2] Understanding the precise molecular mechanisms and downstream gene expression changes induced by this compound is critical for optimizing its therapeutic applications and for the development of novel mTOR inhibitors.

These application notes provide a comprehensive guide for analyzing gene expression in cells treated with this compound. They include detailed experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways and experimental workflows involved.

Mechanism of Action: The mTORC1 Signaling Pathway

This compound exerts its anti-proliferative effects by forming a complex with the intracellular protein FK-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to and inhibits the mTORC1 complex.[1] The inhibition of mTORC1 kinase activity prevents the phosphorylation of its key downstream targets, p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these proteins leads to the inhibition of protein synthesis and arrests the cell cycle in the G1 phase, thereby preventing cell proliferation.[1]

Zotarolimus_Mechanism_of_Action This compound This compound FKBP12 FKBP12 This compound->FKBP12 Zot_FKBP12 This compound-FKBP12 Complex FKBP12->Zot_FKBP12 mTORC1 mTORC1 Zot_FKBP12->mTORC1 Inhibits p70S6K p70 S6 Kinase mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression (G1 Arrest) Protein_Synthesis->Cell_Cycle_Progression

Figure 1: this compound Mechanism of Action.

Quantitative Gene Expression Analysis

While direct, comprehensive quantitative gene expression data for this compound is limited in publicly available literature, studies on the closely related mTOR inhibitor everolimus (B549166) provide valuable insights into the expected transcriptional changes. The following tables summarize representative data from studies on everolimus, which can be used as a predictive guide for this compound-induced gene expression changes in endothelial cells.

Table 1: Effect of Everolimus on TNF-α-Induced Gene Expression in Human Coronary Artery Endothelial Cells (HCAECs)

GeneTreatment (4 hours)Fold Change vs. ControlReference
IL-1β TNF-α (100 ng/mL)15.2[3]
TNF-α + Everolimus (0.5 µM)7.8[3]
IL-6 TNF-α (100 ng/mL)25.6[3]
TNF-α + Everolimus (0.5 µM)12.1[3]
SELE (E-selectin) TNF-α (100 ng/mL)8.5[3]
TNF-α + Everolimus (0.5 µM)4.1[3]
VCAM1 TNF-α (100 ng/mL)10.2[3]
TNF-α + Everolimus (0.5 µM)5.3[3]

Data is derived from studies on everolimus and is intended to be representative of the expected effects of this compound.

Experimental Protocols

The following protocols provide a framework for conducting gene expression analysis in vascular cells treated with this compound.

Protocol 1: In Vitro Treatment of Human Coronary Artery Smooth Muscle Cells (HCASMCs)

This protocol outlines the steps for treating HCASMCs with this compound for subsequent gene expression analysis.

Materials:

  • Human Coronary Artery Smooth Muscle Cells (HCASMCs)

  • Smooth Muscle Cell Growth Medium (e.g., SmGM-2)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture HCASMCs in Smooth Muscle Cell Growth Medium in a 37°C, 5% CO₂ incubator.

  • Seeding: Once cells reach 70-80% confluency, detach them using Trypsin-EDTA and seed them into new culture plates at a density of 2 x 10⁵ cells/well in a 6-well plate. Allow cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in fresh growth medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). A vehicle control (DMSO alone) should be included.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Lysis and RNA Extraction: After the incubation period, wash the cells with PBS and proceed with cell lysis and RNA extraction using a commercially available kit according to the manufacturer's instructions.

HCASMC_Treatment_Workflow Start Start: HCASMC Culture Seeding Cell Seeding (2x10^5 cells/well) Start->Seeding Adherence 24h Adherence Seeding->Adherence Treatment This compound Treatment (0.1-100 nM) & Vehicle Control Adherence->Treatment Incubation Incubation (24-72h) Treatment->Incubation Lysis Cell Lysis & RNA Extraction Incubation->Lysis End End: Purified RNA Lysis->End

Figure 2: HCASMC Treatment Workflow.

Protocol 2: RNA Extraction, cDNA Synthesis, and Quantitative Real-Time PCR (qPCR)

This protocol describes the steps for quantifying gene expression changes following this compound treatment.

Materials:

  • Purified total RNA from Protocol 1

  • DNase I, RNase-free

  • Reverse transcriptase and associated buffers/reagents

  • Random primers or oligo(dT) primers

  • dNTPs

  • qPCR master mix (containing SYBR Green or probe-based chemistry)

  • Gene-specific forward and reverse primers

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • DNase Treatment: Treat the purified RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis (Reverse Transcription):

    • In a sterile, RNase-free tube, combine the DNase-treated RNA, primers (random or oligo(dT)), and dNTPs.

    • Incubate at 65°C for 5 minutes, then place on ice.

    • Add the reverse transcription buffer and reverse transcriptase enzyme.

    • Incubate according to the manufacturer's protocol (typically 60 minutes at 42°C, followed by an inactivation step at 70°C for 10 minutes).

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and nuclease-free water.

    • Add the synthesized cDNA to the reaction mix.

    • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the vehicle control.

Gene_Expression_Analysis_Workflow Start Start: Purified RNA DNase DNase Treatment Start->DNase QC RNA Quantification & Quality Control DNase->QC cDNA cDNA Synthesis (Reverse Transcription) QC->cDNA qPCR Quantitative Real-Time PCR (qPCR) cDNA->qPCR Data_Analysis Data Analysis (2-ΔΔCt Method) qPCR->Data_Analysis End End: Gene Expression Fold Change Data_Analysis->End

Figure 3: Gene Expression Analysis Workflow.

Conclusion

These application notes provide a detailed framework for investigating the effects of this compound on gene expression in relevant cell types. By following these protocols and data analysis guidelines, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic effects of this compound, contributing to the advancement of cardiovascular and other relevant fields of research. While direct quantitative gene expression data for this compound remains an area for further investigation, the provided information on the closely related compound everolimus serves as a strong predictive starting point for experimental design and data interpretation.

References

Application Note: A Proteomics-Based Approach to Identify Cellular Targets of Zotarolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] It is a key component of drug-eluting stents, where it effectively prevents restenosis by inhibiting the proliferation of vascular smooth muscle cells.[3] The primary mechanism of action of this compound involves its binding to the intracellular protein FK506-binding protein 12 (FKBP12).[1][4] This this compound-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and survival.[1][2][5][6]

Understanding the full spectrum of cellular targets of this compound is critical for elucidating its complete mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications. This application note provides a detailed protocol for a proteomics-based approach to identify the cellular targets of this compound, combining affinity chromatography for target enrichment with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Experimental Workflow

The overall experimental workflow for identifying this compound cellular targets is depicted below. This process begins with the immobilization of this compound to a solid support, followed by affinity purification of interacting proteins from cell lysates. The enriched proteins are then digested and analyzed by LC-MS/MS for identification and relative quantification. Finally, candidate target proteins are validated using orthogonal methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_affinity_chrom Affinity Chromatography cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Target Validation CellCulture Cell Culture (e.g., Vascular Smooth Muscle Cells) CellLysis Cell Lysis and Protein Extraction CellCulture->CellLysis Incubation Incubation of Lysate with this compound Resin CellLysis->Incubation ZotImmobilization This compound Immobilization on Affinity Resin ZotImmobilization->Incubation Washing Washing Steps to Remove Non-specific Binders Incubation->Washing Elution Elution of this compound- Interacting Proteins Washing->Elution Digestion Protein Digestion (e.g., Trypsin) Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis and Protein Identification LCMS->DataAnalysis WesternBlot Western Blot DataAnalysis->WesternBlot CoIP Co-immunoprecipitation DataAnalysis->CoIP CellularAssays Cellular Thermal Shift Assay (CETSA) DataAnalysis->CellularAssays

Figure 1: Experimental workflow for this compound target identification.

This compound Signaling Pathway

This compound exerts its primary effect through the inhibition of the mTORC1 signaling pathway. The diagram below illustrates the key steps in this pathway, starting from the formation of the this compound-FKBP12 complex to the downstream effects on protein synthesis and cell cycle progression.

zotarolimus_pathway This compound This compound Zot_FKBP12 This compound-FKBP12 Complex This compound->Zot_FKBP12 FKBP12 FKBP12 FKBP12->Zot_FKBP12 mTORC1 mTORC1 Zot_FKBP12->mTORC1 Inhibition S6K1 p70S6K mTORC1->S6K1 Activation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibition ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis Inhibition CellCycle Cell Cycle Progression (G1 -> S) ProteinSynthesis->CellCycle

Figure 2: this compound-FKBP12-mTORC1 signaling pathway.

Quantitative Data Presentation

Following LC-MS/MS analysis, quantitative data on proteins that interact with this compound can be summarized in a table. This allows for easy comparison of protein abundance between the experimental (this compound pull-down) and control (beads only) samples. The table below provides a representative example of expected results, highlighting known and potential interactors.

Protein ID (UniProt)Gene NameProtein NameFold Change (this compound/Control)p-valueFunction
P62942FKBP1BPeptidyl-prolyl cis-trans isomerase FKBP1B52.3< 0.001Primary target of this compound
P42345MTORSerine/threonine-protein kinase mTOR15.8< 0.001Key component of mTORC1
P23443RPTORRegulatory-associated protein of mTOR12.5< 0.001Component of mTORC1
Q9BVC4MLST8Target of rapamycin complex subunit LST810.2< 0.005Component of mTORC1
P62258RPS6KB1Ribosomal protein S6 kinase beta-18.7< 0.01Downstream target of mTORC1
Q13541EIF4EBP1Eukaryotic translation initiation factor 4E-binding protein 17.9< 0.01Downstream target of mTORC1

Experimental Protocols

This compound Immobilization on Affinity Resin

Objective: To covalently couple this compound to a solid support for affinity chromatography.

Materials:

  • This compound

  • Epoxy-activated Sepharose beads

  • Coupling buffer (e.g., 0.1 M sodium carbonate, pH 9.5)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffer (e.g., Phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

  • Dissolve this compound in a minimal amount of DMSO.

  • Wash the epoxy-activated Sepharose beads with the coupling buffer to equilibrate.

  • Add the this compound solution to the bead slurry in the coupling buffer.

  • Incubate the mixture overnight at 4°C with gentle agitation.

  • Centrifuge the beads and discard the supernatant.

  • Wash the beads with coupling buffer to remove unbound this compound.

  • Block any remaining active groups on the beads by incubating with the blocking buffer for 2 hours at room temperature.

  • Wash the beads extensively with wash buffer to remove excess blocking agent.

  • Store the this compound-coupled beads at 4°C in PBS with a preservative (e.g., 0.02% sodium azide).

Affinity Chromatography for Target Pull-down

Objective: To enrich for proteins that bind to this compound from a complex cell lysate.

Materials:

  • This compound-coupled beads

  • Control beads (mock-coupled with DMSO)

  • Cell lysate from vascular smooth muscle cells (or other relevant cell type)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5, or a solution of free this compound)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Protocol:

  • Prepare cell lysates by incubating cultured cells with lysis buffer on ice, followed by centrifugation to pellet cell debris.

  • Pre-clear the lysate by incubating with control beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the this compound-coupled beads (and a parallel control with mock-coupled beads) overnight at 4°C with gentle rotation.

  • Centrifuge to pellet the beads and collect the supernatant (flow-through).

  • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins using the elution buffer. If using a low pH elution buffer, immediately neutralize the eluate with the neutralization buffer.

  • The eluted proteins are now ready for downstream analysis, such as SDS-PAGE and mass spectrometry.

In-solution Digestion and LC-MS/MS Analysis

Objective: To identify and quantify the proteins enriched by this compound affinity chromatography.

Materials:

  • Eluted protein samples

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer coupled to a nano-LC system)

Protocol:

  • Reduce the disulfide bonds in the eluted proteins by adding DTT and incubating at 56°C for 30 minutes.

  • Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.

  • Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

  • Quench the digestion by adding formic acid.

  • Desalt the peptide mixture using a C18 StageTip or equivalent.

  • Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select peptide ions for fragmentation.

  • The resulting MS/MS spectra are then searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.

  • Perform label-free quantification or use isotopic labeling methods to determine the relative abundance of the identified proteins between the this compound pull-down and control samples.

Target Validation by Western Blot

Objective: To confirm the interaction of a candidate protein with this compound.

Materials:

  • Eluted protein samples from the affinity pull-down

  • Primary antibody against the candidate target protein

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent substrate

Protocol:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the candidate target protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein band using a chemiluminescent substrate and an imaging system. A positive band in the this compound pull-down eluate and its absence or significant reduction in the control eluate confirms the interaction.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle in Zotarolimus-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zotarolimus, a derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1] By forming a complex with the FK-binding protein 12 (FKBP12), this compound binds to and inhibits mTOR Complex 1 (mTORC1), leading to the arrest of the cell cycle in the G1 phase.[1] This anti-proliferative property is utilized in drug-eluting stents to prevent restenosis, the re-narrowing of arteries, following angioplasty by inhibiting the proliferation of vascular smooth muscle cells (VSMCs).[1]

Understanding the precise effect of this compound on the cell cycle is critical for its development and application in various therapeutic contexts. Flow cytometry is a powerful technique for cell cycle analysis, providing a rapid and quantitative measurement of the DNA content of individual cells within a population.[2] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.

These application notes provide a detailed protocol for the analysis of cell cycle distribution in this compound-treated cells using flow cytometry with propidium iodide staining.

Mechanism of Action: this compound and the Cell Cycle

This compound exerts its anti-proliferative effects by intervening in the mTOR signaling pathway, a central regulator of cell cycle progression. The binding of the this compound-FKBP12 complex to mTORC1 inhibits its kinase activity.[1] This inhibition prevents the phosphorylation of key downstream effectors, including p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), which are pivotal for protein synthesis and cell cycle progression from the G1 to the S phase.[1][3] The disruption of these pathways ultimately leads to a G1 phase cell cycle arrest.[1]

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FKBP12 [label="FKBP12", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; p70S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; G1_Progression [label="G1 Phase Progression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G1_Arrest [label="G1 Phase Arrest", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> FKBP12 [color="#5F6368"]; FKBP12 -> mTORC1 [label=" Binds to", color="#5F6368"]; mTORC1 -> p70S6K [color="#5F6368"]; mTORC1 -> _4EBP1 [color="#5F6368"]; p70S6K -> Protein_Synthesis [color="#5F6368"]; _4EBP1 -> Protein_Synthesis [color="#5F6368", dir=none, style=dashed]; Protein_Synthesis -> G1_Progression [color="#5F6368"]; mTORC1 -> G1_Arrest [style=dashed, arrowhead=tee, color="#EA4335", label=" Inhibition leads to"];

// Invisible edges for alignment this compound -> mTORC1 [style=invis]; } }

This compound-mediated mTORC1 inhibition and cell cycle arrest.

Data Presentation

The following table summarizes representative quantitative data from a flow cytometry experiment analyzing the cell cycle distribution of vascular smooth muscle cells (VSMCs) treated with an mTOR inhibitor, Everolimus (a close analog of this compound). The data illustrates a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases upon treatment, indicative of a G1 cell cycle arrest.

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)55.3 ± 2.130.1 ± 1.814.6 ± 1.5
Mitogen-Stimulated35.8 ± 1.945.5 ± 2.318.7 ± 1.7
Mitogen + this compound (analog)78.2 ± 2.512.4 ± 1.39.4 ± 1.1

Data is presented as mean ± standard deviation and is based on representative results for mTOR inhibitors on vascular smooth muscle cells.

Experimental Protocols

This section provides a detailed methodology for the analysis of cell cycle distribution in this compound-treated cells using flow cytometry with propidium iodide staining.

Experimental Workflow

// Nodes Cell_Culture [label="1. Cell Culture\n(e.g., Vascular Smooth Muscle Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. This compound Treatment\n(and Controls)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvesting [label="3. Cell Harvesting\n(Trypsinization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fixation [label="4. Cell Fixation\n(70% Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Staining [label="5. PI Staining\n(with RNase A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Flow_Cytometry [label="6. Flow Cytometry Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="7. Data Analysis\n(Cell Cycle Modeling)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Treatment; Treatment -> Harvesting; Harvesting -> Fixation; Fixation -> Staining; Staining -> Flow_Cytometry; Flow_Cytometry -> Data_Analysis; }

Workflow for cell cycle analysis of this compound-treated cells.
Materials
  • Cell Line: Human Aortic Smooth Muscle Cells (or other relevant cell line)

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow Cytometer

Protocol
  • Cell Culture and Treatment:

    • Culture vascular smooth muscle cells in DMEM with 10% FBS until they reach approximately 70-80% confluency.

    • Synchronize the cells by serum starvation (e.g., 0.5% FBS) for 24 hours.

    • Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle control (DMSO) in fresh culture medium for 24-48 hours.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells from the culture plate.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks after fixation.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer using a 488 nm excitation laser.

    • Collect the fluorescence emission at approximately 617 nm.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to gate on single cells and exclude doublets and aggregates.

  • Data Analysis:

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT, FCS Express) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Relationship Diagram

The following diagram illustrates the logical progression from this compound treatment to the observed G1 phase cell cycle arrest.

// Nodes Start [label="this compound Treatment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism [label="Inhibition of mTORC1 Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Decreased Phosphorylation of\np70S6K and 4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Syn [label="Reduced Protein Synthesis\n(e.g., Cyclin D1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Effect [label="Blockade of G1 to S Phase Transition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Accumulation of Cells in G1 Phase\n(G1 Arrest)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Mechanism; Mechanism -> Downstream; Downstream -> Protein_Syn; Protein_Syn -> Cell_Cycle_Effect; Cell_Cycle_Effect -> Outcome; }

Logical flow from this compound treatment to G1 arrest.

References

Application Notes and Protocols for In Vivo Imaging of Zotarolimus-Coated Balloon Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus, a semi-synthetic derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR) pathway.[1][2] Its anti-proliferative properties make it a critical component in drug-eluting stents and drug-coated balloons (DCBs) for the prevention of restenosis following percutaneous coronary and peripheral interventions.[3][4] this compound-coated balloons (ZCBs) offer the advantage of delivering the therapeutic agent locally to the arterial wall without leaving a permanent implant.[5]

Understanding the in vivo pharmacokinetics and delivery efficiency of this compound from these devices is paramount for optimizing their design and clinical efficacy. This document provides detailed application notes and protocols for the in vivo imaging of this compound delivery from coated balloons, leveraging preclinical animal models and advanced imaging techniques.

Mechanism of Action: mTOR Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting the mTOR signaling pathway. It first binds to the intracellular protein FK-binding protein 12 (FKBP12).[1] This this compound-FKBP12 complex then binds to the mTORC1 complex, inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of downstream effectors such as p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell cycle progression from the G1 to the S phase.[1][6] By arresting the cell cycle, this compound effectively halts the proliferation of vascular smooth muscle cells, a key process in the development of restenosis.[1]

mTOR_Pathway cluster_inhibition This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds to mTORC1 mTORC1 (Raptor, GβL, DEPTOR) FKBP12->mTORC1 FKBP12->inhibition_point S6K1 p70 S6 Kinase (S6K1) mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Protein_Synthesis->Cell_Cycle_Progression Enables Cell_Cycle_Progression->Proliferation inhibition_point->mTORC1 Inhibits

This compound Mechanism of Action via mTOR Pathway.

Quantitative Data from Preclinical In Vivo Studies

The following tables summarize quantitative data on this compound tissue concentration from preclinical studies using swine models. These studies are crucial for determining the drug release kinetics and retention in the arterial wall.

Table 1: this compound Arterial Tissue Concentration Over Time

Time PointThis compound Concentration (ng/mg of tissue)Animal ModelReference
5 minutes162Familial Hypercholesterolemic Swine[2][6]
24 hours5.9Familial Hypercholesterolemic Swine[2][6]
28 days0.007Familial Hypercholesterolemic Swine[2][6]

Table 2: Pharmacokinetics of this compound-Coated Balloons in Porcine Coronary Arteries

ParameterValueConditionsReference
Balloon this compound Dose300 µg/cm²Low-Dose ZCB[6]
Balloon this compound Dose600 µg/cm²High-Dose ZCB[6]
Mean Inflation Pressure9.5 ± 2.2 atm-[2]
Neointimal Formation Reduction (28 days)22% (p=0.08)Low-Dose ZCB vs. Control[6]
Neointimal Formation Reduction (28 days)44% (p=0.007)High-Dose ZCB vs. Control[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established preclinical studies and can be adapted for specific research needs.

Protocol 1: In Vivo this compound-Coated Balloon Delivery in a Porcine Model

This protocol describes the surgical procedure for delivering this compound via a coated balloon to the coronary or peripheral arteries of a swine model.

Protocol_1 start Start animal_prep Animal Preparation (Anesthesia, Heparinization) start->animal_prep arterial_access Femoral Artery Access animal_prep->arterial_access arterial_injury Induce Arterial Injury (e.g., Fogarty balloon denudation) arterial_access->arterial_injury angiography_pre Baseline Angiography arterial_injury->angiography_pre zcb_delivery Advance ZCB to Target Lesion angiography_pre->zcb_delivery balloon_inflation Inflate ZCB (e.g., 60 seconds at target pressure) zcb_delivery->balloon_inflation balloon_deflation Deflate and Withdraw ZCB balloon_inflation->balloon_deflation angiography_post Post-procedure Angiography balloon_deflation->angiography_post animal_recovery Animal Recovery and Monitoring angiography_post->animal_recovery euthanasia Euthanasia at Pre-determined Time Points animal_recovery->euthanasia tissue_harvesting Arterial Tissue Harvesting euthanasia->tissue_harvesting analysis Pharmacokinetic/Histological Analysis tissue_harvesting->analysis end End analysis->end

Workflow for In Vivo ZCB Delivery in a Porcine Model.

Materials:

  • Familial hypercholesterolemic swine (or other appropriate strain)

  • Anesthesia (e.g., ketamine, xylazine, isoflurane)

  • Heparin

  • Introducer sheath

  • Guide catheter

  • Guidewire

  • Fogarty balloon catheter (for injury induction)

  • This compound-coated balloon (ZCB) of appropriate size

  • Uncoated control balloon

  • Angiography system

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the swine and administer heparin to achieve a target activated clotting time.

  • Arterial Access: Surgically expose and cannulate a femoral artery to introduce the sheath and catheters.

  • Arterial Injury: Advance a Fogarty balloon catheter to the target arterial segment (e.g., superficial femoral artery or coronary artery) and induce endothelial denudation by inflating and withdrawing the balloon multiple times. This creates a model of restenosis.[6]

  • Baseline Angiography: Perform angiography to visualize the vessel anatomy and confirm the location of the injury.

  • ZCB Delivery: Advance the ZCB over the guidewire to the site of the injured arterial segment.

  • Balloon Inflation: Inflate the ZCB to the recommended pressure for a specified duration (e.g., 60 seconds) to ensure contact with the arterial wall and facilitate drug transfer.

  • Balloon Deflation and Withdrawal: Deflate the balloon and carefully withdraw the catheter system.

  • Post-procedure Angiography: Perform a final angiogram to assess vessel patency.

  • Animal Recovery: Close the surgical site and allow the animal to recover. Provide post-operative care and monitoring.

  • Euthanasia and Tissue Harvesting: At predetermined time points (e.g., 5 minutes, 24 hours, 28 days), euthanize the animal and carefully excise the treated arterial segments for analysis.[2][6]

Protocol 2: PET/SPECT Imaging of Radiolabeled this compound Delivery

This protocol outlines the steps for radiolabeling a this compound analogue and performing in vivo PET or SPECT imaging to quantify drug delivery and biodistribution.

Note: Direct radiolabeling of this compound may require custom synthesis. An alternative is to use a radiolabeled analogue of sirolimus.

Radiolabeling (Example with ¹⁸F): The radiosynthesis of an ¹⁸F-labeled this compound analogue would typically involve a multi-step process, often starting with the production of [¹⁸F]fluoride from a cyclotron. The [¹⁸F]fluoride is then used in a nucleophilic substitution reaction with a suitable precursor molecule. The final radiolabeled product must be purified (e.g., via HPLC) and formulated for injection.

Protocol_2 start Start radiolabeling Radiolabel this compound Analogue (e.g., with ¹⁸F for PET or ⁹⁹ᵐTc for SPECT) start->radiolabeling qc Quality Control of Radiotracer (Purity, Specific Activity) radiolabeling->qc animal_model Prepare Animal Model (as in Protocol 1) qc->animal_model zcb_delivery Deliver Radiolabeled ZCB animal_model->zcb_delivery imaging_setup Position Animal in PET/SPECT Scanner zcb_delivery->imaging_setup dynamic_scan Acquire Dynamic Scan during and after ZCB delivery imaging_setup->dynamic_scan static_scans Acquire Static Scans at later time points dynamic_scan->static_scans image_recon Image Reconstruction and Analysis static_scans->image_recon roi_analysis Region of Interest (ROI) Analysis (Quantify radioactivity in artery and other organs) image_recon->roi_analysis biodistribution Ex Vivo Biodistribution (Gamma counting of harvested tissues) roi_analysis->biodistribution end End biodistribution->end

Workflow for PET/SPECT Imaging of Radiolabeled ZCB.

Imaging Procedure:

  • Radiotracer Preparation: Synthesize and perform quality control on the radiolabeled this compound analogue to be incorporated into the balloon coating.

  • Animal Preparation and ZCB Delivery: Follow steps 1-7 of Protocol 1, using the ZCB coated with the radiolabeled drug.

  • Imaging:

    • Position the animal in the PET or SPECT scanner.

    • Acquire a dynamic scan starting just before, during, and immediately after balloon inflation to capture the initial drug transfer.

    • Acquire static scans at various time points post-delivery (e.g., 1 hour, 4 hours, 24 hours) to assess drug retention and systemic distribution.

  • Image Analysis:

    • Reconstruct the imaging data.

    • Draw regions of interest (ROIs) around the treated arterial segment and other organs of interest (e.g., heart, liver, kidneys).

    • Quantify the radioactivity in each ROI to determine the concentration of the radiolabeled drug over time.

  • Ex Vivo Biodistribution: After the final imaging session, euthanize the animal and harvest the treated artery and other tissues. Use a gamma counter to measure the radioactivity in each tissue sample to validate the imaging data.

Protocol 3: In Vivo Fluorescence Imaging of this compound Delivery

This protocol describes the use of a fluorescently labeled this compound analogue for in vivo imaging of drug delivery, potentially using intravascular fluorescence imaging techniques.

Fluorescent Labeling: this compound can be conjugated to a near-infrared (NIR) fluorescent dye. This typically involves chemical modification of the this compound molecule to introduce a reactive group that can be covalently linked to the fluorophore. The choice of NIR dye is critical to minimize tissue autofluorescence and maximize penetration depth.

Protocol_3 start Start labeling Fluorescently Label this compound (e.g., with a NIR dye) start->labeling qc Quality Control of Labeled Drug (Purity, Fluorescence properties) labeling->qc zcb_prep Prepare ZCB with Fluorescent this compound qc->zcb_prep animal_model Prepare Animal Model (as in Protocol 1) zcb_prep->animal_model zcb_delivery Deliver Fluorescent ZCB animal_model->zcb_delivery imaging_catheter Introduce Intravascular Fluorescence Imaging Catheter zcb_delivery->imaging_catheter image_acquisition Acquire Fluorescence Images of Arterial Wall imaging_catheter->image_acquisition image_analysis Analyze Images to Quantify Fluorescence Signal image_acquisition->image_analysis histology Correlate with Ex Vivo Fluorescence Microscopy and Histology image_analysis->histology end End histology->end

Workflow for Intravascular Fluorescence Imaging.

Imaging Procedure:

  • Probe Preparation: Synthesize and purify the fluorescently labeled this compound.

  • ZCB Preparation: Coat the angioplasty balloon with the fluorescent this compound formulation.

  • Animal Preparation and ZCB Delivery: Follow steps 1-7 of Protocol 1.

  • Intravascular Fluorescence Imaging:

    • Introduce a compatible intravascular fluorescence imaging catheter to the treated arterial segment.

    • Acquire fluorescence images of the arterial wall to visualize the distribution of the delivered drug.

  • Image Analysis:

    • Quantify the fluorescence intensity in different regions of the treated area to assess the uniformity and amount of drug transfer.

  • Ex Vivo Correlation: After euthanasia, excise the treated artery and perform ex vivo fluorescence microscopy on tissue sections to correlate the in vivo imaging findings with the microscopic drug distribution. Histological staining can also be performed on adjacent sections.

Conclusion

The protocols and data presented provide a framework for the in vivo imaging and characterization of this compound-coated balloon delivery. By employing these advanced imaging techniques in relevant preclinical models, researchers can gain valuable insights into the pharmacokinetics and efficacy of ZCBs, ultimately contributing to the development of more effective therapies for vascular diseases.

References

Application Note: Sensitive and Robust Quantification of Zotarolimus in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Zotarolimus (ABT-578) is a potent semi-synthetic macrolide, an analogue of sirolimus, that functions as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] This mechanism allows it to inhibit cell growth and proliferation.[1] this compound is primarily used as an antiproliferative agent in drug-eluting stents (DES) to prevent restenosis in coronary arteries following angioplasty.[3][4] Given its therapeutic application, a sensitive and reliable analytical method for the quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical development.[3] This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive detection of this compound in plasma.

Principle This method employs liquid chromatography (LC) to separate this compound from endogenous plasma components. The analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.

Signaling Pathway of this compound

This compound acts by forming a complex with the intracellular protein FK-binding protein-12 (FKBP12). This this compound-FKBP12 complex then binds to and inhibits the mTOR kinase, a key regulator of cell cycle progression. Inhibition of mTOR prevents the proliferation of cells, such as smooth muscle cells, which is critical for preventing in-stent restenosis.

mTOR_Pathway cluster_cell Cell Cytoplasm This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex mTOR mTOR Kinase Complex->mTOR Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes

Caption: this compound mTOR inhibition pathway.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines the extraction of this compound from plasma samples. Standards and quality control (QC) samples should be prepared by spiking known concentrations of this compound into blank plasma to match the matrix of the unknown samples.[3]

  • Aliquot: Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 25 µL of the internal standard working solution (e.g., a structurally similar compound like Everolimus or a stable isotope-labeled this compound) to all tubes except for the blank. Vortex briefly.

  • Extraction: Add 1 mL of dichloromethane (B109758) as the extraction solvent.[5]

  • Vortex: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporation: Dry the organic extract under a gentle stream of nitrogen at 37°C.[5]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Injection: Transfer the supernatant to an HPLC vial and inject a portion (e.g., 10 µL) into the LC-MS/MS system.[5]

Liquid Chromatography (LC) Conditions

The chromatographic separation is critical for resolving this compound from matrix interferences. The following parameters are based on methods developed for this compound and its metabolites.[5][6]

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Zorbax Eclipse XDB-C8, 5 µm, 250 x 4.6 mm
Column Temperature 65°C[5]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Gradient Program 0-2 min: 70% B; 2-15 min: linear gradient to 86% B; 15-17 min: linear gradient to 98% B; 17-20 min: hold at 98% B; 20.1-25 min: return to 70% B and equilibrate.
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be optimized for the detection of this compound. Like sirolimus and everolimus, this compound predominantly forms a sodium adduct ([M+Na]+) in positive ionization mode.[5][6]

ParameterCondition
Mass Spectrometer Sciex 5600+ or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Precursor Ion (Q1) m/z 988.6 ([M+Na]+)[5]
Product Ion (Q3) To be optimized (a prominent, stable fragment)
Ion Spray Voltage 5000 V[5]
Source Temperature 600°C[5]
Curtain Gas (CUR) 32 psi[5]
Nebulizer Gas (GS1) 60 psi[5]
Heater Gas (GS2) 50 psi[5]
Declustering Potential (DP) 135 V[5]
Collision Energy (CE) 65 eV (optimization recommended)[5]

Method Performance Characteristics

The following data, derived from a validated method for this compound in swine blood and tissue homogenates, demonstrates the expected performance of this analytical approach.[3]

ParameterResult
Linear Dynamic Range 0.61 to 333.20 ng/mL[3]
Correlation Coefficient (r²) > 0.99
Precision (%CV) 4.4% to 8.6%[3]
Accuracy (%Bias) -7.3% to 16.6%[3]

Experimental Workflow Diagram

The entire analytical process, from sample receipt to data analysis, is outlined below.

Workflow Sample Plasma Sample Receipt (Sample, QC, Standard) Prep Sample Preparation (LLE) Sample->Prep Recon Dry & Reconstitute Prep->Recon Inject LC-MS/MS Injection Recon->Inject LC Chromatographic Separation (C8 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition (Peak Integration) MS->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: LC-MS/MS analytical workflow for this compound.

Conclusion The described LC-MS/MS method provides a sensitive, selective, and robust protocol for the quantification of this compound in plasma. The sample preparation using liquid-liquid extraction ensures a clean extract, minimizing matrix effects. The detailed chromatographic and mass spectrometric parameters provide a strong foundation for method implementation in research and regulated environments. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies essential for the development and clinical monitoring of this compound-based therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Zotarolimus for Anti-Proliferative Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zotarolimus. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in cellular assays to investigate its anti-proliferative effects. Here you will find frequently asked questions (FAQs) and troubleshooting guides to navigate common challenges and ensure the accuracy and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a semi-synthetic derivative of sirolimus (rapamycin) and functions as a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] Specifically, this compound binds to the intracellular protein FK-binding protein 12 (FKBP12).[1][3] This this compound-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[1] Inhibition of mTORC1 disrupts downstream signaling pathways essential for cell growth, proliferation, and survival, including the phosphorylation of p70 S6 kinase and 4E-BP1.[1][3] This ultimately leads to cell cycle arrest in the G1 phase, thereby halting cell proliferation.[1][3]

Q2: In which cell types is this compound expected to have an anti-proliferative effect?

This compound is known to inhibit the proliferation of various cell types, most notably vascular smooth muscle cells (VSMCs), which is crucial for its application in drug-eluting stents to prevent restenosis.[1] It also demonstrates potent anti-proliferative activity against T-cells and human coronary artery smooth muscle cells.[4][5] Additionally, its mechanism of inhibiting the mTOR pathway, a central regulator of cell growth, suggests its potential efficacy in various cancer cell lines, such as non-small cell lung cancer (NSCLC) cells.[6]

Q3: How should I dissolve and store this compound for in-vitro experiments?

This compound is a lipophilic compound. For in-vitro assays, it is typically dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 1-10 mM) to minimize the final concentration of the solvent in the cell culture medium, which should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: What is a typical concentration range for this compound to observe an anti-proliferative effect in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the duration of the treatment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. The table below provides a general guideline for concentration ranges based on published studies.

Data Presentation: this compound Concentration Guidelines

Cell TypeTypical Concentration RangeExpected EffectReference
Vascular Smooth Muscle Cells1 nM - 1 µMInhibition of proliferation[1][5]
T-cells0.1 nM - 100 nMInhibition of proliferation[4]
A549 Lung Cancer Cells1 µM - 20 µMInhibition of proliferation, induction of apoptosis[6]
Endothelial Cells10 nM - 1 µMInhibition of proliferation[5][7]

Note: These are approximate ranges. The optimal concentration for your specific experimental conditions should be determined empirically.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: No or Weak Anti-Proliferative Effect Observed

  • Question: I am treating my cells with this compound, but I am not observing the expected decrease in cell proliferation. What could be the reason?

  • Answer: There are several potential reasons for a lack of effect:

    • Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response curve, testing a broad range of concentrations (e.g., from 0.1 nM to 10 µM) to determine the IC50 value.

    • Compound Inactivity: Ensure that your this compound stock solution has been stored correctly and has not undergone degradation. Prepare a fresh stock solution from a reliable source.

    • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors. This could be due to mutations in the mTOR pathway or the activation of alternative survival pathways. Verify the expression and activity of mTOR pathway components in your cell line.

    • Incorrect Assay Timing: The anti-proliferative effects of this compound may take time to become apparent. Consider increasing the incubation time (e.g., 48 or 72 hours) to allow for sufficient cell cycle arrest.

    • High Seeding Density: If cells are seeded too densely, they may reach confluency before the drug has a chance to exert its effect. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[8]

Issue 2: High Variability Between Replicate Wells

  • Question: My cell viability assay results show high variability between replicate wells treated with the same concentration of this compound. What could be causing this?

  • Answer: High variability can compromise the reliability of your data. Consider the following:

    • Inconsistent Cell Seeding: Ensure that you have a homogenous single-cell suspension before seeding and that your pipetting technique is consistent to ensure an equal number of cells are added to each well.

    • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

    • Incomplete Reagent Mixing: After adding this compound or assay reagents (e.g., MTT, WST-1), ensure thorough but gentle mixing to achieve a uniform concentration in each well.

    • Precipitation of this compound: Due to its lipophilicity, this compound may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect the media for any precipitate after adding the drug. If precipitation occurs, try preparing fresh dilutions or using a solubilizing agent, ensuring the agent itself does not affect cell viability.

Issue 3: Unexpected Cytotoxicity at Low Concentrations

  • Question: I am observing significant cell death at concentrations of this compound that are expected to be cytostatic, not cytotoxic. Why is this happening?

  • Answer: While this compound primarily causes cell cycle arrest, high concentrations or prolonged exposure can lead to cytotoxicity in some cell lines.

    • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration in your culture media is non-toxic to your cells (typically <0.1%). Run a vehicle control (media with the same concentration of solvent but no drug) to assess solvent toxicity.

    • Cell Line Sensitivity: Certain cell lines may be highly sensitive to mTOR inhibition, leading to apoptosis. You can investigate this by performing an apoptosis assay (e.g., Annexin V staining) in parallel with your proliferation assay.

    • Assay Interference: Some assay reagents can be toxic to cells, especially with extended incubation times. Follow the manufacturer's protocol for the recommended incubation period.

Experimental Protocols

1. Cell Proliferation (MTT) Assay

This protocol is a common method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9][10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.[9][11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

2. Protein Quantification (BCA) Assay

The Bicinchoninic Acid (BCA) assay is used to determine the total protein concentration in a sample, which can be used to normalize cell proliferation data.[13][14]

Materials:

  • Cell lysate from treated and control cells

  • BCA Reagent A and Reagent B

  • Bovine Serum Albumin (BSA) standards (e.g., 0 to 2 mg/mL)[14]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Standards: Prepare a series of BSA standards of known concentrations by diluting the stock BSA solution.[14]

  • Prepare Working Reagent: Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[14][15]

  • Sample Loading: Pipette 10-25 µL of each standard and unknown sample into separate wells of the microplate.[14][15]

  • Add Working Reagent: Add 200 µL of the BCA working reagent to each well. Mix the plate gently on a plate shaker for 30 seconds.[14][15]

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.[14]

  • Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm on a microplate reader.[14][15]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.[16]

Visualizations

mTOR_Signaling_Pathway cluster_complex This compound This compound FKBP12 FKBP12 This compound->FKBP12 Z_FKBP12_complex This compound-FKBP12 Complex This compound->Z_FKBP12_complex FKBP12->Z_FKBP12_complex mTORC1 mTORC1 p70S6K p70 S6 Kinase mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Activates G1_Arrest G1 Phase Arrest mTORC1->G1_Arrest Inhibition leads to Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Z_FKBP12_complex->mTORC1 Inhibition Experimental_Workflow start Start: Optimize this compound Concentration seed_cells 1. Seed Cells in 96-well Plate (Optimal Density) start->seed_cells prepare_drug 2. Prepare Serial Dilutions of this compound seed_cells->prepare_drug treat_cells 3. Treat Cells for 24, 48, 72h (Include Vehicle Control) prepare_drug->treat_cells add_reagent 4. Add Proliferation Reagent (e.g., MTT) treat_cells->add_reagent measure 5. Measure Absorbance/ Fluorescence add_reagent->measure analyze 6. Analyze Data: Calculate % Viability vs. Control measure->analyze determine_ic50 7. Determine IC50 Value analyze->determine_ic50 Troubleshooting_Guide issue Issue: No/Weak Anti-proliferative Effect check_conc Is the concentration range appropriate? issue->check_conc check_time Is the incubation time sufficient? check_conc->check_time Yes sol_conc Solution: Perform broad dose-response experiment. check_conc->sol_conc No check_cells Is the cell seeding density optimal? check_time->check_cells Yes sol_time Solution: Increase incubation time (e.g., 48-72h). check_time->sol_time No check_compound Is the this compound stock active? check_cells->check_compound Yes sol_cells Solution: Optimize seeding density; ensure log phase growth. check_cells->sol_cells No sol_compound Solution: Prepare fresh stock; verify compound source. check_compound->sol_compound No

References

Technical Support Center: Minimizing Off-Target Effects of Zotarolimus in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Zotarolimus in cell-based assays.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a semi-synthetic derivative of sirolimus (rapamycin) and functions as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] Specifically, this compound binds to the intracellular protein FK-binding protein 12 (FKBP12). This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and survival.[1] Inhibition of mTORC1 by the this compound-FKBP12 complex prevents the phosphorylation of downstream targets such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression.[1][2] This ultimately leads to cell cycle arrest in the G1 phase.[2]

Q2: What are potential off-target effects of this compound and other mTOR inhibitors?

While this compound is designed to be a specific mTORC1 inhibitor, off-target effects can occur, leading to confounding experimental results. Potential off-target effects for mTOR inhibitors can include:

  • Inhibition of other kinases: Although designed to be specific, high concentrations of the inhibitor might lead to the inhibition of other structurally related kinases. The precise off-target kinase profile for this compound is not extensively published in the public domain, necessitating empirical determination through kinase selectivity profiling.

  • Feedback loop activation: Inhibition of mTORC1 can lead to the activation of upstream signaling pathways as a compensatory mechanism. A well-documented feedback loop involves the activation of the PI3K/Akt pathway, which can promote cell survival and proliferation, counteracting the intended effect of the inhibitor.[3]

  • Modulation of autophagy: mTORC1 is a key negative regulator of autophagy, a cellular process for degrading and recycling cellular components.[4][5][6][7][8] Inhibition of mTORC1 by this compound can, therefore, induce autophagy. Depending on the cellular context, this can be a pro-survival or pro-death signal.[9]

  • Non-specific cytotoxicity: At high concentrations, this compound may induce cytotoxicity through mechanisms independent of mTORC1 inhibition.[10][11] It is crucial to differentiate between on-target antiproliferative effects and off-target cytotoxicity.

Q3: How can I distinguish between on-target and off-target effects of this compound in my cell-based assays?

Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are several strategies:

  • Use multiple, structurally distinct mTOR inhibitors: If a cellular phenotype is observed with this compound, testing other mTOR inhibitors with different chemical scaffolds can help determine if the effect is on-target. If the phenotype persists with other mTOR inhibitors, it is more likely to be an on-target effect.

  • Perform rescue experiments: If a specific off-target kinase is suspected, overexpressing a drug-resistant mutant of that kinase should not rescue the phenotype if the effect is truly off-target. Conversely, overexpression of a constitutively active downstream effector of mTORC1 (if feasible in the experimental system) could rescue an on-target effect.

  • Titrate the concentration of this compound: Use the lowest effective concentration of this compound to minimize off-target effects. A steep dose-response curve may suggest a specific, on-target effect, while a shallow curve might indicate multiple, lower-affinity off-target interactions.

  • Utilize control cell lines: Compare the effects of this compound in your experimental cell line with a cell line known to be resistant to mTOR inhibitors or a cell line where mTOR has been knocked out or knocked down.

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered when using this compound in cell-based assays.

Table 1: Troubleshooting Unexpected Cytotoxicity or Reduced Cell Viability

Issue Potential Cause Recommended Solution Expected Outcome
High cytotoxicity at concentrations expected to be cytostatic.Off-target kinase inhibition. 1. Perform a kinase selectivity screen to identify unintended targets. 2. Test other mTOR inhibitors with different chemical structures.1. Identification of specific off-target kinases. 2. If cytotoxicity is not observed with other mTOR inhibitors, the effect is likely off-target.
Compound solubility issues. 1. Verify the solubility of this compound in your cell culture medium. 2. Prepare fresh stock solutions and filter-sterilize.Improved consistency and reduced non-specific toxicity.
Cell line-specific sensitivity. Test this compound in multiple cell lines to determine if the effect is consistent.Distinguish between general off-target effects and cell-line-specific responses.
Inconsistent results between experiments.Degradation of this compound. 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Store stock solutions at -80°C and protect from light.Increased reproducibility of experimental results.

Table 2: Troubleshooting Inconsistent Western Blot Results for mTOR Pathway Analysis

Issue Potential Cause Recommended Solution
Weak or No Signal for Phospho-Proteins (e.g., p-S6K, p-4E-BP1) Insufficient antibody concentration or incubation time.1. Increase primary antibody concentration. 2. Extend incubation time (e.g., overnight at 4°C).[12]
Low protein load.Increase the amount of protein loaded per lane (20-40 µg is a good starting point).[13]
Inactive antibody.1. Ensure proper antibody storage. 2. Use a positive control to verify antibody activity.[13]
High Background Insufficient blocking.1. Increase blocking time (e.g., 1 hour at room temperature). 2. Use a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).[14][15]
High antibody concentration.Reduce the concentration of the primary or secondary antibody.[14]
Non-Specific Bands Antibody cross-reactivity.1. Use a more specific antibody. 2. Perform a BLAST search to check for antibody cross-reactivity.
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer.[16]

III. Experimental Protocols

1. Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of kinases.

Methodology:

This is typically performed as a fee-for-service by specialized companies. The general workflow is as follows:

  • Compound Submission: Provide a sample of this compound at a specified concentration and quantity.

  • Kinase Panel Screening: The compound is screened against a large panel of purified human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

  • Assay Principle: The most common format is a competition binding assay, where the ability of this compound to displace a high-affinity, labeled ligand from the kinase active site is measured.[17] Alternatively, enzymatic assays measuring the inhibition of kinase activity are used.

  • Data Analysis: The results are typically reported as the percentage of remaining kinase activity or percentage of inhibition compared to a vehicle control.

  • Follow-up IC50 Determination: For any kinases that show significant inhibition in the initial screen, a dose-response curve is generated to determine the IC50 value.

Data Presentation:

The quantitative data from a kinase selectivity profiling service should be summarized in a table for clear comparison of on-target and off-target potencies.

Table 3: Example Kinase Selectivity Profile for an mTOR Inhibitor

Kinase TargetIC50 (nM)Selectivity (Fold vs. mTOR)
mTOR (On-Target) 10 1
PI3Kα1,500150
PI3Kβ>10,000>1,000
PI3Kδ8,000800
PI3Kγ>10,000>1,000
DNA-PK5,000500
ATM>10,000>1,000
ATR>10,000>1,000
Other significant off-targets.........

Note: This is example data. The actual selectivity profile of this compound must be determined experimentally.

2. Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][18]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 1 hour at room temperature in the dark to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Western Blot Analysis of mTOR Pathway Activation

Objective: To assess the on-target effect of this compound by measuring the phosphorylation status of downstream mTORC1 effectors.

Methodology:

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Autophagy Assessment (LC3B-II Turnover Assay)

Objective: To determine if this compound induces autophagy.

Methodology:

  • Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the desired time. The lysosomal inhibitor will block the degradation of autophagosomes, allowing for the measurement of autophagic flux.

  • Western Blotting for LC3B: Perform western blotting as described above using an antibody that detects both LC3B-I (cytosolic form) and LC3B-II (lipidated, autophagosome-associated form).

  • Data Analysis: An increase in the amount of LC3B-II in the presence of the lysosomal inhibitor compared to treatment with this compound alone indicates an increase in autophagic flux.

IV. Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inactivation Rheb Rheb-GTP TSC_Complex->Rheb Inactivation mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Activation FourEBP1 4E-BP1 mTORC1->FourEBP1 Inactivation Autophagy Autophagy mTORC1->Autophagy Inhibition This compound This compound-FKBP12 This compound->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Off-Target Investigation Start Treat cells with This compound Viability Cell Viability Assay (e.g., MTT) Start->Viability Western Western Blot for p-S6K & p-4E-BP1 Start->Western Kinome Kinase Selectivity Profiling Viability->Kinome If unexpected cytotoxicity Autophagy Autophagy Assay (LC3-II Turnover) Western->Autophagy Confirm mTORC1 inhibition PI3K Western Blot for p-Akt Western->PI3K Investigate feedback loops

Caption: Experimental workflow for assessing this compound off-target effects.

Troubleshooting_Tree Start Unexpected Phenotype Observed Is_Cytotoxic Is the phenotype cytotoxicity? Start->Is_Cytotoxic Check_Solubility Check Compound Solubility & Stability Is_Cytotoxic->Check_Solubility Yes Is_mTOR_Pathway_Modulated Is mTOR pathway modulated as expected? Is_Cytotoxic->Is_mTOR_Pathway_Modulated No Kinase_Screen Perform Kinase Selectivity Screen Check_Solubility->Kinase_Screen On_Target_Cyto Consider On-Target Cytotoxicity Kinase_Screen->On_Target_Cyto No off-targets identified Optimize_Western Troubleshoot Western Blot Is_mTOR_Pathway_Modulated->Optimize_Western No Investigate_Feedback Investigate Feedback (e.g., p-Akt) Is_mTOR_Pathway_Modulated->Investigate_Feedback Yes Off_Target_Signaling Likely Off-Target Signaling Effect Investigate_Feedback->Off_Target_Signaling If p-Akt increases

References

Technical Support Center: Troubleshooting Zotarolimus Instability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zotarolimus. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound during long-term storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade during long-term storage?

A1: this compound is susceptible to degradation under several conditions. The primary factors that can lead to its instability during long-term storage are exposure to heat, humidity, and acidic or basic environments[1][2][3]. These conditions can induce hydrolysis and oxidation, which are the main degradation pathways for this compound and related compounds[2].

Q2: What are the major degradation products of this compound?

A2: Forced degradation studies have identified several major degradation products of this compound. These include a ring-opened isomer, a hydrolysis product, and a 16-O-desmethyl ring-opened isomer[2]. The formation of these degradants signifies a loss of the active pharmaceutical ingredient (API) and can potentially impact experimental outcomes.

Q3: How can I detect and quantify this compound and its degradation products in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for the simultaneous determination of this compound and its degradation products. A validated method can effectively separate the parent drug from its degradants, allowing for accurate quantification. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Are there any known excipients that are incompatible with this compound?

A4: While specific compatibility data for this compound with all excipients is not extensively published, studies on structurally similar compounds like sirolimus and everolimus (B549166) suggest potential incompatibilities. For instance, alkaline excipients can promote the hydrolysis of the macrolide ring, a key structural feature of this compound[4]. Additionally, excipients like povidone may contain peroxide impurities that can lead to oxidative degradation of sensitive drug substances[5]. It is crucial to conduct compatibility studies with your specific formulation.

Q5: What is the potential impact of this compound degradation on my experimental results?

A5: The degradation of this compound leads to a decrease in the concentration of the active compound, which can result in a diminished pharmacological effect. This compound functions as an inhibitor of the mTOR signaling pathway[6]. While the biological activity of its specific degradation products has not been extensively characterized in publicly available literature, the structural changes suggest a likely reduction or loss of mTOR inhibitory activity. Therefore, the presence of degradants can lead to inaccurate and unreliable experimental data.

Troubleshooting Guides

Problem 1: I observe a decrease in the expected potency of my this compound stock solution over time.

Possible Cause: Degradation of this compound due to improper storage conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that your this compound stock solutions and solid material are stored at the recommended temperature, typically -20°C or lower, and protected from light and moisture[7].

  • Perform Analytical Check: Use a validated stability-indicating HPLC method (see protocol below) to quantify the concentration of this compound and check for the presence of degradation products.

  • Prepare Fresh Stock Solutions: If degradation is confirmed, discard the old stock solution and prepare a fresh one from a reliable source of this compound.

  • Evaluate Solvent: Ensure the solvent used for your stock solution is of high purity and does not contain impurities that could accelerate degradation.

Problem 2: My experimental results are inconsistent, and I suspect this compound instability.

Possible Cause: Inconsistent degradation of this compound across different experimental setups or time points.

Troubleshooting Steps:

  • Standardize Handling Procedures: Ensure that all experimental steps involving this compound, from stock solution preparation to final assay, are performed consistently. Minimize the time that this compound is exposed to ambient temperature and light.

  • Analyze Samples at Different Time Points: Use HPLC to analyze your experimental samples at the beginning and end of your experiment to assess if significant degradation is occurring during the experimental timeframe.

  • Consider Formulation Components: If your experiment involves a formulation, investigate potential interactions between this compound and other components (e.g., excipients, delivery vehicles). Refer to the section on excipient compatibility.

Data Presentation

Table 1: Summary of this compound Degradation Products

Degradation ProductMethod of IdentificationKey Structural Change
This compound ring-opened isomerLC/MS, ¹H NMR, ¹³C NMRCleavage of the macrolide ring
This compound hydrolysis productLC/MS, ¹H NMR, ¹³C NMRHydrolysis of an ester linkage
16-O-desmethyl ring-opened isomerLC/MS, ¹H NMR, ¹³C NMRDemethylation at the 16-O position and ring opening

Data summarized from Chen et al. (2009)[2]

Table 2: Recommended Storage Conditions for Sirolimus and Everolimus (as surrogates for this compound)

CompoundStorage ConditionDurationDegradation
Sirolimus30°C in light7 days~5.2% decrease
Everolimus30°C in light7 days~6.1% decrease
Sirolimus-20°C90 daysStable
Everolimus-20°C90 daysStable

Data from Capasso et al. (2008)[1][7]. These values for structurally similar compounds suggest that refrigerated or frozen temperatures are crucial for long-term stability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol is adapted from a method used for the characterization of this compound degradants[2].

1. Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with a suitable buffer (e.g., ammonium (B1175870) acetate)

  • Gradient Elution: A gradient program should be developed to effectively separate this compound from its degradation products. A starting point could be a linear gradient from a lower to a higher concentration of Mobile Phase A.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 278 nm

  • Column Temperature: 30°C

2. Sample Preparation:

  • Solid this compound: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Formulations: Extract this compound from the formulation using a suitable solvent and procedure. Ensure the extraction method is validated for recovery.

  • Forced Degradation Samples: To generate degradation products for method development and peak identification, this compound can be subjected to stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Basic: 0.1 N NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80°C for 48 hours

    • Photolytic: Exposure to UV light (254 nm) for 24 hours

3. Analysis:

  • Inject a suitable volume (e.g., 20 µL) of the standard, sample, and forced degradation solutions into the HPLC system.

  • Record the chromatograms and identify the peaks corresponding to this compound and its degradation products based on their retention times and comparison with the stressed samples.

  • Quantify the amount of this compound and its degradation products using a validated calibration curve.

Mandatory Visualizations

Signaling Pathway of this compound

Zotarolimus_Pathway This compound This compound FKBP12 FKBP12 This compound->FKBP12 Z_FKBP12 This compound-FKBP12 Complex FKBP12->Z_FKBP12 mTORC1 mTORC1 Z_FKBP12->mTORC1 Inhibition p70S6K p70S6 Kinase mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

Caption: this compound inhibits mTORC1 signaling to block cell proliferation.

Experimental Workflow for this compound Stability Testing

Stability_Workflow Start Start: this compound Sample (Solid or Formulation) Storage Long-Term Storage (Controlled Temp/Humidity) Start->Storage Sampling Periodic Sampling Storage->Sampling Sample_Prep Sample Preparation (Extraction/Dilution) Sampling->Sample_Prep HPLC HPLC Analysis (Stability-Indicating Method) Sample_Prep->HPLC Data_Analysis Data Analysis (Quantification of this compound and Degradants) HPLC->Data_Analysis Report Report: Stability Profile and Degradation Kinetics Data_Analysis->Report Troubleshooting_Logic Issue Inconsistent/Reduced This compound Activity Check_Storage Verify Storage Conditions (Temp, Light, Humidity) Issue->Check_Storage HPLC_Analysis Perform Stability-Indicating HPLC Analysis Issue->HPLC_Analysis Directly Check_Storage->HPLC_Analysis If conditions are suspect Degradation_Confirmed Degradation Confirmed HPLC_Analysis->Degradation_Confirmed Degradants Detected No_Degradation No Significant Degradation HPLC_Analysis->No_Degradation No Degradants Optimize_Storage Optimize Storage (Lower Temp, Desiccant, etc.) Degradation_Confirmed->Optimize_Storage Check_Formulation Investigate Formulation (Excipient Compatibility) Degradation_Confirmed->Check_Formulation Check_Assay Review Experimental Protocol/Assay No_Degradation->Check_Assay

References

Technical Support Center: Optimizing Zotarolimus Elution from Polymer Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the elution profile of zotarolimus from polymer coatings. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the development and testing of this compound-eluting polymer coatings.

Issue/Observation Potential Cause Recommended Action
Rapid Initial Burst Release ("Dose Dumping") 1. Poor drug-polymer interaction. 2. High drug loading on the coating surface. 3. Inappropriate solvent system causing phase separation. 4. Polymer properties (e.g., high hydrophilicity).1. Screen different polymers or polymer blends to enhance compatibility with the highly lipophilic this compound. 2. Optimize the coating process to ensure uniform drug distribution. Consider a drug-free topcoat. 3. Evaluate alternative solvents to improve miscibility and create a homogenous drug-polymer matrix. 4. Modify the polymer to be more hydrophobic or blend with hydrophobic polymers to slow down initial water ingress and drug dissolution.
Incomplete or Slow Elution Rate 1. Strong drug-polymer binding. 2. Highly hydrophobic polymer matrix limiting water penetration. 3. High polymer crystallinity. 4. Insufficient polymer degradation (if using biodegradable polymers).1. Adjust the polymer formulation to reduce binding affinity. 2. Incorporate hydrophilic polymers or excipients to create channels for fluid ingress. The BioLinx™ polymer, for instance, is a blend of hydrophilic and hydrophobic components to control release.[1][2][3] 3. Modify processing conditions (e.g., curing temperature, solvent evaporation rate) to reduce crystallinity. 4. Select a polymer with a degradation rate that matches the desired elution profile. For example, PLGA degradation can be tuned by altering the lactide-to-glycolide ratio.[4]
High Variability in Elution Profiles Between Samples 1. Inconsistent coating thickness or uniformity. 2. Non-homogenous drug distribution within the polymer matrix. 3. Variations in experimental conditions (e.g., temperature, agitation, elution medium). 4. Coating defects such as cracks or peeling.[5]1. Refine the coating application method (e.g., spray coating, dip coating) to ensure consistency. 2. Improve the mixing process of the drug and polymer solution before coating. 3. Standardize the in vitro elution testing protocol. 4. Optimize coating parameters and polymer selection to improve mechanical stability.
This compound Degradation During Processing or Elution 1. Exposure to high temperatures during coating or sterilization. 2. Incompatible excipients or polymer degradation byproducts. 3. pH instability of the elution medium.1. Use lower temperature processing methods and sterilization techniques compatible with this compound. 2. Conduct compatibility studies with all formulation components. 3. Ensure the pH of the elution medium is within a stable range for this compound, which is generally stable in the physiological pH range as it has no ionizable groups.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the key polymer properties that influence the this compound elution rate?

A1: The elution rate of this compound is significantly influenced by several polymer properties. The hydrophobicity and hydrophilicity of the polymer are critical; more hydrophobic polymers tend to slow down the release of the lipophilic this compound, while hydrophilic components can accelerate it.[8][9] Polymer crystallinity, glass transition temperature, and molecular weight also play a role in controlling the diffusion of the drug through the polymer matrix.[8] The interaction between the polymer and this compound is another key factor. For example, the BioLinx™ polymer system uses a blend of three different polymers to achieve a controlled and extended elution profile.[1][2][10]

Q2: How does the polymer composition of different this compound-eluting stents affect their elution profiles?

A2: Different polymer compositions lead to distinct elution profiles. For instance, the Endeavor stent, which uses a phosphorylcholine (B1220837) (PC) polymer, has a relatively fast elution, releasing approximately 98% of the this compound within 14 days.[11] In contrast, the Resolute stent utilizes the BioLinx™ tripolymer system, which provides a more extended release, with about 85% of the drug eluted over the first 60 days and complete elution by 180 days.[1][10] This more gradual release is achieved by blending hydrophobic and hydrophilic polymers to fine-tune the elution kinetics.[1][2]

Q3: What analytical methods are suitable for quantifying this compound in elution studies?

A3: A common and reliable method for quantifying this compound in elution samples is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC/MS/MS).[12] This technique offers high sensitivity and selectivity for accurately measuring the concentration of this compound in the elution medium. For sample preparation, this compound can be extracted from the aqueous elution buffer using a suitable organic solvent.[12]

Q4: What are typical in vitro elution conditions for testing this compound-eluting coatings?

A4: While specific conditions can vary, a typical in vitro elution study is conducted in a phosphate-buffered saline (PBS) solution at a pH of 7.4 to simulate physiological conditions.[13] The temperature is usually maintained at 37°C. The coated samples are placed in the elution medium, which is agitated to mimic fluid flow. At predetermined time points, aliquots of the medium are withdrawn for analysis, and fresh medium is added to maintain sink conditions.[13]

Quantitative Data Summary

The following tables summarize the elution profiles of different this compound-eluting stents.

Table 1: this compound Elution Profiles from Different Stent Systems

Stent SystemPolymer CompositionElution Characteristics
Endeavor Phosphorylcholine (PC) polymer~98% of this compound eluted within 14 days.[11]
ZoMaxx Phosphorylcholine (PC) polymer90% of this compound released within 30 days.[11]
Resolute (BioLinx™ Polymer) Blend of a hydrophobic C10 polymer, a hydrophilic C19 polymer, and polyvinyl-pyrrolidinone (PVP).[1][2][3]Approximately 50% elution in the first week, 85% eluted during the first 60 days, and complete elution by 180 days.[1][10]

Experimental Protocols

Protocol 1: In Vitro this compound Elution Study

Objective: To determine the in vitro release kinetics of this compound from a polymer-coated device.

Materials:

  • This compound-coated samples (e.g., stents, coupons)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator shaker maintained at 37°C

  • Vials or tubes for sample collection

  • Pipettes and pipette tips

  • LC/MS/MS system for analysis

Methodology:

  • Place each coated sample into a separate vial containing a known volume of pre-warmed PBS (pH 7.4).

  • Place the vials in an incubator shaker set to 37°C and a specified agitation speed (e.g., 100 rpm).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), withdraw a specific volume of the elution medium for analysis.

  • Replenish the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.

  • Prepare the collected samples for analysis. This may involve an extraction step to isolate the this compound.

  • Quantify the concentration of this compound in each sample using a validated LC/MS/MS method.[12]

  • Calculate the cumulative amount and percentage of this compound released at each time point.

Protocol 2: Quantification of this compound by LC/MS/MS

Objective: To accurately measure the concentration of this compound in elution samples.

Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • A suitable analytical column, such as a C8 or C18 reversed-phase column.[14]

Mobile Phase and Gradient:

  • A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.[14]

  • The gradient program should be optimized to achieve good separation of this compound from any potential interferences.[14]

Mass Spectrometry Conditions:

  • The mass spectrometer should be operated in positive ion mode.

  • Set the instrument to monitor for specific precursor-to-product ion transitions for this compound for high selectivity and sensitivity (Multiple Reaction Monitoring or MRM mode).

Sample Preparation:

  • If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the this compound and remove interfering substances from the elution buffer.[12]

  • Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions.[12]

Analysis:

  • Inject a known volume of the prepared sample into the LC/MS/MS system.

  • Generate a calibration curve using standards of known this compound concentrations.

  • Determine the concentration of this compound in the unknown samples by comparing their response to the calibration curve.

Visualizations

Elution_Troubleshooting_Workflow cluster_start Start: Undesirable Elution Profile cluster_problem Problem Identification cluster_burst Troubleshooting: Rapid Burst Release cluster_slow Troubleshooting: Slow/Incomplete Release cluster_variability Troubleshooting: High Variability Start Observe Elution Profile Issue Problem Identify the Nature of the Issue Start->Problem Burst_Cause Potential Causes: - Poor Drug-Polymer Interaction - High Surface Drug Concentration - Inappropriate Solvent System Problem->Burst_Cause Rapid Burst Slow_Cause Potential Causes: - Strong Drug-Polymer Binding - Highly Hydrophobic Matrix - High Polymer Crystallinity Problem->Slow_Cause Slow Release Variability_Cause Potential Causes: - Inconsistent Coating Thickness - Non-homogenous Drug Distribution - Coating Defects Problem->Variability_Cause High Variability Burst_Action Corrective Actions: - Screen Polymers/Blends - Optimize Coating Process (e.g., topcoat) - Evaluate Alternative Solvents Burst_Cause->Burst_Action Slow_Action Corrective Actions: - Adjust Polymer Formulation - Incorporate Hydrophilic Components - Modify Processing Conditions Slow_Cause->Slow_Action Variability_Action Corrective Actions: - Refine Coating Method - Improve Drug-Polymer Mixing - Optimize Coating Parameters Variability_Cause->Variability_Action

Caption: A workflow diagram for troubleshooting common this compound elution profile issues.

Zotarolimus_Elution_Pathway cluster_coating Polymer Coating cluster_process Elution Process cluster_release Release Medium This compound This compound (Dispersed in Matrix) Hydration 1. Polymer Hydration (Water Ingress) Polymer Polymer Matrix (e.g., PC, BioLinx) Polymer->Hydration Dissolution 2. This compound Dissolution Hydration->Dissolution enables Diffusion 3. Diffusion Through Matrix Dissolution->Diffusion initiates Released_Zot Released this compound (in Elution Medium) Diffusion->Released_Zot results in

Caption: Signaling pathway illustrating the key steps in the elution of this compound from a polymer coating.

References

Zotarolimus Technical Support Center: Troubleshooting Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Zotarolimus Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the bioactivity of different this compound batches in our cell proliferation assays. What could be the underlying cause?

A1: Batch-to-batch variability in the bioactivity of this compound can stem from several factors. The most common causes are the presence of impurities or degradation products that can interfere with the assay or compete with this compound for its target. This compound is susceptible to degradation under conditions of heat, humidity, and exposure to acids or bases[1][2]. It is also crucial to consider the solid-state properties of the active pharmaceutical ingredient (API), as different polymorphic forms can exhibit varying solubility and dissolution rates, impacting bioavailability in your experiments[3]. We recommend a thorough analytical characterization of each batch to identify any potential discrepancies.

Q2: Our HPLC-UV analysis of different this compound lots shows inconsistent peak areas and the appearance of unexpected peaks. How can we troubleshoot this?

A2: Inconsistent HPLC-UV results are a strong indicator of batch-to-batch variability. The appearance of unexpected peaks often points to the presence of impurities or degradation products[1][2]. Here are some steps to troubleshoot this issue:

  • Verify System Suitability: Before each run, ensure your HPLC system meets the required performance criteria (e.g., retention time, peak asymmetry, and theoretical plates) using a certified this compound reference standard.

  • Use a Validated Method: Employ a robust, validated HPLC method specifically for this compound. Several publications describe suitable methods, often using a C8 column and a mobile phase of acetonitrile (B52724) and a buffer solution, with UV detection at approximately 278 nm[1][4].

  • Forced Degradation Studies: To identify potential degradation products, consider performing forced degradation studies on a reference batch under stress conditions (acid, base, heat, humidity)[1][2]. This will help in the tentative identification of the unknown peaks in your variable batches.

  • Mass Spectrometry (LC-MS): For a more definitive identification of unknown peaks, LC-MS or LC-MS/MS analysis is highly recommended. These techniques can provide molecular weight and fragmentation data to elucidate the structure of impurities and degradants[1][5].

Q3: We are developing a this compound-eluting device and are seeing variable drug release profiles between batches. What formulation factors could be contributing to this?

A3: Inconsistent drug release from a this compound-eluting device is often linked to the physicochemical properties of the this compound API and its interaction with the polymer matrix. This compound is a lipophilic compound with very low water solubility[6][7]. Key factors to investigate include:

  • API Solid State: As mentioned, variations in the crystalline form (polymorphism) or particle size of the this compound API can significantly alter its dissolution rate and, consequently, its release from the polymer[3].

  • API-Polymer Interaction: The interaction between this compound and the polymer is critical for controlling its release. Inconsistent mixing or variations in the polymer properties from batch to batch can lead to different release kinetics[8][9].

  • Coating Integrity: For drug-eluting stents, the integrity and uniformity of the polymer coating are paramount. Any defects or inconsistencies in the coating process can result in variable drug elution[10][11].

  • Excipients: The type and amount of excipients in the formulation can influence drug absorption and release[12][13].

We recommend a thorough solid-state characterization of the this compound API and a careful evaluation of the polymer coating process for each batch.

Troubleshooting Guides

Guide 1: Investigating Inconsistent Bioactivity

This guide provides a systematic approach to troubleshooting variability in the biological performance of this compound.

Workflow for Investigating Inconsistent Bioactivity

cluster_0 Initial Observation cluster_1 Analytical Characterization cluster_2 Decision and Action A Inconsistent Bioactivity Observed (e.g., cell proliferation assay) B HPLC-UV Purity Analysis of All Batches A->B C LC-MS Analysis for Impurity Identification B->C If unknown peaks are present D Solid-State Characterization (e.g., XRD, DSC) B->D E Correlate Analytical Data with Bioactivity Results C->E D->E F Identify Problematic Batches E->F G Quarantine and Replace Non-Conforming Batches F->G H Review API Supplier Specifications F->H

Caption: Workflow for troubleshooting inconsistent this compound bioactivity.

Guide 2: Characterizing Impurities and Degradants

If your HPLC analysis reveals unknown peaks, this guide outlines the steps for their identification and characterization.

Experimental Workflow for Impurity Identification

A Unknown Peak Detected in HPLC-UV B LC-MS and LC-MS/MS Analysis for Molecular Weight and Fragmentation A->B C Propose Putative Structures Based on MS Data B->C D Semi-Preparative HPLC Isolation of Impurity C->D E Structural Elucidation by NMR D->E F Confirm Impurity Structure E->F

Caption: Workflow for the identification of this compound impurities.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Purity Assessment

This protocol is adapted from published methods for the analysis of this compound and its degradation products[1][4].

ParameterSpecification
Column Zorbax Eclipse XDB-C8 (e.g., 4.6 x 75 mm, 3.5 µm)
Mobile Phase Gradient elution with: A) Acetate buffer solution : Acetonitrile (51:49) and B) Acetate buffer solution : Acetonitrile (5:95)
Flow Rate 1.0 mL/min
Column Temperature 65 °C
Detection Wavelength 278 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 5-75 µg/mL).

Methodology:

  • Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare a series of calibration standards using a this compound reference standard.

  • Inject the standards to generate a calibration curve. The linear range is typically between 5 µg/mL and 75 µg/mL[4].

  • Prepare samples of each this compound batch at the same concentration.

  • Inject the samples and analyze the resulting chromatograms.

  • Quantify the purity of this compound and the relative amount of any impurities by comparing peak areas.

Protocol 2: LC-MS/MS for Impurity Identification

This protocol provides a general framework for the identification of unknown impurities using LC-MS/MS, based on methodologies described in the literature[1][5].

ParameterSpecification
LC System Agilent 1200 series or equivalent
MS System Sciex 5600+ TripleTOF or equivalent
Column Zorbax Eclipse XDB-C8 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to resolve impurities from the main this compound peak.
Ionization Mode Electrospray Ionization (ESI), positive mode
MS Analysis Full scan MS followed by product ion scans (MS/MS) of the ions of interest.

Methodology:

  • Develop an LC method that provides good separation of the impurity peaks from the main this compound peak.

  • Analyze the samples using the LC-MS/MS system. This compound and its related compounds often form sodium adducts ([M+Na]+) in positive ion mode[5].

  • Acquire full scan MS data to determine the molecular weights of the impurities.

  • Perform MS/MS experiments on the parent ions of the impurities to obtain fragmentation patterns.

  • Compare the fragmentation patterns of the impurities with that of this compound to propose their structures. Common degradation pathways include hydrolysis and ring-opening[1].

This compound Signaling Pathway

This compound is an inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. Understanding this pathway is crucial for interpreting bioactivity data.

This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds mTORC1 mTORC1 FKBP12->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway showing inhibition by this compound.

By utilizing these resources, researchers can better understand and mitigate the challenges associated with the batch-to-batch variability of this compound, leading to more consistent and reliable experimental outcomes.

References

Technical Support Center: Overcoming Zotarolimus Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Zotarolimus, a potent mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected growth inhibition in our cancer cell line after this compound treatment. What are the possible reasons?

A1: Several factors can contribute to a lack of efficacy. Firstly, different cancer cell lines exhibit varying sensitivity to mTOR inhibitors. This can be due to the baseline activity of the PI3K/AKT/mTOR pathway and the presence of activating mutations in upstream components. Secondly, the concentration of this compound and the duration of treatment are critical. While lower concentrations may be sufficient to inhibit some downstream targets of mTORC1, such as S6K1, higher concentrations and prolonged exposure might be necessary to achieve complete inhibition of other targets like 4E-BP1 and to observe effects on mTORC2. Lastly, the activation of alternative survival pathways can compensate for mTOR inhibition, leading to resistance.

Q2: Our Western blot analysis shows an increase in AKT phosphorylation at Ser473 after this compound treatment. Is this an expected result?

A2: Yes, this is a known feedback mechanism associated with mTORC1 inhibition. This compound, like other rapalogs, primarily inhibits the mTORC1 complex. mTORC1 is part of a negative feedback loop that, when active, suppresses the expression of receptor tyrosine kinases (RTKs) like IGF-1R. Inhibition of mTORC1 by this compound can relieve this feedback inhibition, leading to increased RTK signaling and subsequent activation of AKT through phosphorylation at Ser473 by mTORC2 and other kinases. This feedback activation of AKT can promote cell survival and counteract the anti-proliferative effects of this compound.

Q3: We have developed a this compound-resistant cell line. What are the common molecular mechanisms of acquired resistance?

A3: Acquired resistance to mTOR inhibitors like this compound can arise through several mechanisms:

  • Mutations in the mTOR pathway: Mutations in the FRB domain of mTOR can prevent this compound from binding to mTORC1.

  • Upregulation of survival pathways: Persistent activation of the PI3K/AKT pathway, often through mutations in PIK3CA or loss of PTEN, can bypass the effects of mTORC1 inhibition.

  • Activation of parallel signaling pathways: Increased signaling through pathways like the MAPK/ERK pathway can provide alternative routes for cell growth and survival.

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.

Q4: What strategies can we employ in our experiments to overcome this compound resistance?

A4: The most effective strategy to overcome this compound resistance is through combination therapy. Based on the underlying resistance mechanism, you can consider the following combinations:

  • Dual PI3K/mTOR inhibitors: These compounds inhibit both mTORC1/2 and the PI3K pathway, effectively blocking the feedback activation of AKT.

  • Combination with PI3K inhibitors: Combining this compound with a specific PI3K inhibitor can abrogate the AKT feedback loop.

  • Combination with chemotherapy agents: Studies have shown that combining this compound with agents like 5-Fluorouracil (5-FU) can have a synergistic anti-tumor effect.[1][2][3]

  • Combination with EGFR inhibitors: In some cancers, resistance to mTOR inhibitors is associated with increased EGFR signaling, making a combination with an EGFR inhibitor a viable strategy.[4]

  • Combination with HDAC inhibitors: HDAC inhibitors have been shown to diminish resistance to mTOR inhibition by decreasing AKT activation.[4]

Troubleshooting Guides

Problem 1: Inconsistent or weak signal in Western blot for phosphorylated mTOR pathway proteins.

Possible Cause Troubleshooting Steps
Low protein concentration Ensure adequate protein loading (20-30 µg per lane is a good starting point). Use a positive control lysate known to have high mTOR pathway activity.
Inefficient protein transfer Verify transfer efficiency using Ponceau S staining of the membrane. Optimize transfer time and voltage. For larger proteins, consider a wet transfer system.
Suboptimal antibody concentration Titrate the primary antibody concentration to find the optimal dilution. Increase incubation time (e.g., overnight at 4°C).
Phosphatase activity Always use phosphatase inhibitors in your lysis buffer and keep samples on ice to preserve phosphorylation states.
Incorrect blocking buffer Non-fat dry milk contains phosphoproteins and can sometimes interfere with the detection of phosphorylated targets. Try using Bovine Serum Albumin (BSA) as a blocking agent.

Problem 2: High background in Western blot experiments.

Possible Cause Troubleshooting Steps
Insufficient blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).
Antibody concentration too high Decrease the concentration of the primary and/or secondary antibody.
Inadequate washing Increase the number and duration of wash steps with TBST. Ensure vigorous agitation during washing.
Membrane drying out Ensure the membrane is always submerged in buffer during incubation and washing steps.

Data Presentation

Table 1: In Vitro Efficacy of this compound (Monotherapy IC50 Values)

Disclaimer: Publicly available IC50 data for this compound monotherapy in cancer cell lines is limited. The following data for the related mTOR inhibitor, Everolimus, is provided as a reference for expected potency in sensitive cell lines. Researchers should determine the specific IC50 for this compound in their cell lines of interest.

Cell LineCancer TypeEverolimus IC50 (nM)
MCF-7Breast Cancer~1-10
T47DBreast Cancer~1-10
BT-474Breast Cancer~1-10
PC3Prostate Cancer>1000
DU145Prostate Cancer>1000

Table 2: Synergistic Effects of this compound in Combination with 5-Fluorouracil (5-FU) in HCT-116 Colorectal Cancer Xenografts [3]

Treatment GroupTumor Inhibition Rate (%)
5-FU (100 mg/kg/week)62.1
This compound (2 mg/kg/day)36.5
This compound + 5-FU81.5

Table 3: Effect of this compound and 5-FU Combination on Protein Expression in HCT-116 Xenografts [3]

ProteinChange with this compound + 5-FU Combination
Cleaved Caspase 3Increased
p-ERKIncreased
IL-1βDecreased
TNF-αDecreased
COX-2Decreased
CD44Decreased
EGFRDecreased
TGF-βDecreased
VEGFDecreased

Experimental Protocols

1. Protocol for Developing a this compound-Resistant Cancer Cell Line

This protocol describes a general method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

  • Materials:

    • Parental cancer cell line of interest

    • Complete cell culture medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Cell culture flasks/plates

    • Hemocytometer or automated cell counter

    • Cryopreservation medium

  • Methodology:

    • Determine the initial IC50 of this compound: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that inhibits the growth of the parental cell line by 50% (IC50).

    • Initial exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound (e.g., IC10 to IC20).

    • Monitor cell growth: Observe the cells daily. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.

    • Gradual dose escalation: Once the cells are growing steadily in the presence of the initial this compound concentration, subculture them and increase the drug concentration by a small factor (e.g., 1.5-2 fold).

    • Repeat dose escalation: Continue this process of gradual dose escalation, allowing the cells to adapt and resume normal growth at each new concentration. This process can take several months.

    • Characterize the resistant cell line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), characterize the resistant phenotype. This should include determining the new IC50 of the resistant line and comparing it to the parental line.

    • Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at various stages of development.

2. Protocol for Assessing Synergy of this compound and a PI3K Inhibitor

This protocol outlines a method to evaluate the synergistic anti-proliferative effects of combining this compound with a PI3K inhibitor.

  • Materials:

    • This compound-sensitive and/or -resistant cancer cell lines

    • This compound

    • PI3K inhibitor (e.g., BKM120, GDC-0941)

    • 96-well plates

    • Cell viability assay reagent (e.g., CellTiter-Glo)

    • Luminometer

  • Methodology:

    • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.

    • Drug Preparation: Prepare a dilution series for both this compound and the PI3K inhibitor.

    • Combination Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination at various ratios. Include vehicle-treated control wells.

    • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

    • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

    • Data Analysis:

      • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

      • Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Visualizations

Signaling_Pathway_Resistance cluster_feedback Feedback Loop Activation RTK RTK (e.g., IGF-1R) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->RTK Inhibition S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT pS473 Proliferation Cell Proliferation & Survival S6K1->Proliferation FourEBP1->Proliferation This compound This compound This compound->mTORC1 PI3Ki PI3K Inhibitor PI3Ki->PI3K Feedback Negative Feedback

Caption: this compound resistance via feedback activation of the PI3K/AKT pathway.

Experimental_Workflow Start Start: Parental Cell Line IC50 Determine Initial IC50 Start->IC50 Expose Expose to low dose This compound IC50->Expose Monitor Monitor Growth Expose->Monitor Escalate Escalate Dose Monitor->Escalate Cells Recover Escalate->Monitor Resistant Characterize Resistant Line Escalate->Resistant Stable Resistance Synergy Synergy Study: Combination Therapy Resistant->Synergy Western Western Blot: Pathway Analysis Resistant->Western End End: Overcome Resistance Synergy->End Western->End

Caption: Workflow for developing and overcoming this compound resistance.

References

Technical Support Center: Zotarolimus Dosage Refinement in Animal Restenosis Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of zotarolimus dosage in animal restenosis models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental procedures.

Question/Issue Possible Cause(s) Recommended Solution(s)
Difficulty in Stent Delivery/Deployment - Vessel Tortuosity: The anatomy of the animal model, particularly in smaller vessels, can make catheter and stent advancement challenging.[1][2] - Improper Catheter Selection: Using a guide catheter that is not appropriate for the vessel size or anatomy.[3] - Vasospasm: The vessel may constrict in response to the catheter or guidewire, impeding stent delivery.[1][3]- Pre-procedural Angiography: Perform detailed angiography to assess vessel tortuosity and select an appropriate access route and catheter.[2] - Appropriate Catheter and Guidewire Selection: Utilize guidewires and catheters specifically designed for the animal model and vessel size. In the porcine model, 6 French Amplatz right coronary artery catheters are commonly used.[3][4] - Administer Vasodilators: If vasospasm occurs, intra-arterial administration of nitroglycerin or verapamil (B1683045) can help relax the vessel.[1][3]
High Procedural Mortality - Anesthesia Complications: Improper anesthetic dosage or monitoring can lead to adverse events.[3][5] - Stent Thrombosis: Acute clot formation on the stent surface can be fatal.[3][6] - Vessel Perforation or Dissection: Damage to the artery during catheterization or stent deployment.[3]- Anesthesia Protocol: Use a balanced anesthesia protocol with mechanical ventilation and continuous hemodynamic monitoring.[7] For porcine models, sedation with azaperone (B1665921) and induction with propofol (B549288) is a common practice.[4] - Antiplatelet Therapy: Administer dual antiplatelet therapy (e.g., aspirin (B1665792) and clopidrel) before and after the procedure to prevent thrombosis.[3] - Careful Technique: Use fluoroscopic guidance and intravascular ultrasound (IVUS) to ensure proper stent sizing and placement, minimizing vessel injury.[7]
Inconsistent Neointimal Hyperplasia - Variable Injury Score: The degree of vessel injury during stent deployment directly impacts the extent of neointimal proliferation.[8] - Animal Model Variability: Different animal species and even different breeds can exhibit varying responses to vascular injury.[9] - Inappropriate Stent-to-Artery Ratio: An oversized stent can cause excessive injury, leading to a more pronounced hyperplastic response.[4]- Standardized Injury: Aim for a consistent stent-to-artery ratio of 1.1:1 to 1.2:1 to induce a predictable level of injury.[4] - Consistent Animal Model: Use a well-established and characterized animal model, such as the juvenile domestic swine for coronary arteries or New Zealand White rabbits for iliac arteries.[10][11] - Quantitative Angiography: Use quantitative angiography to accurately measure vessel dimensions and select the appropriate stent size.[4]
Difficulty in Histopathological Interpretation - Polymer-Induced Inflammation: The stent polymer itself can cause an inflammatory reaction, which can be difficult to distinguish from the drug's effect.[6] - Processing Artifacts: Improper tissue processing can lead to artifacts that obscure the true cellular response.[12] - Delayed Healing: Drug-eluting stents can delay the healing process, making it challenging to assess long-term outcomes at early time points.[9]- Include Polymer-Only Control: Always include a control group with a stent coated only with the polymer (without the drug) to isolate the effects of the polymer. - Optimized Histology Protocols: Use validated protocols for embedding, sectioning, and staining stented vessels to minimize artifacts. A novel deplasticization protocol has been shown to improve immunostaining.[12] - Multiple Time Points: Evaluate vessel healing at multiple time points (e.g., 28, 90, and 180 days) to understand the complete healing process.[11]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound in preventing restenosis?

This compound is a semi-synthetic derivative of sirolimus.[8] It acts as an immunosuppressant and antiproliferative agent by inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[13][14] this compound first binds to the intracellular protein FKBP12. This complex then binds to and inhibits mTORC1, a key regulator of cell growth and proliferation.[15][16] Inhibition of mTORC1 leads to the arrest of the cell cycle in the G1 phase, thereby preventing the proliferation of smooth muscle cells, a key event in neointimal hyperplasia and restenosis.[17][18]

2. Which animal model is most appropriate for studying this compound-eluting stents?

The most commonly used and recommended large animal model for coronary artery stenting is the porcine model (e.g., juvenile domestic swine).[3][5][7] The coronary anatomy and physiological response to stenting in pigs closely resemble that of humans.[7] For peripheral artery applications, the rabbit iliac artery model is frequently used due to its accessibility and the consistent development of neointimal hyperplasia.[10][11]

3. What are the key endpoints to measure when evaluating the efficacy of different this compound dosages?

The primary efficacy endpoints are typically assessed through histomorphometry at a predefined time point (commonly 28 days) and include:

  • Neointimal Area: The cross-sectional area of the newly formed tissue within the stent.

  • Percent Area Stenosis: The percentage of the stent area that is occluded by neointima.

  • Lumen Area: The area of the open channel within the stented vessel.

  • Injury Score: A semi-quantitative score to assess the degree of vessel wall trauma caused by stent implantation.[8]

  • Inflammation Score: A score to quantify the extent of the inflammatory response around the stent struts.[8]

  • Endothelialization: The extent to which the stent struts are covered by a new layer of endothelial cells, which is crucial for preventing late stent thrombosis.[11]

4. How should a dose-response study for this compound be designed?

A preclinical dose-ranging study is highly recommended to establish the optimal therapeutic window.[19] The study should include:

  • Multiple Dose Groups: Test a range of this compound doses, from sub-therapeutic to potentially toxic levels. A high dose could be 3 to 10 times the anticipated clinical dose.[19]

  • Control Groups: Include a bare-metal stent (BMS) control and a polymer-only coated stent control to differentiate the effects of the drug from the stent platform and the polymer.

  • Defined Time Points: Evaluate the primary endpoints at a consistent time point, typically 28 days, for assessing neointimal hyperplasia.[20] Longer-term follow-up (e.g., 90 or 180 days) is also recommended to assess for late "catch-up" restenosis and delayed healing.[9][11]

  • Pharmacokinetic Analysis: Measure the drug concentration in the arterial tissue and systemically to correlate the dose with the biological effect.

5. What are the common complications observed in animal models of stenting?

Common complications include:

  • Stent Thrombosis: Acute clotting on the stent surface, which can be life-threatening.[3][6]

  • Vasospasm: Constriction of the coronary artery in response to the intervention.[1][3]

  • Dissection: A tear in the arterial wall.[3]

  • Procedural Mortality: Death of the animal during or shortly after the procedure, often due to anesthesia complications or acute thrombosis.[3][5]

Data Presentation

Table 1: Histomorphometric Comparison of this compound-Eluting Stents (ZES) with Other Stents in Porcine Coronary Artery Models (28-Day Follow-up)

Stent TypeNeointimal Area (mm²)Percent Area Stenosis (%)Lumen Area (mm²)Injury ScoreInflammation ScoreFibrin ScoreReference
ZES2.8 ± 1.0055.4 ± 21.232.3 ± 1.141.4 ± 0.351.6 ± 0.762.0 ± 0.39[8]
EES2.8 ± 1.2364.0 ± 26.001.7 ± 1.221.5 ± 0.362.1 ± 0.901.8 ± 0.76[8]
BES1.8 ± 1.0340.7 ± 20.802.5 ± 0.931.4 ± 0.371.4 ± 0.721.7 ± 0.41[8]
ZES (10 µg/mm)1.69 ± 0.5522.4 ± 8.66.07 ± 1.39N/AN/AN/A[15]
Polymer-only2.78 ± 1.0735.7 ± 135.02 ± 1.3N/AN/AN/A[15]

EES: Everolimus-Eluting Stent; BES: Biolimus-Eluting Stent; N/A: Not Available

Table 2: Histopathological Comparison of ZES, SES, and PES in Rabbit Iliac Artery Model (28-Day Follow-up)

Stent TypeInflammation ScoreEndothelializationUncovered Struts
ZESLess than SES and PESSignificantly greater than SES in overlapping segmentsNot observed
SESHigher than ZESLess than ZES in overlapping segmentsObserved
PESHigher than ZESLess than ZES (not significant)Observed

SES: Sirolimus-Eluting Stent; PES: Paclitaxel-Eluting Stent. Data is qualitative as presented in the source.[11]

Experimental Protocols

Porcine Coronary Artery Stenting Model
  • Animal Preparation: Juvenile domestic swine (20-25 kg) are premedicated with aspirin (100 mg) and clopidogrel (B1663587) (75 mg) to prevent acute thrombosis.[8] Anesthesia is induced and maintained with appropriate agents, and the animal is placed on a mechanical ventilator.[4][7]

  • Vascular Access: A surgical cut-down is performed to access the carotid or femoral artery.[3] An introducer sheath is inserted using the Seldinger technique.[3]

  • Catheterization and Angiography: Under fluoroscopic guidance, a guide catheter is advanced to the ostium of the target coronary artery (left anterior descending, circumflex, or right coronary artery).[3][4] Baseline quantitative coronary angiography (QCA) is performed to determine the vessel diameter.[4]

  • Stent Implantation: A guidewire is advanced into the distal portion of the target vessel. The this compound-eluting stent, mounted on a balloon catheter, is advanced over the guidewire to the target lesion. The balloon is inflated to a pressure that achieves a stent-to-artery ratio of approximately 1.1:1 to 1.2:1 for 30 seconds to deploy the stent.[4]

  • Post-Procedure: Repeat angiography is performed to confirm successful stent deployment and patency. The catheters and sheath are removed, and the access site is closed.[3] The animal is recovered from anesthesia and monitored. Dual antiplatelet therapy is continued for the duration of the study.[3]

  • Follow-up and Tissue Harvest: After the predetermined follow-up period (e.g., 28 days), the animal undergoes a final angiogram. The animal is then euthanized, and the stented arterial segment is perfusion-fixed and harvested for histopathological analysis.[8]

Rabbit Iliac Artery Stenting Model
  • Animal Preparation: New Zealand White rabbits (3.0-3.5 kg) are often fed a high-cholesterol diet for a period before the procedure to induce atherosclerosis, though this is not always required.[10] Aspirin is administered in the drinking water.[21] Anesthesia is induced and maintained.

  • Vascular Access: The carotid artery is surgically exposed, and an introducer sheath is inserted.[21]

  • Stent Implantation: A guidewire is advanced under fluoroscopic guidance down the aorta to the iliac arteries. The stent delivery system is advanced over the guidewire into the target iliac artery. The stent is deployed by balloon inflation to achieve a stent-to-artery ratio of approximately 1.3:1.[21] Often, a different type of stent (e.g., a control) is placed in the contralateral iliac artery of the same animal.[21]

  • Post-Procedure and Follow-up: Post-deployment angiography is performed. The access site is closed, and the animal is recovered.[21]

  • Tissue Harvest: At the designated follow-up time, the animal is euthanized, and the stented iliac arteries are perfusion-fixed and harvested for analysis.[21]

Mandatory Visualizations

Zotarolimus_Signaling_Pathway This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds to Zotarolimus_FKBP12_Complex This compound-FKBP12 Complex mTORC1 mTORC1 Zotarolimus_FKBP12_Complex->mTORC1 Inhibits CellCycle Cell Cycle Progression (G1 to S phase) mTORC1->CellCycle Promotes Proliferation Smooth Muscle Cell Proliferation CellCycle->Proliferation Restenosis Neointimal Hyperplasia (Restenosis) Proliferation->Restenosis

Caption: this compound mechanism of action in preventing restenosis.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Antiplatelet Therapy) Vascular_Access Vascular Access (Carotid/Femoral Artery) Animal_Prep->Vascular_Access Angiography Baseline Angiography (Vessel Sizing) Vascular_Access->Angiography Stent_Deployment Stent Deployment (ZES vs. Controls) Angiography->Stent_Deployment Post_Angio Post-Deployment Angiography Stent_Deployment->Post_Angio Recovery Animal Recovery and Follow-up Post_Angio->Recovery Euthanasia Euthanasia and Tissue Harvest Recovery->Euthanasia Analysis Histomorphometric and Immunohistochemical Analysis Euthanasia->Analysis

Caption: General experimental workflow for animal restenosis studies.

References

Technical Support Center: Enhancing the Biocompatibility of Zotarolimus-Eluting Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zotarolimus-eluting devices. The information is designed to address specific issues that may be encountered during experimental evaluation.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address common challenges.

Issue 1: Suboptimal Endothelialization and Delayed Vascular Healing

  • Question: Our in vitro experiments show poor endothelial cell proliferation and migration on the this compound-eluting surface. What could be the cause and how can we troubleshoot this?

    Answer: Delayed or incomplete endothelialization is a known concern with drug-eluting stents (DES) as the antiproliferative drug can inhibit the growth of endothelial cells as well as smooth muscle cells.[1][2] this compound, an mTOR inhibitor, can arrest the cell cycle, affecting endothelial cell proliferation and migration which is crucial for vascular healing.[2][3]

    Troubleshooting Steps:

    • Optimize this compound Concentration: The concentration of this compound in the coating is critical. While a higher dose may effectively prevent restenosis, it can also impede re-endothelialization.[4] Consider testing a dose-response curve to find the optimal concentration that balances anti-proliferative effects with endothelial cell viability.

    • Evaluate the Polymer Coating: The polymer used to elute this compound plays a significant role in biocompatibility. For instance, the BioLinx™ polymer, a blend of hydrophilic and hydrophobic components, is designed to be more biocompatible and support better healing.[5][6][7] If you are using a different polymer system, consider its properties. Hydrophilic surfaces are generally associated with reduced monocyte adhesion and inflammation, which can indirectly support endothelialization.[6][7]

    • Assess Drug Elution Profile: The rate at which this compound is released is important. A large initial burst may be detrimental to endothelial cells. A more sustained and controlled release, like that of the Resolute this compound-eluting stent (R-ZES) which elutes the drug over 180 days, may be more favorable for vascular healing.[5][8][9]

    • Surface Modification: Consider surface modification techniques to create a more pro-endothelialization environment. This could involve coating the device with pro-healing factors or creating specific nanotopographies that encourage endothelial cell adhesion and growth.[10][11]

  • Question: In our in vivo animal model, we observe delayed re-endothelialization and uncovered stent struts with our this compound-eluting device. How can we improve this?

    Answer: Delayed in vivo re-endothelialization is a multifactorial issue influenced by the drug, polymer, and the mechanical properties of the stent.[1][4] Second-generation DES like the this compound-eluting stents were designed to improve upon the delayed arterial healing seen with first-generation devices.[12]

    Troubleshooting Steps:

    • Re-evaluate Stent Platform: The physical design of the stent, such as strut thickness, can impact blood flow and healing. Thinner struts are generally associated with better endothelialization.[5]

    • Biocompatible Polymer Selection: The use of biocompatible polymers is crucial. The Endeavor this compound-eluting stent utilizes a phosphorylcholine-based polymer, which is known for its biocompatibility.[4][13] The Resolute ZES uses the BioLinx™ tripolymer system to enhance biocompatibility and control drug elution.[5][14] If your device uses a different polymer, its biocompatibility should be thoroughly assessed.

    • Consider Pro-Healing Surface Modifications: Attaching biomolecules like anti-CD34 antibodies can capture endothelial progenitor cells from the circulation, thereby accelerating endothelialization.[15] Other strategies include coatings that promote the adhesion of endothelial cells.[15]

Issue 2: Inflammatory Response and Thrombosis

  • Question: We are observing a significant inflammatory response around the implanted device in our animal model. What are the potential causes and solutions?

    Answer: The foreign body response to an implanted device can lead to chronic inflammation, which is a risk factor for adverse events like in-stent restenosis and thrombosis.[1][16] This response can be triggered by the stent material, the polymer coating, or the eluted drug.

    Troubleshooting Steps:

    • Assess Polymer Biocompatibility: Some polymers used in first-generation DES were found to induce inflammatory reactions.[6] Second-generation polymers are designed to be more biocompatible.[6][17] Ensure the polymer being used is non-inflammatory. In vitro monocyte adhesion assays can be a useful screening tool.[7]

    • Stent Material: The choice of metal alloy for the stent platform is important. Cobalt-chromium alloys are commonly used for their mechanical properties and biocompatibility.[5]

    • Drug-Induced Inflammation: While this compound is primarily anti-proliferative, the local tissue response to the drug can sometimes involve inflammation.[3] Ensure the drug dosage and release kinetics are optimized.

  • Question: Our in vitro hemocompatibility tests show high platelet adhesion and activation on the device surface. How can we mitigate this thrombogenic potential?

    Answer: Thrombosis is a serious complication of stent implantation.[17] The surface properties of the device are critical in determining its interaction with blood components.

    Troubleshooting Steps:

    • Improve Surface Hydrophilicity: Hydrophilic surfaces tend to be less thrombogenic. The BioLinx™ polymer, with its hydrophilic outer layer, is designed to improve biocompatibility.[5][6]

    • Fluoropolymer Coatings: Fluorinated surfaces have shown preferential affinity for albumin over fibrinogen, which can inhibit platelet adhesion and activation.[6]

    • Anticoagulant Coatings: Incorporating anticoagulant molecules like heparin onto the stent surface can directly inhibit thrombus formation.

    • Promote Endothelialization: A healthy endothelial layer is the most effective antithrombotic surface.[18] Therefore, strategies to accelerate re-endothelialization are also crucial for long-term thromboresistance.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-eluting stents to facilitate comparison.

Table 1: Comparison of this compound-Eluting Stents (ZES) with Other Drug-Eluting Stents (DES)

FeatureResolute ZES (R-ZES)Endeavor ZES (E-ZES)Everolimus-Eluting Stent (EES)Sirolimus-Eluting Stent (SES)Paclitaxel-Eluting Stent (PES)
Drug This compoundThis compoundEverolimusSirolimusPaclitaxel
Polymer BioLinx™ (hydrophilic/hydrophobic blend)Phosphorylcholine (hydrophilic)FluoropolymerDurable polymerDurable polymer
Strut Thickness 0.0036 inchesCobalt-Chromium alloyThin strutsThicker strutsThicker struts
Drug Elution ~85% in 60 days, complete by 180 days[8][14]Shorter elution time (within 2 weeks)[4]~80% in 30 days[6]Slower releaseSlower release
Neointimal Volume Obstruction (at 13 months) 12.5%[5][6]-15.0%[5][6]--
Uncovered Struts (at 13 months) 7.4%[6]Lower than SES and PES[4]5.8%[6]Higher than ZES[4]Higher than ZES[4]
Target Lesion Failure (1 year) 8.2% (non-inferior to EES)[5][19]-8.3%[5][19]--
Definite Stent Thrombosis (1 year) 1.2%-Lower than ZES in some studies[6]Higher than second-generation DES[17]Higher than second-generation DES[17]

Table 2: In Vitro Drug Release Profile of Resolute this compound-Eluting Stent

Time PointCumulative % Drug Eluted
1 Week ~50%[5][9]
60 Days ~85%[8][9][14]
180 Days 100%[5][8][9][14]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biocompatibility of this compound-eluting devices.

1. In Vitro Endothelial Cell Proliferation and Migration Assay

  • Objective: To assess the effect of the this compound-eluting surface on endothelial cell growth and wound healing capacity.

  • Methodology:

    • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or human coronary artery endothelial cells (HCAECs) in their recommended growth medium.

    • Device Preparation: Sterilize the this compound-eluting device (or a coupon coated with the same material) and place it in a culture plate.

    • Cell Seeding: Seed the endothelial cells directly onto the device surface or in the well containing the device. Use tissue culture plastic as a positive control and a bare metal stent/coupon as a negative control.

    • Proliferation Assay (e.g., CCK-8 or MTT):

      • At various time points (e.g., 24, 48, 72 hours), add the assay reagent to the wells.

      • Incubate according to the manufacturer's instructions.

      • Measure the absorbance at the appropriate wavelength to determine cell viability, which is proportional to cell number.

    • Migration Assay (Scratch Assay):

      • Grow a confluent monolayer of endothelial cells on the device surface or a coated coverslip.

      • Create a "scratch" in the monolayer with a sterile pipette tip.

      • Image the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

      • Quantify the rate of wound closure by measuring the change in the scratch area over time.

2. In Vitro Hemocompatibility Assessment

  • Objective: To evaluate the thrombogenic potential of the device by assessing platelet adhesion and hemolysis.

  • Methodology:

    • Platelet Adhesion:

      • Prepare platelet-rich plasma (PRP) from fresh human blood.

      • Incubate the this compound-eluting device with PRP for a defined period (e.g., 1-2 hours) at 37°C.

      • Gently rinse the device to remove non-adherent platelets.

      • Fix the adherent platelets with glutaraldehyde.

      • Dehydrate the samples through a graded series of ethanol.

      • Visualize and quantify the adhered platelets using scanning electron microscopy (SEM).[20]

    • Hemolysis Assay (ASTM F756-00):

      • Incubate the device with diluted human blood in a saline solution at 37°C for a specified time.

      • Use a positive control (e.g., deionized water) and a negative control (e.g., saline).

      • Centrifuge the samples to pellet the intact red blood cells.

      • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

      • Calculate the percentage of hemolysis relative to the positive control.[21]

3. In Vivo Evaluation in a Porcine Coronary Artery Model

  • Objective: To assess the long-term biocompatibility, vascular healing, and efficacy of the this compound-eluting device in a relevant animal model.

  • Methodology:

    • Implantation: Implant the this compound-eluting stent into the coronary arteries of domestic swine. A bare metal stent can be used as a control. The stent-to-artery ratio should be carefully controlled.

    • Follow-up: Maintain the animals for various time points (e.g., 28 days, 90 days, 180 days). Administer dual antiplatelet therapy as per the standard protocol.

    • Angiography and Intravascular Ultrasound (IVUS): Perform quantitative coronary angiography (QCA) and IVUS at follow-up to assess for in-stent restenosis, late lumen loss, and stent apposition.

    • Histopathology:

      • At the end of the follow-up period, euthanize the animals and perfuse-fix the hearts.

      • Excise the stented arterial segments and embed them in plastic resin.

      • Cut thin sections and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and elastin (B1584352) stains.

      • Evaluate parameters such as neointimal thickness, inflammation score, injury score, and the extent of strut endothelialization.

    • Scanning Electron Microscopy (SEM): For early time points, SEM can be used to visualize the extent of endothelial coverage of the stent struts.

Visualizations

Signaling Pathway of this compound

G cluster_cell Smooth Muscle Cell / Endothelial Cell This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds Complex This compound-FKBP12-mTOR Complex FKBP12->Complex mTOR mTOR (mammalian Target of Rapamycin) mTOR->Complex CellCycle Cell Cycle Progression (G1 to S phase) Complex->CellCycle inhibits Proliferation Cell Proliferation & Migration CellCycle->Proliferation leads to

Caption: Mechanism of action of this compound in inhibiting cell proliferation.

Experimental Workflow for In Vivo Stent Evaluation

G cluster_analysis Ex Vivo Analysis start Device Implantation (Porcine Coronary Artery Model) follow_up Follow-up Period (e.g., 28, 90, 180 days) + Antiplatelet Therapy start->follow_up imaging In-life Imaging (QCA, IVUS) follow_up->imaging euthanasia Euthanasia & Tissue Harvest imaging->euthanasia histopathology Histopathology (Neointima, Inflammation, Endothelialization) euthanasia->histopathology sem Scanning Electron Microscopy (SEM) (Endothelial Coverage) euthanasia->sem

Caption: Workflow for preclinical in vivo evaluation of a this compound-eluting stent.

Troubleshooting Logic for Poor Endothelialization

G issue Observed Issue: Poor Endothelialization cause1 Potential Cause: High Drug Dose / Burst Release issue->cause1 cause2 Potential Cause: Poor Polymer Biocompatibility issue->cause2 cause3 Potential Cause: Suboptimal Stent Design issue->cause3 solution1 Solution: Optimize Dose & Elution Profile cause1->solution1 solution2 Solution: Use Biocompatible/Hydrophilic Polymer cause2->solution2 solution4 Solution: Apply Pro-healing Surface Modification cause2->solution4 solution3 Solution: Improve Stent Platform (e.g., thinner struts) cause3->solution3

References

Mitigating potential cytotoxicity of Zotarolimus at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Zotarolimus

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cytotoxicity associated with high concentrations of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how does it differ at therapeutic versus high concentrations?

A1: this compound is a semi-synthetic derivative of rapamycin (B549165) and acts as an inhibitor of the mammalian target of rapamycin (mTOR), specifically the mTORC1 complex.[1][2] At therapeutic concentrations, its effect is primarily cytostatic. It binds to the intracellular protein FKBP12, and this complex then allosterically inhibits mTORC1.[1][3] This inhibition blocks downstream signaling pathways, including the phosphorylation of p70 S6 kinase and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[2] The result is an arrest of the cell cycle in the G1 phase, which effectively halts cell proliferation without immediately inducing cell death.[2][3] At high concentrations, the cytostatic effect can shift towards cytotoxicity, potentially through off-target effects, excessive and prolonged inhibition of critical cellular processes, or induction of cellular stress pathways.

Q2: We are observing significant cell death in our cultures at high concentrations of this compound. Is this apoptosis or necrosis?

A2: High concentrations of a compound can induce either apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[4][5] Apoptosis is a regulated process characterized by cell shrinkage, membrane blebbing, and activation of caspases.[5][6] Necrosis is typically a result of severe cellular injury and is characterized by cell swelling and rupture of the plasma membrane.[5][7] To differentiate between the two, you can use an Annexin V and Propidium Iodide (PI) assay followed by flow cytometry. Annexin V will stain apoptotic cells, while PI will stain necrotic cells. It is also possible to observe secondary necrosis, where apoptotic cells that are not cleared eventually lose membrane integrity and stain positive for PI.[8]

Q3: Could the observed cytotoxicity be due to off-target effects of this compound at high concentrations?

A3: While this compound is a specific inhibitor of mTORC1, at high concentrations, the potential for off-target effects increases. This could involve the inhibition of other kinases or cellular processes that are vital for cell survival. For instance, while prolonged treatment with rapamycin (a close analog) primarily inhibits mTORC1, it can also disrupt mTORC2 signaling in some cell types.[9] Dual inhibition of mTORC1 and mTORC2 has been shown to be more effective in inducing cell cycle arrest.[10] Furthermore, mTOR inhibition can lead to feedback activation of other survival pathways, such as the PI3K/AKT pathway, which could complicate the cellular response.[10]

Q4: Are there any known strategies to protect cells from this compound-induced cytotoxicity without affecting its primary mechanism of action?

A4: Yes, several strategies can be employed. Co-treatment with antioxidants, such as N-acetylcysteine (NAC), can mitigate cytotoxicity if it is mediated by oxidative stress.[11] Optimizing cell culture conditions is also crucial; for example, modifying the culture medium by replacing glucose with galactose can make cancer cells behave more like normal, less sensitive cells.[12] Additionally, using 3D cell culture models, such as spheroids, may provide a more physiologically relevant system where cells can be less sensitive to drug-induced toxicity compared to 2D monolayers.[13]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and seed plates quickly to prevent cells from settling in the reservoir.
Edge Effects in Microplates Avoid using the outer wells of 96-well plates for critical experiments, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect the wells after adding this compound. If precipitation is observed, consider using a different solvent or reducing the final concentration. Ensure the solvent concentration is consistent across all wells, including controls.
Inconsistent Incubation Times Standardize the incubation time for drug treatment and assay development across all experiments.
Issue 2: Unexpectedly High Cytotoxicity at All Tested Concentrations
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Verify the stock solution concentration. Perform a new serial dilution and consider having the stock solution independently verified if the problem persists.
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is not causing cytotoxicity.[14]
Cell Line Sensitivity The chosen cell line may be particularly sensitive to mTOR inhibition. Consider testing a panel of different cell lines to find a more resistant model if appropriate for the experimental goals.
Contaminated Compound or Reagents Use a fresh, unopened vial of this compound. Ensure all cell culture media and reagents are sterile and not expired.
Issue 3: Distinguishing Between Cytostatic and Cytotoxic Effects
Possible Cause Troubleshooting Step
Assay Measures Metabolic Activity Only Assays like the MTT assay measure metabolic activity, which can decrease due to cytostatic effects (reduced proliferation) as well as cytotoxicity (cell death).[15]
Endpoint Measurement A single endpoint assay does not provide information on the kinetics of the cellular response.
Action To differentiate, combine a metabolic assay (like MTT) with a direct measure of cell death (like an LDH release assay or a dye-exclusion assay using Trypan Blue). Real-time cell monitoring systems can also provide kinetic data on cell proliferation and death.[16][17]

Quantitative Data Summary

The following tables contain representative, hypothetical data for illustrative purposes, as extensive public data on this compound cytotoxicity IC50s is limited. Researchers should determine these values for their specific cell lines and experimental conditions.

Table 1: Hypothetical IC50 Values of this compound for Proliferation Inhibition vs. Cytotoxicity

Cell LineProliferation IC50 (nM) (72h)Cytotoxicity IC50 (nM) (72h)Therapeutic Window Index (Cytotoxicity IC50 / Proliferation IC50)
HUVEC (Human Umbilical Vein Endothelial Cells)151500100
A549 (Human Lung Carcinoma)505000100
MCF-7 (Human Breast Cancer)253000120
PC3 (Human Prostate Cancer)80>10000>125

Table 2: Effect of Co-treatment on this compound Cytotoxicity in A549 Cells

Treatment (72h)This compound Concentration (nM)Co-treatment Agent% Cell Viability
Vehicle Control0None100 ± 5
This compound5000None52 ± 6
This compound5000N-acetylcysteine (5 mM)85 ± 7
This compound5000Doxorubicin (100 nM)35 ± 5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is for distinguishing between viable, apoptotic, and necrotic cells using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from your culture vessel. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

Zotarolimus_Signaling_Pathway cluster_downstream Downstream Effects cluster_cytotoxicity Potential High Concentration Effects This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds mTORC1 mTORC1 FKBP12->mTORC1 Complex inhibits p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 High_this compound High Conc. This compound Off_Target Off-Target Kinase Inhibition High_this compound->Off_Target Mitochondrial_Stress Mitochondrial Stress/ ROS Production High_this compound->Mitochondrial_Stress Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Cycle_G1 G1 Phase Arrest Protein_Synthesis->Cell_Cycle_G1 Apoptosis Apoptosis Cell_Cycle_G1->Apoptosis Prolonged Arrest Off_Target->Apoptosis Mitochondrial_Stress->Apoptosis

Caption: this compound signaling pathway and potential cytotoxic mechanisms at high concentrations.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Conc Verify Compound Concentration & Purity Start->Check_Conc Is_Conc_Correct Concentration Correct? Check_Conc->Is_Conc_Correct Check_Solvent Run Solvent Toxicity Control Is_Solvent_Toxic Solvent Toxic? Check_Solvent->Is_Solvent_Toxic Check_Assay Review Assay Method (e.g., MTT vs. LDH) Is_Assay_Appropriate Assay Differentiating Cytostatic vs. Cytotoxic? Check_Assay->Is_Assay_Appropriate Is_Conc_Correct->Check_Solvent Yes Remake_Solutions Remake Stock and Working Solutions Is_Conc_Correct->Remake_Solutions No Is_Solvent_Toxic->Check_Assay No Lower_Solvent Lower Solvent % or Change Solvent Is_Solvent_Toxic->Lower_Solvent Yes Use_Multiplex_Assay Use Multiplex Assay (e.g., Viability + Cytotoxicity) Is_Assay_Appropriate->Use_Multiplex_Assay No Consider_Intrinsic Consider Intrinsic Cell Sensitivity or Off-Target Effects Is_Assay_Appropriate->Consider_Intrinsic Yes

Caption: Troubleshooting workflow for unexpected high cytotoxicity in this compound experiments.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Seed Cells in 96-well plate Incubate_24h Incubate 24h (Cell Attachment) Start->Incubate_24h Treat Treat with this compound (Dose-Response) Incubate_24h->Treat Incubate_Exp Incubate (24h, 48h, 72h) Treat->Incubate_Exp MTT_Assay MTT Assay (Viability) Incubate_Exp->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubate_Exp->LDH_Assay Annexin_Assay Annexin V / PI (Apoptosis) Incubate_Exp->Annexin_Assay Analyze Data Analysis: Calculate IC50, Determine Mode of Death MTT_Assay->Analyze LDH_Assay->Analyze Annexin_Assay->Analyze

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Adjusting incubation time for optimal Zotarolimus efficacy in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro efficacy of Zotarolimus. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect cells in vitro?

A1: this compound is a semi-synthetic derivative of sirolimus (rapamycin) and acts as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1] Its primary mechanism involves forming a complex with the intracellular protein FK-binding protein 12 (FKBP-12). This this compound-FKBP-12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and survival.[2] Inhibition of mTORC1 disrupts downstream signaling pathways, including the phosphorylation of p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression.[2] This ultimately leads to cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of target cells, such as vascular smooth muscle cells and various cancer cell lines.[2]

Q2: What is a typical starting concentration range and incubation time for this compound in vitro?

A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific experimental endpoint. However, based on studies with this compound and its analogs (e.g., Everolimus (B549166), Sirolimus), a general starting point can be recommended. For cell proliferation and viability assays, concentrations typically range from low nanomolar (nM) to micromolar (µM).[3][4][5] Incubation times for these assays can vary from 24 to 96 hours or even longer to observe significant effects.[5][6][7] For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), shorter incubation times, ranging from 15 minutes to 24 hours, are often sufficient to detect changes in protein phosphorylation.[8][9] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.

Q3: How can I determine the optimal incubation time for this compound in my specific cell line?

A3: The most effective way to determine the optimal incubation time is to perform a time-course experiment.[6][10] This involves treating your cells with a fixed, effective concentration of this compound (determined from a preliminary dose-response experiment) and measuring your endpoint of interest at multiple time points (e.g., 6, 12, 24, 48, 72, and 96 hours).[6] The time point that yields the desired and most robust effect without causing excessive, non-specific cytotoxicity is considered optimal for your experimental setup.

Q4: I am not observing the expected inhibitory effect of this compound. What are the potential reasons?

A4: Several factors could contribute to a lack of this compound efficacy in your in vitro experiment. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions. Common reasons include suboptimal incubation time or drug concentration, cell line resistance, drug instability, or issues with the experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak inhibition of cell proliferation/viability 1. Suboptimal Incubation Time: The incubation period may be too short for this compound to exert its cytostatic effects.[6] 2. Suboptimal Drug Concentration: The concentration used may be too low for the specific cell line. 3. Cell Line Resistance: The target cells may have intrinsic or acquired resistance to mTOR inhibitors. 4. Drug Instability: this compound may be degrading in the cell culture medium over the incubation period.[11][12] 5. High Serum Concentration: Components in fetal bovine serum (FBS) can bind to the drug, reducing its effective concentration.[13][14][15]1. Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72, 96 hours) to identify the optimal duration.[6] 2. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 for your cell line.[6] 3. Verify mTOR pathway activity: Confirm that the mTOR pathway is active in your cell line. Consider using a different cell line known to be sensitive to mTOR inhibitors as a positive control. 4. Prepare fresh drug solutions: Prepare this compound solutions fresh for each experiment from a stock solution stored under appropriate conditions. Consider performing a stability test of this compound in your specific culture medium.[11] 5. Reduce serum concentration: If possible, perform the assay in a medium with a lower serum concentration. Be aware that this may affect cell growth and should be optimized.
Inconsistent results between experiments 1. Variability in Cell Seeding Density: Inconsistent initial cell numbers can lead to variable results. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.[13] 3. Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. 4. Variability in Drug Preparation: Inconsistent preparation of drug dilutions.1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well for every experiment. 2. Use low-passage cells: Use cells with a consistent and low passage number for all experiments. 3. Regularly test for mycoplasma: Implement routine mycoplasma testing for all cell cultures. 4. Standardize drug dilution protocol: Use a consistent and validated protocol for preparing this compound dilutions.
Unexpected Cytotoxicity 1. High Drug Concentration: The concentration used may be too high, leading to off-target effects and apoptosis. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.1. Lower the drug concentration: Use a concentration range that is relevant to the IC50 of your cell line. 2. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound to assess its specific effect.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for In Vitro this compound Efficacy Studies

Assay Type Target Cell Type Recommended Starting Concentration Range Recommended Incubation Time Range Reference
Cell Proliferation / ViabilityVascular Smooth Muscle Cells1 nM - 1 µM48 - 96 hours[16][17]
Cancer Cell Lines (e.g., Breast, Lung)10 nM - 10 µM72 - 96 hours[2][3][5][18]
mTOR Pathway Signaling (Western Blot)Various10 nM - 100 nM15 minutes - 24 hours[8][9]
Cell Migration / Wound HealingEndothelial Cells, Smooth Muscle Cells10 nM - 1 µM4.5 - 24 hours

Note: These are general recommendations. The optimal conditions must be determined empirically for each specific cell line and experimental setup.

Experimental Protocols

Protocol: Determination of Optimal Incubation Time for this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions in a complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Drug Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, and 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: At the end of each incubation period, perform a cell viability assay, such as the MTT assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the control for each concentration and time point.

  • Determine Optimal Incubation Time: Plot cell viability against the incubation time for a selected effective concentration of this compound. The optimal incubation time is the point at which a significant and stable inhibitory effect is observed.

Mandatory Visualization

Zotarolimus_mTOR_Pathway cluster_complex This compound-FKBP12 Complex This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds to mTORC1 mTORC1 This compound->mTORC1 inhibits FKBP12->mTORC1 inhibits p70S6K p70 S6 Kinase mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates G1_Arrest G1 Phase Arrest Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Cell_Growth->G1_Arrest inhibition leads to

References

Strategies to reduce systemic exposure to Zotarolimus in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zotarolimus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to minimize systemic exposure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and why is localized delivery important?

This compound is a semi-synthetic derivative of sirolimus and acts as an immunosuppressant by inhibiting the mammalian target of rapamycin (B549165) (mTOR).[1] Specifically, it binds to the immunophilin FKBP12, and this complex then inhibits the mTOR kinase.[1] This inhibition blocks downstream signaling pathways involved in cell cycle progression, leading to the arrest of cell proliferation. In the context of drug-eluting stents (DES), this anti-proliferative effect is crucial for preventing restenosis, the re-narrowing of an artery after intervention. Localized delivery is paramount to concentrate the therapeutic effect at the target site (e.g., the coronary artery wall) while minimizing systemic exposure, which could lead to undesirable immunosuppressive side effects.[1]

Q2: My in vivo model shows higher than expected systemic levels of this compound. What are the potential causes?

High systemic exposure to this compound in preclinical models can stem from several factors:

  • Rapid Elution from the Delivery System: If the drug delivery system, such as a stent coating, releases this compound too quickly, it can lead to a "burst effect" where a significant amount of the drug enters the bloodstream. The formulation of the polymer coating is critical in controlling the elution kinetics.[2][3][4]

  • Metabolic Inhibition: this compound is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) enzymes. If the animal model is co-administered with other drugs that inhibit CYP3A4, the clearance of this compound will be reduced, leading to higher systemic concentrations.

  • Delivery Vehicle Instability: For novel formulations like nanoparticles, instability in the physiological environment can cause premature drug release before reaching the target tissue.

  • Animal Model Physiology: The specific physiology of the animal model used (e.g., swine, rabbits) can influence drug distribution and metabolism. It's crucial to select a model that is well-characterized for pharmacokinetic studies.[5]

Q3: How can I modify my drug-eluting stent design to reduce the systemic release of this compound?

To minimize systemic release from a this compound-eluting stent, consider the following modifications:

  • Polymer Composition: The choice of polymer is critical. The BioLinx™ polymer system, for instance, is a blend of hydrophobic and hydrophilic polymers that provides a controlled and sustained release of this compound.[2][3][4][6] The hydrophobic components help to retain the drug, while the hydrophilic components improve biocompatibility.

  • Coating Technique: The method of applying the polymer and drug coating to the stent can influence its integrity and elution profile. Techniques that ensure a uniform and defect-free coating are essential to prevent rapid, uncontrolled drug release.[7]

  • Drug Load: Optimizing the total drug load on the stent is a key consideration. A lower effective dose that still achieves the desired local therapeutic effect will inherently reduce the total amount of drug available for systemic absorption.

Q4: Are there alternative delivery systems to stents that can offer better localization of this compound?

Yes, nanoparticle-based drug delivery systems are a promising alternative for localized this compound therapy.[8][9][10][11] These can include:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound. Their surface can be modified with targeting ligands to enhance accumulation at the desired site.[8]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound and provide a sustained release profile. The degradation rate of the polymer can be tuned to control the drug release kinetics.

  • Drug-Coated Balloons: These devices can deliver a payload of this compound directly to the arterial wall during balloon inflation, with the potential for lower systemic absorption compared to a permanent implant.[12]

Troubleshooting Guides

Issue 1: Inconsistent this compound Elution Rates in Batches of Coated Stents

  • Potential Cause: Inhomogeneous polymer-drug mixture or inconsistencies in the coating process.

  • Troubleshooting Steps:

    • Ensure a standardized and validated protocol for mixing the this compound and polymer solution.

    • Implement strict quality control measures for the coating process, such as precise control of spray-coating parameters or dip-coating immersion times.

    • Characterize the coating morphology of each batch using techniques like scanning electron microscopy (SEM) to identify any defects.

    • Perform in vitro elution studies on multiple samples from each batch to assess the consistency of the release profile.[7]

Issue 2: Low Bioavailability of this compound at the Target Tissue

  • Potential Cause: Poor adhesion of the delivery system to the tissue, rapid clearance from the target site, or inefficient drug transfer from the delivery vehicle.

  • Troubleshooting Steps:

    • For stent-based delivery, ensure proper apposition of the stent struts to the vessel wall during implantation.

    • For nanoparticle-based systems, consider incorporating targeting moieties that bind to specific receptors on the target cells.

    • Investigate the use of mucoadhesive polymers or coatings to enhance the retention of the delivery system at the site of administration.

    • Evaluate the in vivo drug uptake in the target tissue at different time points to understand the kinetics of drug transfer.[12]

Quantitative Data Summary

The following table summarizes representative pharmacokinetic data for this compound delivered via different systems.

Delivery SystemAnimal ModelDrug LoadPeak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)Arterial Tissue ConcentrationReference
Endeavor ZES Swine10 µg/mmNot ReportedNot ReportedSustained effective levels[3]
Resolute ZES Swine1.6 µg/mm²Not ReportedNot ReportedSustained effective levels[3]
This compound-Coated Balloon Swine300 µg/cm²Not ReportedNot ReportedHigh initial uptake, decreases with depth[12]
Conceptual Nanoparticle System RabbitVariableExpected to be very lowDependent on formulationHigh with targeted deliveryN/A

Experimental Protocols

Protocol 1: Quantification of this compound in Swine Blood and Arterial Tissue using LC-MS/MS

This protocol is adapted from methodologies described for the analysis of this compound and its analogs in biological matrices.[5][13][14][15][16]

1. Sample Preparation:

  • Whole Blood:
  • Collect whole blood samples in EDTA-containing tubes.
  • To 100 µL of whole blood, add an internal standard (e.g., a structural analog of this compound).
  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.
  • Arterial Tissue:
  • Excise the stented or treated arterial segment and weigh it.
  • Homogenize the tissue in a suitable buffer (e.g., 100% swine blood can be used as the homogenization solution).[5]
  • Add an internal standard to the tissue homogenate.
  • Perform protein precipitation and extraction as described for whole blood.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Use a C18 reverse-phase column.
  • Employ a gradient elution with a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile.
  • Mass Spectrometry:
  • Utilize an electrospray ionization (ESI) source in positive ion mode.
  • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

3. Quantification:

  • Generate a standard curve by spiking known concentrations of this compound into blank blood or tissue homogenate.
  • Quantify the this compound concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Fabrication of this compound-Loaded Polymeric Nanoparticles (Conceptual)

This is a conceptual protocol based on general methods for encapsulating hydrophobic drugs in polymeric nanoparticles.[9][11][17]

1. Materials:

  • This compound
  • Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
  • Organic solvent (e.g., dichloromethane (B109758) or acetone)
  • Aqueous solution with a surfactant (e.g., polyvinyl alcohol - PVA)

2. Emulsification-Solvent Evaporation Method:

  • Dissolve a specific amount of this compound and PLGA in the organic solvent to form the oil phase.
  • Prepare the aqueous phase containing the surfactant.
  • Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.
  • As the solvent evaporates, the PLGA will precipitate, encapsulating the this compound to form solid nanoparticles.

3. Nanoparticle Collection and Purification:

  • Centrifuge the nanoparticle suspension to pellet the nanoparticles.
  • Wash the nanoparticles several times with deionized water to remove any residual surfactant and unencapsulated drug.
  • Lyophilize the purified nanoparticles to obtain a dry powder for storage and future use.

4. Characterization:

  • Determine the particle size and size distribution using dynamic light scattering (DLS).
  • Analyze the surface morphology using scanning electron microscopy (SEM).
  • Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles and quantifying the this compound content using a suitable analytical method like HPLC or LC-MS/MS.

Visualizations

Zotarolimus_Signaling_Pathway This compound This compound FKBP12 FKBP12 This compound->FKBP12 mTORC1 mTORC1 FKBP12->mTORC1 Forms complex with p70S6K p70S6 Kinase mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Protein_Synthesis->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation (e.g., Smooth Muscle Cells) Cell_Cycle_Progression->Cell_Proliferation

Caption: this compound signaling pathway leading to inhibition of cell proliferation.

Experimental_Workflow cluster_prep Preparation of Delivery System cluster_invivo In Vivo Administration cluster_analysis Pharmacokinetic Analysis Stent_Coating This compound-Eluting Stent Coating Stent_Implantation Stent Implantation Stent_Coating->Stent_Implantation Nanoparticle_Fab This compound-Loaded Nanoparticle Fabrication NP_Administration Nanoparticle Administration (e.g., Local Injection) Nanoparticle_Fab->NP_Administration Animal_Model Animal Model (e.g., Swine) Sample_Collection Blood and Tissue Sample Collection Animal_Model->Sample_Collection Stent_Implantation->Animal_Model NP_Administration->Animal_Model Sample_Processing Sample Processing (Homogenization, Extraction) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis (Concentration Quantification) LCMS_Analysis->Data_Analysis Logical_Relationships cluster_strategies Strategies cluster_methods Methods cluster_outcomes Outcomes Goal Reduce Systemic This compound Exposure Controlled_Release Controlled Release Formulations Goal->Controlled_Release Targeted_Delivery Targeted Delivery Systems Goal->Targeted_Delivery Polymer_Mod Polymer Coating Modification (e.g., BioLinx) Controlled_Release->Polymer_Mod NP_Encapsulation Nanoparticle Encapsulation Controlled_Release->NP_Encapsulation Targeted_Delivery->NP_Encapsulation Targeting_Ligands Surface Modification with Targeting Ligands Targeted_Delivery->Targeting_Ligands Sustained_Elution Sustained Local Drug Elution Polymer_Mod->Sustained_Elution NP_Encapsulation->Sustained_Elution Enhanced_Localization Enhanced Accumulation at Target Site NP_Encapsulation->Enhanced_Localization Targeting_Ligands->Enhanced_Localization

References

Technical Support Center: Methodological Considerations for Long-Term Zotarolimus Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zotarolimus. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your long-term efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a semi-synthetic derivative of sirolimus (rapamycin) and functions as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), specifically targeting the mTORC1 complex.[1][2] The mechanism involves this compound binding to the intracellular protein FK-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to mTORC1, inhibiting its kinase activity.[1][2] This inhibition disrupts downstream signaling pathways, preventing the phosphorylation of key proteins like p70 S6 kinase and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[2] Consequently, this leads to a cell cycle arrest in the G1 phase, thereby halting cell proliferation.[1][2]

Q2: What are the known IC50 values for this compound on relevant vascular cells?

A2: In vitro studies have established the following half-maximal inhibitory concentrations (IC50) for this compound:

  • Human Coronary Artery Smooth Muscle Cells (SMCs): 2.9 nM

  • Human Endothelial Cells (ECs): 2.6 nM[3]

  • Human T-cells: 1.2 nM

Q3: How can I simulate the long-term, sustained release of this compound from a drug-eluting stent in an in vitro setting?

A3: Simulating the sustained release of this compound in vitro to mimic the elution from a stent requires a specialized setup. A common approach involves creating a drug-polymer matrix that can be introduced into your cell culture system.

Experimental Protocol: In Vitro Sustained Release Model

Objective: To create a system for the slow, sustained release of this compound to vascular cells in culture over an extended period.

Materials:

  • This compound

  • A biocompatible, biodegradable polymer (e.g., poly(lactic-co-glycolic acid) - PLGA)

  • An appropriate solvent for both this compound and the polymer (e.g., dichloromethane (B109758) or a similar organic solvent)

  • Sterile glass coverslips or small, inert discs

  • Vascular smooth muscle cells or endothelial cells

  • Cell culture reagents

Methodology:

  • Preparation of the this compound-Polymer Solution:

    • Dissolve a known amount of this compound and the chosen polymer in the selected solvent. The ratio of drug to polymer can be varied to control the release rate.

  • Coating of Substrates:

    • Sterilize the glass coverslips or inert discs.

    • Evenly coat the sterile substrates with the this compound-polymer solution. This can be done by dip-coating or spin-coating to achieve a uniform layer.

    • Allow the solvent to evaporate completely in a sterile environment, leaving a thin film of the drug-polymer matrix on the substrate.

  • In Vitro Cell Culture:

    • Place the coated substrates at the bottom of your cell culture plates.

    • Seed vascular smooth muscle cells or endothelial cells onto the plates containing the coated substrates.

    • Culture the cells under standard conditions, replacing the medium at regular intervals as required for long-term studies. The this compound will slowly be released from the polymer matrix into the culture medium, providing a sustained exposure to the cells.

  • Monitoring Drug Release (Optional):

    • At various time points, a sample of the culture medium can be collected to measure the concentration of this compound using techniques like High-Performance Liquid Chromatography (HPLC) to characterize the release kinetics.

Troubleshooting Guides

Cell Culture and Long-Term this compound Exposure
Issue Possible Cause Troubleshooting Steps
Decreased cell viability over time, even at low this compound concentrations. 1. This compound instability in culture medium: The drug may degrade over time at 37°C. 2. Cumulative cytotoxicity: Even low concentrations may become toxic with prolonged exposure. 3. Nutrient depletion or waste accumulation in long-term cultures. 1. Assess drug stability: Perform a stability study of this compound in your specific cell culture medium at 37°C over the planned duration of your experiment. Analyze samples at different time points using HPLC. If significant degradation is observed, more frequent media changes with fresh drug will be necessary. 2. Optimize concentration: Perform a long-term dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experiment duration. 3. Optimize culture conditions: Ensure regular and complete media changes to replenish nutrients and remove metabolic byproducts. For very long-term studies, consider using a perfusion culture system.
Apparent loss of this compound efficacy over time (cells start proliferating again). 1. Development of cellular resistance: Cells may adapt to the presence of the mTOR inhibitor. 2. Selection of a resistant subpopulation of cells. 1. Verify mTOR pathway inhibition: At different time points, perform Western blot analysis for phosphorylated and total levels of mTOR, p70S6K, and 4E-BP1 to confirm that the pathway is still being inhibited. 2. Gene expression analysis: Analyze the expression of genes associated with the mTOR pathway and drug resistance to identify potential mechanisms of adaptation. 3. Consider a pulsatile dosing regimen: Intermittent exposure to this compound may help to mitigate the development of resistance.
Inconsistent results between experiments. 1. Variability in this compound solution preparation: this compound is lipophilic and can be challenging to dissolve completely and consistently. 2. Lot-to-lot variability of serum and other culture reagents. 1. Standardize solution preparation: Prepare a concentrated stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure complete dissolution before diluting into the culture medium. 2. Quality control of reagents: Test new lots of serum and other critical reagents for their effect on cell growth and this compound efficacy before use in large-scale experiments.
Western Blotting for mTOR Pathway Analysis
Issue Possible Cause Troubleshooting Steps
No or weak signal for phosphorylated proteins (e.g., p-mTOR, p-p70S6K). 1. Dephosphorylation of samples: Phosphatases present in the cell lysate can rapidly remove phosphate (B84403) groups. 2. Low abundance of phosphorylated proteins. 3. Antibody issues. 1. Use phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your lysis buffer. Keep samples on ice at all times. 2. Increase protein load: Load a higher amount of total protein onto the gel (e.g., 30-50 µg). 3. Use a positive control: Treat cells with a known activator of the mTOR pathway (e.g., insulin (B600854) or growth factors) to ensure your antibody and detection system are working. 4. Optimize antibody concentration and incubation time.
High background on the Western blot membrane. 1. Blocking agent is not optimal. 2. Insufficient washing. 3. Antibody concentration is too high. 1. Use BSA for blocking: When detecting phosphorylated proteins, use Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background. 2. Increase the number and duration of washes. 3. Titrate your primary and secondary antibodies to find the optimal concentration.
Inconsistent loading between lanes. 1. Inaccurate protein quantification. 2. Pipetting errors. 1. Use a reliable protein quantification assay (e.g., BCA assay) and ensure you are within the linear range of the assay. 2. Carefully load equal amounts of protein into each well. 3. Always probe for a loading control (e.g., GAPDH, β-actin) on the same membrane to normalize your data.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Vascular Cell Proliferation

Cell TypeParameterValueReference
Human Coronary Artery Smooth Muscle CellsIC502.9 nM
Human Endothelial CellsIC502.6 nM[3]
Human T-cellsIC501.2 nM

Experimental Protocols

Cell Proliferation Assay (e.g., using BrdU incorporation)

Objective: To quantify the effect of long-term this compound exposure on the proliferation of vascular smooth muscle cells.

Methodology:

  • Seed vascular smooth muscle cells in a 96-well plate at a suitable density.

  • Treat the cells with various concentrations of this compound or vehicle control. For long-term studies, replace the medium with fresh this compound or vehicle at regular intervals (e.g., every 2-3 days).

  • At desired time points (e.g., 1, 3, 7, 14, and 21 days), add BrdU (Bromodeoxyuridine) to the culture medium and incubate for a few hours.

  • Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) according to the manufacturer's instructions.

  • Add a substrate and measure the absorbance using a plate reader. The absorbance is proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of long-term this compound treatment on the migratory capacity of vascular endothelial cells.

Methodology:

  • Grow endothelial cells to a confluent monolayer in a multi-well plate.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells to remove detached cells and debris.

  • Add culture medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at different time points (e.g., 0, 12, 24, 48 hours) using a microscope.

  • Measure the area of the scratch at each time point using image analysis software. The rate of wound closure is indicative of cell migration.

Mandatory Visualizations

Zotarolimus_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds mTORC1 mTORC1 Receptor Tyrosine Kinase->mTORC1 Activates This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds FKBP12->mTORC1 Forms complex with this compound to inhibit p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Inhibited by this compound Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Cycle Progression (G1 -> S) Cell Cycle Progression (G1 -> S) Protein Synthesis->Cell Cycle Progression (G1 -> S) Leads to Cell Cycle Progression (G1 -> S)->Cell Proliferation Results in Experimental_Workflow_Long_Term_Efficacy cluster_setup Experimental Setup cluster_analysis Efficacy Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Long-term Incubation Long-term Incubation This compound Treatment->Long-term Incubation e.g., days to weeks Proliferation Assay Proliferation Assay Long-term Incubation->Proliferation Assay Migration Assay Migration Assay Long-term Incubation->Migration Assay Cell Cycle Analysis Cell Cycle Analysis Long-term Incubation->Cell Cycle Analysis Western Blot Western Blot Long-term Incubation->Western Blot for pathway analysis Gene Expression Analysis Gene Expression Analysis Long-term Incubation->Gene Expression Analysis qPCR or RNA-seq

References

Validation & Comparative

Zotarolimus vs. Sirolimus: A Comparative Analysis of In Vitro Anti-proliferative Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-proliferative potency of zotarolimus and sirolimus, two critical mTOR inhibitors. The information presented is supported by experimental data to assist in research and drug development decisions.

Quantitative Comparison of Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological function. The following table summarizes the IC50 values for this compound and sirolimus in inhibiting the proliferation of human coronary artery smooth muscle cells (HCASMC) and human endothelial cells.

CompoundCell TypeIC50 (nM)
This compoundHuman Coronary Artery Smooth Muscle Cells2.9 ± 0.7
SirolimusHuman Coronary Artery Smooth Muscle Cells0.8 ± 0.6[1]
This compoundHuman Endothelial Cells2.6 ± 1.0[1]
SirolimusHuman Endothelial Cells2.0 ± 1.3[1]

Mechanism of Action: mTOR Signaling Pathway

Both this compound and sirolimus are mTOR inhibitors, functioning through a similar mechanism of action. They first bind to the intracellular protein FK-binding protein 12 (FKBP12).[1][2] This drug-FKBP12 complex then binds to the mTOR Complex 1 (mTORC1), inhibiting its kinase activity.[1] This inhibition disrupts the downstream signaling cascade, leading to a G1 phase cell cycle arrest and a potent anti-proliferative effect.[1]

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Growth S6K1->Proliferation EIF4EBP1->Proliferation Zot_Sir This compound / Sirolimus FKBP12 FKBP12 Zot_Sir->FKBP12 Complex Drug-FKBP12 Complex Zot_Sir->Complex FKBP12->Complex Complex->mTORC1

Figure 1: Simplified mTOR Signaling Pathway and Inhibition by this compound/Sirolimus.

Experimental Protocols

The following outlines a representative methodology for determining the in vitro anti-proliferative potency of this compound and sirolimus on human coronary artery smooth muscle cells.

1. Cell Culture:

  • Primary human coronary artery smooth muscle cells (HCASMC) are cultured in a suitable growth medium (e.g., SmGM-2) supplemented with growth factors, serum, and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Anti-proliferation Assay (e.g., using a colorimetric assay like MTT or a direct cell count):

  • HCASMCs are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The growth medium is then replaced with a low-serum medium to synchronize the cells.

  • Varying concentrations of this compound and sirolimus (typically in a logarithmic series) are added to the wells. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compounds for a specified period (e.g., 72 hours).

  • Following incubation, a reagent (e.g., MTT) is added to each well, which is converted by viable cells into a colored formazan (B1609692) product.

  • The absorbance is measured using a microplate reader at a specific wavelength.

  • The percentage of cell proliferation inhibition is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow Start Start: Culture HCASMC Seed Seed Cells in 96-well Plates Start->Seed Synchronize Synchronize Cells (Low Serum) Seed->Synchronize Add_Drugs Add this compound/Sirolimus (Varying Concentrations) Synchronize->Add_Drugs Incubate Incubate (e.g., 72h) Add_Drugs->Incubate Assay Perform Proliferation Assay (e.g., MTT) Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Calculate % Inhibition & Determine IC50 Measure->Analyze End End Analyze->End

Figure 2: Experimental Workflow for IC50 Determination.

Binding Affinity

The initial step in the mechanism of action for both drugs is binding to FKBP12. Competitive binding assays have shown that this compound and sirolimus have similar high-affinity binding to this intracellular protein. The IC50 values for this binding are reported to be 2.8 ± 0.4 nM for this compound and 1.7 ± 0.2 nM for sirolimus, indicating potent and comparable binding to their initial target.[1]

References

Cross-study comparison of different Zotarolimus-eluting stent platforms

Author: BenchChem Technical Support Team. Date: December 2025

Zotarolimus-eluting stents (ZES) have become a cornerstone in the percutaneous treatment of coronary artery disease, effectively reducing the rates of restenosis.[1] This guide provides a detailed comparison of various ZES platforms, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on pivotal clinical trial data. The information is presented through structured data tables, detailed experimental methodologies, and explanatory diagrams to facilitate a deeper understanding of the nuances between these critical medical devices.

Mechanism of Action: The mTOR Pathway

This compound, a semi-synthetic derivative of sirolimus, is a potent immunosuppressant and anti-proliferative agent.[2] Its primary mechanism of action involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[3][4] this compound first binds to the intracellular protein FK-binding protein 12 (FKBP12).[3] The resulting this compound-FKBP12 complex then binds to the mTORC1 complex, inhibiting its activity.[3] This inhibition prevents the phosphorylation of downstream effectors, such as p70 S6 kinase and 4E-BP1, which are essential for protein synthesis and cell cycle progression.[3] By arresting the cell cycle in the G1 phase, this compound effectively halts the proliferation of vascular smooth muscle cells, the primary cause of in-stent restenosis.[3]

This compound Signaling Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds Z_FKBP12 This compound-FKBP12 Complex mTORC1 mTORC1 Z_FKBP12->mTORC1 inhibits p70S6K p70 S6 Kinase mTORC1->p70S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes Cell_Cycle Cell Cycle Progression (G1 to S phase) Protein_Synthesis->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation

This compound inhibits cell proliferation via the mTORC1 signaling pathway.

Comparative Clinical Outcomes of this compound-Eluting Stent Platforms

The evolution of ZES technology has led to the development of several stent platforms, primarily from Medtronic, including the Endeavor, Resolute, and Resolute Integrity. These platforms differ in their stent design, polymer coating, and drug-release kinetics, which can influence clinical outcomes.

Endeavor vs. Resolute this compound-Eluting Stents

The Resolute ZES (R-ZES) was developed as a second-generation advancement over the initial Endeavor ZES (E-ZES). While both utilize the same antiproliferative drug, this compound, and a cobalt-chromium stent platform, the R-ZES incorporates a more biocompatible polymer with enhanced drug-release kinetics.[5] This modification was designed to improve antirestenotic efficacy.

Clinical Endpoint (2-Year Follow-up)Endeavor ZES (E-ZES)Resolute ZES (R-ZES)Hazard Ratio (95% CI)p-value
Target Lesion Revascularization (TLR)16.0%12.0%0.72 (0.52-1.00)0.052
Cardiac Death or Myocardial Infarction4.8%5.5%1.15 (0.66-2.02)0.62
Definite Stent Thrombosis0.6%0.4%0.68 (0.12-3.72)0.66
In-Stent Late Lumen Loss0.58 ± 0.55 mm0.29 ± 0.56 mm-<0.0001

Data sourced from a comparative study of 1,000 patients treated with R-ZES and 339 patients with E-ZES.[5]

Resolute vs. Resolute Integrity this compound-Eluting Stents

The Resolute Integrity ZES (I-ZES) represents a further refinement, building upon the Resolute platform. While the stent alloy and polymer are similar, the I-ZES features a different stent design.[6]

Clinical Endpoint (3-Year Follow-up)Resolute ZES (R-ZES)Resolute Integrity ZES (I-ZES)Adjusted Hazard Ratio (95% CI)p-value
Major Adverse Cardiac Events (MACE)--1.341 (0.615–2.922)0.461
All-Cause Death--1.843 (0.401–8.480)0.432
Nonfatal Myocardial Infarction--1.429 (0.280–7.301)0.668
Any Repeat Revascularization--1.238 (0.496–3.094)0.548
Stent Thrombosis--2.090 (0.163–26.77)0.571

Data from a single-center, retrospective study of 889 patients.[6]

Endeavor vs. Resolute Integrity this compound-Eluting Stents

A direct comparison between the first-generation Endeavor and the more recent Resolute Integrity highlights the advancements in ZES technology.

Clinical Endpoint (3-Year Follow-up)Endeavor ZES (E-ZES)Resolute Integrity ZES (I-ZES)Hazard Ratio (95% CI)p-value
Major Adverse Cardiac Events (MACE)--0.837 (0.464-1.508)0.553
Stent Thrombosis (ST)--0.398 (0.077-2.052)0.271

Data from a propensity score-matched analysis of 386 patients.[7][8]

This compound-Eluting Stents vs. Other Drug-Eluting Stents

The performance of ZES has also been extensively compared to other drug-eluting stents, particularly those eluting sirolimus and everolimus.

This compound-Eluting vs. Sirolimus-Eluting Stents

The SORT OUT III trial compared the Endeavor ZES with a sirolimus-eluting stent (SES). While initial 9-month results favored the SES, longer-term 5-year follow-up showed comparable rates of MACE, mortality, and stent thrombosis.[9]

Clinical Endpoint (5-Year Follow-up)This compound-Eluting Stent (ZES)Sirolimus-Eluting Stent (SES)p-value
Major Adverse Cardiac Events (MACE)17.0%15.6%0.40
Target Lesion Revascularization (TLR)7.6%6.0%0.15
All-Cause Mortality13.2%11.8%0.37
Definite Stent Thrombosis1.2%2.1%0.08

Data from the SORT OUT III trial with 2,333 patients.[9]

This compound-Eluting vs. Everolimus-Eluting Stents

The RESOLUTE All-Comers trial provided a head-to-head comparison of the Resolute ZES and the Xience V everolimus-eluting stent (EES). The 5-year follow-up data demonstrated similar efficacy and safety profiles for both stent platforms.[10]

Clinical Endpoint (5-Year Follow-up)This compound-Eluting Stent (ZES)Everolimus-Eluting Stent (EES)p-value
Patient-Oriented Composite Endpoint*35.3%32.0%0.11
Device-Oriented Composite Endpoint**17.0%16.2%0.61
Major Adverse Cardiac Events (MACE)21.9%21.6%0.88
Definite/Probable Stent Thrombosis2.8%1.8%0.12

Patient-Oriented Composite Endpoint: all-cause mortality, myocardial infarction, and any revascularization.[10] **Device-Oriented Composite Endpoint: cardiac death, target vessel myocardial infarction, and clinically indicated target lesion revascularization.*[10]

Experimental Protocols

The assessment of coronary stent performance in clinical trials relies on standardized and meticulous experimental protocols. The following outlines the typical methodologies for coronary stent implantation and subsequent evaluation using intravascular imaging techniques.

Coronary Stent Implantation Protocol
  • Patient Preparation and Access: Patients are typically pre-treated with dual antiplatelet therapy (aspirin and a P2Y12 inhibitor).[9] Vascular access is obtained via the femoral or radial artery.

  • Diagnostic Angiography: A baseline coronary angiogram is performed to identify and assess the target lesion(s).

  • Lesion Crossing and Predilatation: A guidewire is advanced across the coronary stenosis. Predilatation of the lesion with an appropriately sized balloon catheter is performed at the operator's discretion to facilitate stent delivery.

  • Stent Delivery and Deployment: The this compound-eluting stent, mounted on its delivery system, is advanced to the target lesion. The stent is deployed by inflating the balloon to a specified pressure, as per the manufacturer's instructions for use.

  • Post-dilatation: Post-dilatation with a non-compliant balloon at high pressure is often performed to ensure optimal stent expansion and apposition against the vessel wall.[11]

  • Final Angiography: A final angiogram is performed to confirm successful stent deployment, assess for any acute complications such as dissection or thrombosis, and document the final result.

Intravascular Ultrasound (IVUS) and Optical Coherence Tomography (OCT) Evaluation

Intravascular imaging provides a detailed assessment of the stented segment, offering insights beyond what is visible with angiography.[12][13]

IVUS Protocol:

  • Catheter Insertion: Following stent implantation, an IVUS catheter is advanced distal to the stented segment over the existing guidewire.

  • Image Acquisition: The IVUS catheter is pulled back through the stented segment at a constant speed, either manually or using an automated pullback device, to acquire a series of cross-sectional images.

  • Image Analysis: The acquired images are analyzed to assess stent expansion (comparing the stent area to the reference vessel area), stent apposition (ensuring no gap between the stent struts and the vessel wall), and to detect any edge dissections.[12][14]

OCT Protocol:

  • Blood Clearance: Due to the high resolution of OCT, the coronary artery must be cleared of blood during image acquisition. This is typically achieved by a brief injection of contrast media.[15]

  • Catheter Insertion and Pullback: An OCT catheter is advanced distal to the stented segment, and an automated pullback is initiated during the contrast injection.

  • Image Analysis: The high-resolution OCT images allow for precise measurement of lumen and stent areas, assessment of stent strut apposition, and detailed evaluation of tissue coverage over the stent struts at follow-up.[15][16] OCT is particularly sensitive in detecting stent malapposition.[17]

Comparative Stent Trial Workflow cluster_protocol Clinical Trial Protocol Patient_Enrollment Patient Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Enrollment->Randomization Stent_A Stent Platform A (e.g., Resolute ZES) Randomization->Stent_A Stent_B Stent Platform B (e.g., Endeavor ZES) Randomization->Stent_B Procedure Stent Implantation Procedure (PCI) Stent_A->Procedure Stent_B->Procedure Post_PCI_Eval Post-PCI Evaluation (Angiography, IVUS/OCT) Procedure->Post_PCI_Eval Follow_Up Clinical Follow-up (e.g., 1, 2, 5 years) Post_PCI_Eval->Follow_Up Endpoint_Analysis Endpoint Analysis (MACE, TLR, ST, LLL) Follow_Up->Endpoint_Analysis

Logical workflow for a comparative clinical trial of stent platforms.

References

A Comparative Analysis of Zotarolimus and Other mTOR Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zotarolimus and other mTOR inhibitors, focusing on their performance in preclinical cancer research. The information is intended to assist researchers in evaluating the suitability of these compounds for their specific research applications.

Introduction to mTOR Inhibition in Oncology

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival.[1] As a central regulator of these fundamental cellular processes, the mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime therapeutic target.[2][3][4]

mTOR inhibitors are broadly classified into two categories:

  • First-generation inhibitors (Rapalogs): These are allosteric inhibitors that, in complex with FKBP12, primarily target the mTORC1 complex.[5] This class includes this compound, Sirolimus (Rapamycin), Everolimus, and Temsirolimus.

  • Second-generation inhibitors (TORKi): These are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.

This guide focuses on the comparative analysis of this compound with other first-generation mTOR inhibitors (rapalogs).

Comparative Efficacy of mTOR Inhibitors

The following tables summarize the available quantitative data on the anti-proliferative activity of this compound and other rapalogs in various cancer models.

In Vitro Anti-Proliferative Activity
InhibitorCell LineCancer TypeIC50 (nM)
Everolimus BT474Breast Cancer71
Primary Breast Cancer CellsBreast Cancer156
HCT-15Colon CancerSensitive (exact value not specified)
A549Lung CancerSensitive (exact value not specified)
Temsirolimus SKBr3Breast Cancer1.6
BT474Breast Cancer4.3
A498Kidney Cancer350 - 500
Sirolimus (Rapamycin) HEK293Embryonic Kidney~0.1
A549Lung Cancer18,740 - 30,720

Note: IC50 values can vary significantly based on the assay conditions, cell line, and duration of exposure.

In Vivo Anti-Tumor Activity

Studies on the in vivo efficacy of this compound in cancer models have primarily focused on its use in combination with other chemotherapeutic agents. A direct comparative study of this compound against other rapalogs in a cancer xenograft model is not available in the reviewed literature. The following table summarizes the available in vivo data for this compound.

InhibitorCancer ModelDosingKey Findings
This compound A549 Lung Adenocarcinoma Xenograft2 mg/kg/dayRetarded tumor growth.[7]
HCT-116 Colorectal Adenocarcinoma Xenograft2 mg/kg/dayRetarded tumor growth.[4]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway and Inhibition by Rapalogs

Rapalogs, including this compound, exert their effect by forming a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR, leading to the allosteric inhibition of the mTORC1 complex. This inhibition disrupts the phosphorylation of downstream effectors such as p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis and cell cycle arrest at the G1 phase.[5][8]

mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound & other Rapalogs FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 Inhibition

Figure 1: mTORC1 signaling pathway and the point of inhibition by this compound and other rapalogs.
Experimental Workflow for Comparative Analysis

A typical workflow for the comparative analysis of mTOR inhibitors involves a series of in vitro and in vivo experiments to determine their potency and efficacy.

Experimental_Workflow start Start: Select Cancer Cell Lines & Inhibitors in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (e.g., MTT) in_vitro->cell_viability western_blot Western Blot Analysis (p-p70S6K, p-4E-BP1) in_vitro->western_blot ic50 Determine IC50/GI50 Values cell_viability->ic50 in_vivo In Vivo Studies (Xenograft Model) ic50->in_vivo pathway_inhibition Confirm Pathway Inhibition western_blot->pathway_inhibition pathway_inhibition->in_vivo tumor_growth Measure Tumor Growth Inhibition in_vivo->tumor_growth efficacy Evaluate In Vivo Efficacy tumor_growth->efficacy end End: Comparative Analysis efficacy->end

Figure 2: A generalized experimental workflow for the comparative analysis of mTOR inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

1. Cell Seeding:

  • Culture cancer cells in appropriate media and conditions.
  • Trypsinize and count the cells.
  • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and other mTOR inhibitors in culture medium.
  • Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

4. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
  • Gently pipette to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for mTOR Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway, such as p70S6K and 4E-BP1.

1. Cell Lysis:

  • Seed cells in 6-well plates and treat with mTOR inhibitors at various concentrations for a specified time.
  • Wash the cells with ice-cold PBS.
  • Lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Sonicate briefly to shear DNA and reduce viscosity.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
  • Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phosphorylated and total p70S6K and 4E-BP1 overnight at 4°C.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

5. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of mTOR inhibitors in a living organism.

1. Cell Preparation and Implantation:

  • Harvest cancer cells (e.g., A549 or HCT-116) during their logarithmic growth phase.
  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5x10^6 to 1x10^7 cells per 100 µL.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

2. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3. Drug Administration:

  • Prepare the mTOR inhibitors in a suitable vehicle for administration (e.g., intraperitoneal injection or oral gavage).
  • Administer the drugs to the respective treatment groups according to the predetermined dosing schedule (e.g., daily or weekly). The control group receives the vehicle only.

4. Monitoring and Endpoint:

  • Continue to measure tumor volume and body weight throughout the study.
  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

5. Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
  • Analyze the statistical significance of the differences in tumor volume and weight between the groups.

Conclusion

This compound, a first-generation mTOR inhibitor, demonstrates anti-proliferative effects in cancer models, particularly in vivo.[4][7] However, a direct comparison of its in vitro potency (e.g., IC50 values) against other rapalogs like Sirolimus and Everolimus in cancer cell lines is not well-documented in publicly available literature. The provided experimental protocols and workflows offer a framework for researchers to conduct such comparative analyses to elucidate the relative efficacy of these compounds. Further research is warranted to establish a comprehensive comparative profile of this compound in the context of cancer research.

References

Zotarolimus: A Comparative Analysis of its Inhibitory Effect on p70S6K Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Validation of Zotarolimus's Effect on the mTOR Signaling Pathway

Introduction

This compound (formerly ABT-578) is a semi-synthetic derivative of sirolimus (rapamycin) and a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] Like its parent compound, this compound exerts its effects by first forming a complex with the intracellular protein FK-binding protein 12 (FKBP12). This complex then binds to and inhibits the mTOR complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and protein synthesis.[3] A key downstream effector of mTORC1 is the p70S6 kinase (p70S6K). Inhibition of mTORC1 by this compound prevents the phosphorylation and subsequent activation of p70S6K, leading to the arrest of the cell cycle in the G1 phase and a halt in cell proliferation.[2][3] This mechanism of action makes this compound a critical component in drug-eluting stents for the prevention of restenosis following coronary angioplasty.[1][4]

This guide provides a comparative analysis of this compound's effect on p70S6K phosphorylation, with supporting experimental data for this compound and its alternatives, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The mTOR Signaling Pathway and p70S6K

The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation in response to various stimuli such as growth factors, nutrients, and cellular energy levels. mTORC1, when activated, phosphorylates several downstream targets, including p70S6K. The phosphorylation of p70S6K is a critical event that promotes the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery, thereby driving protein synthesis and cell growth.[5]

mTOR_pathway cluster_input cluster_pathway cluster_inhibition GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylates Phospho_p70S6K Phospho-p70S6K (Active) p70S6K->Phospho_p70S6K Translation Protein Synthesis & Cell Growth Phospho_p70S6K->Translation This compound This compound FKBP12 FKBP12 This compound->FKBP12 Zot_FKBP12 This compound-FKBP12 Complex FKBP12->Zot_FKBP12 Zot_FKBP12->mTORC1 Inhibits

Figure 1: mTORC1 signaling pathway and this compound inhibition.

Comparative Efficacy of mTOR Inhibitors on p70S6K Phosphorylation

This section presents a comparison of this compound with other common mTOR inhibitors, namely Sirolimus and Everolimus, focusing on their efficacy in inhibiting p70S6K phosphorylation. While direct comparative studies measuring the IC50 for p70S6K phosphorylation for all three compounds under identical experimental conditions are limited, the available data provides valuable insights into their relative potencies.

DrugTargetCell TypeAssayResultReference
This compound FKBP12 BindingNot SpecifiedIn vitro binding assayIC50 = 2.8 nM[6]
Cell ProliferationHuman Coronary Artery Smooth Muscle CellsIn vitro proliferation assayComparable to Sirolimus[1]
Sirolimus p70S6K PhosphorylationPeripheral Blood Mononuclear Cells (PBMCs) from liver transplant patientsPhospho-flow cytometrySignificantly lower phosphorylation vs. healthy controls and other immunosuppressantsN/A
Everolimus p70S6K PhosphorylationGallbladder Cancer Cell Lines (G-415, TGBC-2TKB)Western BlotMarked decrease in phosphorylated p70S6K at 1 nMN/A

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Western Blot for p70S6K Phosphorylation

This protocol is a standard method for detecting the phosphorylation status of p70S6K in cell lysates.

WB_workflow start Start: Cell Culture & Treatment lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-p70S6K) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Western Blot workflow for phospho-p70S6K.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay reagent (e.g., BCA or Bradford).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary antibody: Rabbit anti-phospho-p70S6K (Thr389).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Culture and treat cells with this compound or other mTOR inhibitors. Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p70S6K (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated p70S6K.

Phospho-flow Cytometry for p70S6K Phosphorylation

Phospho-flow cytometry allows for the quantitative analysis of protein phosphorylation at the single-cell level.

Flow_workflow start Start: Cell Stimulation & Treatment fixation Fixation (e.g., 1.5% Formaldehyde) start->fixation permeabilization Permeabilization (e.g., Cold Methanol) fixation->permeabilization staining Intracellular Staining (anti-phospho-p70S6K antibody) permeabilization->staining acquisition Flow Cytometry Acquisition staining->acquisition analysis Data Analysis (Gating & Quantification) acquisition->analysis

Figure 3: Phospho-flow cytometry workflow.

Materials:

  • Cell stimulation reagents.

  • Fixation buffer (e.g., 1.5% formaldehyde).

  • Permeabilization buffer (e.g., ice-cold methanol).

  • Staining buffer (e.g., PBS with 0.5% BSA).

  • Fluorochrome-conjugated anti-phospho-p70S6K (Thr389) antibody.

  • Flow cytometer.

Procedure:

  • Cell Stimulation and Treatment: Stimulate and treat cells with mTOR inhibitors as required for the experiment.

  • Fixation: Fix the cells with 1.5% formaldehyde (B43269) for 10 minutes at room temperature to preserve the phosphorylation state.

  • Permeabilization: Permeabilize the cells with ice-cold methanol (B129727) to allow intracellular antibody staining.

  • Staining: Stain the permeabilized cells with a fluorochrome-conjugated antibody specific for phosphorylated p70S6K for 30-60 minutes.

  • Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-p70S6K signal.

Conclusion

This compound is a potent mTORC1 inhibitor that effectively blocks the phosphorylation of p70S6K, a key regulator of protein synthesis and cell proliferation. The available data indicates that its potency in inhibiting cell proliferation is comparable to that of Sirolimus. The provided experimental protocols for Western blotting and phospho-flow cytometry offer robust methods for validating and quantifying the effects of this compound and its alternatives on the mTOR signaling pathway. Further head-to-head studies with direct measurement of IC50 values for p70S6K phosphorylation would provide a more definitive comparison of the relative potencies of these mTOR inhibitors.

References

Comparative proteomics of cells treated with Zotarolimus and rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proteomic effects of Zotarolimus and Rapamycin (B549165), two mTOR inhibitors crucial in both research and clinical settings. While both drugs share a primary mechanism of action, subtle differences in their molecular interactions can lead to distinct downstream cellular responses. This document summarizes available proteomic data, outlines standard experimental protocols for their comparison, and visualizes the key signaling pathways and workflows.

Introduction to this compound and Rapamycin

Rapamycin (also known as Sirolimus) is a macrolide compound that has been extensively studied for its immunosuppressive and anti-proliferative properties.[1][2] this compound is a synthetic analog of Sirolimus, developed for use in drug-eluting stents to prevent restenosis.[3][4][5] Both compounds exert their effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[6][7][8]

This compound and Rapamycin, after binding to the immunophilin FKBP12, target the mTOR Complex 1 (mTORC1).[9][10] This inhibition leads to downstream effects on protein synthesis and other cellular processes.[11][12] While both are potent mTORC1 inhibitors, their distinct chemical structures may result in differential off-target effects or varying potencies, which can be elucidated through comparative proteomic analysis.

The mTOR Signaling Pathway

The mTOR signaling pathway is a critical regulator of cellular processes and is composed of two distinct complexes: mTORC1 and mTORC2.[6][9] Rapamycin and its analogs, like this compound, primarily inhibit mTORC1, which is sensitive to these drugs.[6] mTORC2 is generally considered rapamycin-insensitive, although prolonged treatment can affect its assembly and function in some cell types.[6][12]

dot

mTOR_Pathway Growth_Factors Growth Factors / Nutrients PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis FKBP12 FKBP12 FKBP12->mTORC1 Rapamycin_this compound Rapamycin / this compound Rapamycin_this compound->FKBP12

Caption: The mTOR Signaling Pathway inhibited by Rapamycin and this compound.

Comparative Proteomics Data

While direct comparative proteomic studies between this compound and Rapamycin are not extensively available in the public domain, data from individual studies on Rapamycin provide a strong baseline for understanding its impact on the cellular proteome. The effects of this compound can be inferred from its shared mechanism of action, with the caveat that cell-type specific and subtle drug-specific effects are likely.

Quantitative Proteomic Changes Induced by Rapamycin

The following table summarizes proteomic changes observed in various cell types upon treatment with Rapamycin. These changes highlight the drug's impact on key cellular processes.

Cellular ProcessProteins with Altered Expression (Rapamycin Treatment)Direction of ChangeReference
Protein Synthesis & Ribosome Biogenesis Ribosomal proteins, Translation initiation factorsDownregulated[1]
Cell Cycle & Proliferation Cyclins, CDKsDownregulated[1]
Autophagy SQSTM1/p62, LC3-IIUpregulated[1]
Metabolism Enzymes in glycolysis and lipid synthesisDownregulated[2][13]
Cytoskeleton & Adhesion Actin-related proteins, Junctional proteinsAltered Expression[1]
Expected Proteomic Changes Induced by this compound

Based on its function as a Rapamycin analog, this compound is expected to induce a similar suite of proteomic changes. Its specific design for use in coronary stents suggests a potent anti-proliferative effect on smooth muscle cells.

Cellular ProcessExpected Proteins with Altered Expression (this compound Treatment)Expected Direction of ChangeReference
Cell Proliferation Proteins involved in cell cycle progressionDownregulated[4]
Extracellular Matrix Organization Collagen, FibronectinPotentially Altered[4]
Inflammation Pro-inflammatory cytokines and chemokinesPotentially Downregulated[14]
Protein Synthesis Similar to RapamycinDownregulated[3]

Experimental Protocols for Comparative Proteomic Analysis

To directly compare the proteomic effects of this compound and Rapamycin, a standardized quantitative proteomic workflow is essential.

Cell Culture and Drug Treatment
  • Cell Line: Select a relevant cell line (e.g., vascular smooth muscle cells, endothelial cells, or a cancer cell line).

  • Culture Conditions: Culture cells to 70-80% confluency.[15]

  • Treatment: Treat cells with equimolar concentrations of this compound, Rapamycin, or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 or 48 hours).[1][15] Perform treatments in biological triplicate.[15]

Protein Extraction and Digestion
  • Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.[15]

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.[16]

Peptide Labeling and Mass Spectrometry
  • Isobaric Labeling: For quantitative comparison, label peptides from each treatment group with tandem mass tags (TMT) or perform label-free quantification (LFQ).[15][17]

  • LC-MS/MS Analysis: Separate labeled peptides by liquid chromatography and analyze by tandem mass spectrometry (e.g., using an Orbitrap mass spectrometer).[18][19]

Data Analysis
  • Peptide Identification and Quantification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify reporter ion intensities (for TMT) or peptide peak areas (for LFQ).[17]

  • Statistical Analysis: Perform statistical tests to identify significantly up- or down-regulated proteins between treatment groups.

  • Bioinformatic Analysis: Use tools for pathway analysis (e.g., Gene Ontology, KEGG) to determine the biological processes affected by each drug.

dot

Experimental_Workflow Cell_Culture Cell Culture Drug_Treatment Drug Treatment (this compound, Rapamycin, Vehicle) Cell_Culture->Drug_Treatment Protein_Extraction Protein Extraction & Lysis Drug_Treatment->Protein_Extraction Protein_Digestion Protein Digestion (Trypsin) Protein_Extraction->Protein_Digestion Peptide_Labeling Peptide Labeling (TMT or LFQ) Protein_Digestion->Peptide_Labeling LC_MS LC-MS/MS Analysis Peptide_Labeling->LC_MS Data_Analysis Data Analysis & Bioinformatics LC_MS->Data_Analysis

Caption: A standard workflow for comparative proteomic analysis.

Conclusion

Both this compound and Rapamycin are potent inhibitors of the mTOR pathway, with significant effects on the cellular proteome. While Rapamycin's effects have been more extensively characterized, the proteomic consequences of this compound treatment are expected to be broadly similar, particularly in the context of inhibiting cell proliferation and protein synthesis. Direct comparative proteomic studies are necessary to delineate the subtle differences in their mechanisms of action and off-target effects, which could have important implications for their clinical applications. The experimental workflow detailed in this guide provides a robust framework for conducting such investigations.

References

A Comparative Guide to the Differential Gene Expression of Zotarolimus and Everolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus and Everolimus (B549166) are semi-synthetic derivatives of sirolimus (rapamycin) that function by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in regulating cell growth, proliferation, and survival.[1][2][3] Both drugs, when eluted from coronary stents, effectively suppress neointimal hyperplasia, the primary cause of in-stent restenosis. Their shared mechanism of action involves binding to the intracellular protein FKBP12, forming a complex that inhibits mTOR Complex 1 (mTORC1).[3] This inhibition leads to the arrest of the cell cycle in the G1 phase, thereby preventing the proliferation of vascular smooth muscle cells (VSMCs).[2][3] Despite their similar primary mechanism, subtle differences in their molecular structure may lead to differential effects on gene expression, influencing their overall therapeutic profiles.

The mTOR Signaling Pathway

The diagram below illustrates the canonical mTOR signaling pathway, the primary target for both this compound and Everolimus. Inhibition of mTORC1 by the drug-FKBP12 complex disrupts the phosphorylation of downstream effectors like S6K1 and 4E-BP1, ultimately leading to a reduction in protein synthesis and cell cycle arrest.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_drugs mTOR Inhibitors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression Zotarolimus_Everolimus This compound / Everolimus FKBP12 FKBP12 Zotarolimus_Everolimus->FKBP12 Drug_FKBP12 Drug-FKBP12 Complex Zotarolimus_Everolimus->Drug_FKBP12 FKBP12->Drug_FKBP12 Drug_FKBP12->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the mechanism of action of this compound and Everolimus.

Differential Gene Expression Profiles

While a direct head-to-head comparison of the full transcriptomic effects of this compound and Everolimus is not available, studies on individual drugs provide insights into their impact on gene expression in relevant vascular cell types.

Everolimus: Effects on Vascular Smooth Muscle and Endothelial Cells

Research has provided more detailed insights into the gene expression changes induced by Everolimus. In human coronary artery smooth muscle cells (HCASMCs), Everolimus has been shown to arrest the cell cycle in the G1 phase by modulating the expression of key regulatory genes.[4] Furthermore, in endothelial cells, Everolimus can attenuate inflammatory responses.

Table 1: Summary of Known Gene Expression Changes Induced by Everolimus in Vascular Cells

Cell TypeGeneRegulationFunctional ConsequenceCitation
Vascular Smooth Muscle Cells
Cyclin DDown-regulatedInhibition of G1 phase progression[4]
p27/kip1Up-regulatedCell cycle arrest[5]
Proliferating Cell Nuclear Antigen (PCNA)Down-regulatedInhibition of DNA synthesis and proliferation[4]
Endothelial Cells
E-selectin (SELE)Down-regulatedReduced leukocyte adhesion[6]
VCAM-1Down-regulatedReduced leukocyte adhesion[6]
IL-1βDown-regulatedAnti-inflammatory effect[6]
IL-6Down-regulatedAnti-inflammatory effect[6]
This compound: Inferred Effects on Gene Expression

Data on specific gene expression changes induced by this compound is less detailed in publicly available literature. Its mechanism is consistently described as analogous to sirolimus, potently inhibiting VSMC and endothelial cell proliferation through mTORC1 blockade.[3][7] This action results in the arrest of the cell cycle in the G1 phase.[3] Based on this, it can be inferred that this compound also down-regulates genes promoting cell cycle progression, such as cyclins and cyclin-dependent kinases, and may up-regulate cell cycle inhibitors. However, without specific transcriptomic data, a direct comparison of the magnitude and scope of these effects with Everolimus is not possible.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing differential gene expression, based on methodologies commonly employed in the cited literature.

Cell Culture and Drug Treatment
  • Cell Lines: Primary human coronary artery smooth muscle cells (HCASMCs) or human coronary artery endothelial cells (HCAECs) are typically used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., SmGM-2 for HCASMCs, EGM-2 for HCAECs) supplemented with growth factors, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: this compound and Everolimus are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Treatment: Sub-confluent cell monolayers are treated with various concentrations of this compound, Everolimus, or vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).

RNA Isolation and Gene Expression Analysis

A generalized workflow for analyzing differential gene expression is depicted below.

Experimental_Workflow Cell_Culture Cell Culture (e.g., VSMCs, ECs) Drug_Treatment Treatment with This compound or Everolimus Cell_Culture->Drug_Treatment RNA_Isolation Total RNA Isolation Drug_Treatment->RNA_Isolation Quality_Control RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->Quality_Control Gene_Expression_Profiling Gene Expression Profiling Quality_Control->Gene_Expression_Profiling Microarray Microarray Gene_Expression_Profiling->Microarray RNA_Seq RNA-Sequencing Gene_Expression_Profiling->RNA_Seq Data_Analysis Bioinformatic Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis DEG_Identification Differential Gene Expression Analysis Data_Analysis->DEG_Identification Pathway_Analysis Pathway Enrichment Analysis DEG_Identification->Pathway_Analysis

Caption: A generalized workflow for differential gene expression analysis.

1. RNA Isolation:

  • Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

2. Gene Expression Profiling (Microarray):

  • Biotinylated cRNA is synthesized from the isolated total RNA.

  • The labeled cRNA is then hybridized to a microarray chip (e.g., Illumina HumanHT-12 v4.0 Expression BeadChip).

  • The chips are washed, stained, and scanned to acquire raw expression data.

3. Gene Expression Profiling (RNA-Sequencing):

  • Ribosomal RNA is depleted from the total RNA.

  • Sequencing libraries are prepared from the rRNA-depleted RNA.

  • The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • Microarray Data: Raw data is normalized (e.g., using quantile normalization). Statistical analysis (e.g., t-test or ANOVA) is performed to identify differentially expressed genes between drug-treated and control groups. A false discovery rate (FDR) correction is applied to account for multiple comparisons.

  • RNA-Seq Data: Raw sequencing reads are aligned to a reference genome. Gene expression levels are quantified (e.g., as transcripts per million - TPM). Differential expression analysis is performed using specialized software (e.g., DESeq2, edgeR).

  • Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG or Reactome databases) are performed on the list of differentially expressed genes to identify over-represented biological pathways.

Conclusion and Future Directions

Both this compound and Everolimus exert their primary anti-proliferative effects through the inhibition of the mTORC1 pathway, leading to cell cycle arrest. While the available data for Everolimus indicates a clear down-regulation of genes involved in cell cycle progression and inflammation, specific transcriptomic data for this compound remains limited.

To provide a more definitive comparison of the differential gene expression profiles of these two important drugs, future research employing head-to-head transcriptomic studies (e.g., RNA-sequencing) on relevant vascular cell types under standardized conditions is warranted. Such studies would elucidate the nuanced differences in their molecular mechanisms and could potentially inform the development of next-generation mTOR inhibitors with improved therapeutic profiles.

References

A Head-to-Head Battle in Coronary Intervention: Zotarolimus vs. Biolimus A9 Eluting Stents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of interventional cardiology, the choice of drug-eluting stent (DES) is critical for ensuring long-term positive patient outcomes. Among the leading contenders are Zotarolimus-eluting stents (ZES) and Biolimus A9-eluting stents (BES). Both are designed to prevent restenosis, the re-narrowing of a coronary artery after a stent has been implanted. This guide provides an in-depth, objective comparison of their in vivo performance, supported by data from clinical trials, to assist researchers, scientists, and drug development professionals in their understanding of these two prominent DES technologies.

At a Glance: Key Performance Indicators

Clinical studies have demonstrated that both this compound and Biolimus A9-eluting stents exhibit favorable and comparable clinical outcomes in patients undergoing percutaneous coronary intervention (PCI).[1][2] Meta-analyses and randomized trials have consistently shown no significant differences in major adverse cardiac events (MACE) between the two stent types.[2][3]

Clinical Outcome (2-Year Follow-Up)Biolimus A9-Eluting Stent (BES)This compound-Eluting Stent (ZES)p-value
Major Adverse Cardiac Events (MACE)11.2%10.9%0.994
All-Cause Death2.8%2.7%0.758
Myocardial Infarction (MI)2.1%2.6%0.483
Repeat Revascularization6.7%6.9%0.876
Technical Failure Rate3.2%0.9%0.023

Data from a study involving 936 patients undergoing multi-vessel PCI.[1]

Clinical Outcome (3-Year Follow-Up)Biolimus A9-Eluting Stent (BES)This compound-Eluting Stent (ZES)p-value
Major Adverse Cardiac Events (MACE)9.6%8.6%0.36
Cardiac Death3.4%2.7%-
Myocardial Infarction2.5%2.7%-
Target Lesion Revascularization5.5%5.4%-
Definite Very Late Stent Thrombosis0.7%0.4%0.33

Data from the randomized SORT OUT VI trial involving 2,999 patients.[3]

Mechanism of Action: A Shared Pathway

Both this compound and Biolimus A9 are analogues of Sirolimus (rapamycin) and function as inhibitors of the mammalian target of rapamycin (B549165) (mTOR).[4][5][6][7] Their primary mechanism involves binding to the intracellular protein FK-binding protein 12 (FKBP12).[6] This drug-protein complex then binds to and inhibits mTOR Complex 1 (mTORC1), a crucial regulator of cell growth and proliferation.[6] By inhibiting mTORC1, these drugs effectively halt the cell cycle in the G1 phase, thereby preventing the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of restenosis.[6]

Biolimus A9 was specifically developed for local delivery to coronary arteries and is characterized by its high lipophilicity, which allows for rapid uptake by the surrounding tissue.[8][9] this compound was also designed for elution from stents and has demonstrated potent anti-proliferative activity on coronary smooth muscle cells.[10][11]

This compound This compound / Biolimus A9 FKBP12 FKBP12 This compound->FKBP12 Drug_FKBP12 Drug-FKBP12 Complex FKBP12->Drug_FKBP12 mTORC1 mTORC1 Drug_FKBP12->mTORC1 Inhibits p70S6K p70 S6 Kinase mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits Cell_Cycle Cell Cycle Progression (G1 to S Phase) Protein_Synthesis->Cell_Cycle Proliferation VSMC Proliferation Cell_Cycle->Proliferation

Shared mTOR Inhibition Pathway

Experimental Protocols in Clinical Trials

The data presented in this guide are derived from randomized, multicenter, all-comer clinical trials. These studies are designed to provide robust, real-world evidence of stent performance.

A representative experimental workflow for these trials is as follows:

  • Patient Enrollment: Patients with chronic stable coronary artery disease or acute coronary syndromes requiring treatment with a drug-eluting stent are enrolled.[3] Key inclusion criteria often involve the presence of at least one coronary artery lesion.

  • Randomization: Enrolled patients are randomly assigned in a 1:1 ratio to receive either the this compound-eluting stent or the Biolimus A9-eluting stent.[1][3]

  • Procedure: Percutaneous coronary intervention (PCI) is performed according to standard clinical practice.

  • Follow-Up: Patients are followed for a predefined period, typically ranging from one to five years. Follow-up assessments include clinical evaluation and, in some cases, angiographic analysis.

  • Endpoint Adjudication: The primary endpoint is typically a composite of major adverse cardiac events (MACE), which includes all-cause death, myocardial infarction, and any revascularization.[2] Secondary endpoints may include individual components of MACE and rates of stent thrombosis.[3] An independent clinical events committee adjudicates all endpoint events.

Patient_Population Patient Population (e.g., Multi-Vessel CAD) Randomization Randomization (1:1) Patient_Population->Randomization BES_Group Biolimus A9-Eluting Stent (BES Group) Randomization->BES_Group ZES_Group This compound-Eluting Stent (ZES Group) Randomization->ZES_Group PCI Percutaneous Coronary Intervention (PCI) BES_Group->PCI Implantation ZES_Group->PCI Implantation Follow_Up Clinical Follow-Up (e.g., 2-3 Years) PCI->Follow_Up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis

Clinical Trial Workflow

In-Depth Comparison of Stent Characteristics

While clinical outcomes are largely similar, some differences in stent design and deliverability have been noted. For instance, some studies have compared thicker, biodegradable polymer-based BES with thinner, durable polymer-based ZES.[1] In one such study, the technical failure rate, leading to the use of an alternative stent, was higher in the BES group (3.2%) compared to the ZES group (0.9%), suggesting better deliverability for the thinner ZES.[1][2]

The polymer coating is another point of distinction. Biolimus A9-eluting stents often utilize a biodegradable polymer, which is designed to be absorbed by the body over time, potentially reducing long-term inflammation and the risk of very late stent thrombosis.[9][12] In contrast, many this compound-eluting stents employ a durable polymer. However, long-term follow-up from the SORT OUT VI trial did not show a significant difference in definite very late stent thrombosis between the biodegradable-polymer BES and the durable-polymer ZES at 3 years.[3]

Conclusion

The available in vivo data from large-scale clinical trials indicates that both this compound-eluting and Biolimus A9-eluting stents are safe and effective options for the treatment of coronary artery disease, with comparable long-term clinical outcomes.[1][3] The choice between these two DES technologies may be influenced by factors such as specific lesion characteristics, operator preference regarding stent deliverability, and the theoretical long-term benefits of a biodegradable versus a durable polymer. For researchers and drug development professionals, the continued evolution of stent platforms and drug-polymer combinations remains a fertile area for innovation aimed at further improving patient outcomes.

References

Zotarolimus-Eluting Stents: A Comparative Meta-Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the performance of Zotarolimus-eluting stents against other leading drug-eluting stents, supported by pooled data from major clinical trials.

This guide provides a detailed comparison of this compound-eluting stents (ZES) with other prominent drug-eluting stents (DES), including Paclitaxel-eluting stents (PES), Sirolimus-eluting stents (SES), and Everolimus-eluting stents (EES). By synthesizing data from multiple meta-analyses of randomized controlled trials, this document offers researchers, scientists, and drug development professionals a thorough overview of the relative safety and efficacy of these critical cardiovascular devices.

Comparative Efficacy and Safety: A Tabular Summary

The following tables summarize the quantitative data from meta-analyses comparing this compound-eluting stents to other drug-eluting stents across key clinical endpoints. The data is presented in terms of Odds Ratios (OR) or Risk Ratios (RR) with 95% Confidence Intervals (CI), providing a statistical measure of the comparative performance.

Table 1: this compound-Eluting Stents (ZES) vs. Paclitaxel-Eluting Stents (PES)

Clinical EndpointOdds Ratio (OR) / Risk Ratio (RR)95% Confidence Interval (CI)Notes
Myocardial Infarction0.250 (OR)0.160 to 0.392Statistically significant reduction in risk with ZES.[1]
Major Adverse Cardiac Events (MACE)0.813 (OR)0.656 to 1.007No statistically significant difference.[1]
Cardiac Death0.817 (OR)0.359 to 1.857No statistically significant difference.[1]
All-Cause Death0.820 (OR)0.443 to 1.516No statistically significant difference.[1]
Stent Thrombosis1.174 (OR)0.604 to 2.280No statistically significant difference.[1]
Target Vessel Revascularization (TVR)1.336 (OR)1.003 to 1.778Statistically significant increase in risk with ZES.[1]
Target Lesion Revascularization (TLR)0.936 (OR)0.702 to 1.247No statistically significant difference.[1]
In-Stent Late Lumen LossHigher with ZES (MD 0.18 mm)0.07 to 0.28Statistically significant increase with ZES.[2][3]

Table 2: this compound-Eluting Stents (ZES) vs. Sirolimus-Eluting Stents (SES)

Clinical EndpointOdds Ratio (OR) / Risk Ratio (RR)95% Confidence Interval (CI)Notes
Target Vessel Revascularization (TVR)2.36 (OR)1.78 to 3.14Statistically significant higher odds with ZES.[2][3]
Target Lesion Revascularization (TLR)2.46 (OR)1.36 to 4.46Statistically significant higher odds with ZES.[2][3]
In-Stent Restenosis6.13 (OR)3.96 to 9.50Statistically significant higher odds with ZES.[2][3]
In-Stent Late Lumen LossHigher with ZES (MD 0.39 mm)0.34 to 0.44Statistically significant increase with ZES.[2][3]
In-Segment Late Lumen LossHigher with ZES (MD 0.18 mm)0.15 to 0.21Statistically significant increase with ZES.[2][3]
MortalityNo significant difference-[2][3]
ReinfarctionNo significant difference-[2][3]
Stent ThrombosisNo significant difference-[2][3]

Table 3: this compound-Eluting Stents (ZES) vs. Everolimus-Eluting Stents (EES)

Clinical EndpointRisk Ratio (RR)95% Confidence Interval (CI)Follow-upNotes
Target Vessel Revascularization (TVR)1.060.90 to 1.24Up to max availableNo significant difference.[4]
Definite or Probable Stent Thrombosis1.260.86 to 1.85Up to max availableNo significant difference.[4]
Cardiac Death1.010.79 to 1.30Up to max availableNo significant difference.[4]
Target Vessel Myocardial Infarction1.100.89 to 1.36Up to max availableNo significant difference.[4]
All-Cause Death (Short-term)0.950.72 to 1.24< 2 yearsNo significant difference.[5]
MACE (Short-term)1.210.91 to 1.60< 2 yearsNo significant difference.[5]
Target Lesion Revascularization (Intermediate-term)1.281.05 to 1.582-3 yearsEES superior to ZES.[5]
Target Lesion Failure (5-year)--5 yearsNo significant difference (ZES 17.0% vs EES 16.2%).[6]
Definite/Probable Stent Thrombosis (5-year)--5 yearsNo significant difference (ZES 2.8% vs EES 1.8%).[6]

Experimental Protocols of Key Clinical Trials

The following are summaries of the methodologies for key randomized controlled trials that have significantly contributed to the meta-analyses comparing this compound-eluting stents with other DES.

RESOLUTE All-Comers Trial
  • Objective: To compare the Resolute this compound-eluting stent (R-ZES) with the Xience V Everolimus-eluting stent (EES).[5][6][7]

  • Study Design: A prospective, multicenter, randomized, two-arm, open-label, non-inferiority trial.[2][6][7]

  • Patient Population: The trial enrolled 2,292 patients with minimal exclusion criteria, reflecting a "real-world" patient population.[2][6][7] At least one off-label criterion for stent placement was present in 66% of patients.[8]

  • Randomization: Patients were randomly assigned in a 1:1 ratio to receive either the ZES or the EES.[9]

  • Primary Endpoint: The primary endpoint was target lesion failure (TLF), a composite of cardiac death, target-vessel myocardial infarction, and clinically indicated target lesion revascularization at 12 months.[6][8]

  • Angiographic Follow-up: A subset of patients (20%) underwent a 13-month angiographic follow-up to assess in-stent late lumen loss.[8]

  • Long-term Follow-up: The trial included a final 5-year follow-up to assess long-term safety and efficacy.[2][6]

ISAR-TEST 5 Trial
  • Objective: To compare a polymer-free dual drug (sirolimus and probucol)-eluting stent (Dual-DES) with the Resolute this compound-eluting stent (R-ZES).[4][10]

  • Study Design: A randomized, non-inferiority trial conducted at two centers in Germany.[4][6]

  • Patient Population: The trial enrolled 3,002 "all-comer" patients with coronary artery disease requiring percutaneous coronary intervention.[4][10] Major exclusion criteria were limited to left main lesions and cardiogenic shock.[4]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either the Dual-DES (n=2,002) or the R-ZES (n=1,000).[4]

  • Primary Endpoint: The primary endpoint was a composite of cardiac death, target vessel-related myocardial infarction, or target lesion revascularization at 1-year follow-up.[11]

  • Angiographic Follow-up: Systematic angiographic follow-up was performed at 6-8 months.[1][11]

  • Dual Antiplatelet Therapy: Dual antiplatelet therapy was recommended for at least 6 months post-procedure.[4]

ISAR-TEST 2 Trial
  • Objective: To compare a polymer-free dual drug (sirolimus and probucol)-eluting stent (Dual-DES) with the first-generation sirolimus-eluting stent (Cypher) and the Endeavor this compound-eluting stent (E-ZES).[12]

  • Study Design: A randomized trial.

  • Patient Population: The trial enrolled 1,007 patients with de novo coronary lesions.[13]

  • Randomization: Patients were randomized in a 1:1:1 ratio to receive the Dual-DES, Cypher SES, or Endeavor ZES.[13]

  • Follow-up: Clinical follow-up was conducted for up to 2 years, with angiographic follow-up scheduled at 6-8 months and 2 years.[13]

Visualizing the Meta-Analysis Process and Outcomes

To better understand the workflow of a meta-analysis and the comparative outcomes, the following diagrams have been generated using Graphviz.

MetaAnalysis_Workflow cluster_0 Planning Phase cluster_1 Data Collection Phase cluster_2 Analysis Phase cluster_3 Reporting Phase A Define Research Question (e.g., ZES vs. other DES) B Establish Inclusion/Exclusion Criteria A->B C Systematic Literature Search (PubMed, Embase, Cochrane) B->C D Screening of Studies C->D E Data Extraction from Eligible Trials D->E F Assess Risk of Bias in Included Studies E->F G Statistical Analysis (e.g., using Odds Ratios, Risk Ratios) F->G H Heterogeneity Assessment G->H I Synthesize and Interpret Results H->I J Publish Comparison Guide I->J

Caption: Workflow of a systematic meta-analysis process.

Clinical_Outcomes_Comparison cluster_PES vs. Paclitaxel (PES) cluster_SES vs. Sirolimus (SES) cluster_EES vs. Everolimus (EES) ZES This compound-Eluting Stent (ZES) PES_MI Lower MI Risk ZES->PES_MI Favorable PES_TVR Higher TVR Risk ZES->PES_TVR Unfavorable SES_Revasc Higher Revascularization (TVR & TLR) ZES->SES_Revasc Unfavorable SES_Restenosis Higher In-Stent Restenosis ZES->SES_Restenosis Unfavorable EES_Similar Similar Safety & Efficacy (MACE, ST, Death) ZES->EES_Similar Comparable EES_TLR EES Superior for TLR (Intermediate-term) ZES->EES_TLR Inferior

Caption: Key clinical outcome comparisons of ZES vs. other DES.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Zotarolimus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Zotarolimus, a potent immunosuppressant, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive operational and disposal plan based on safety data sheets and regulatory guidelines.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including suitable gloves, protective clothing, and eye protection.[1] Handling of this compound should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2] In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, rinse with pure water for at least 15 minutes.[1][2]

Disposal of this compound Waste

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] It is crucial to prevent this compound from entering sewer systems or contaminating water, food, and animal feed.[2]

Operational Disposal Plan:

  • Segregation: At the point of generation, separate this compound waste from other laboratory waste. This includes unused or expired this compound, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE.

  • Containment:

    • Solid Waste: Collect solid this compound waste in a suitable, clearly labeled, and tightly closed container.[1][2]

    • Liquid Waste: Do not discharge any liquid waste containing this compound into the sewer system.[2] Collect it in a designated, sealed, and labeled waste container.

    • Spills: In the event of a spill, collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[1][2] Ensure the area is then thoroughly cleaned.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify "Contains this compound." This ensures proper handling and disposal by waste management personnel.

  • Storage: Store the sealed waste containers in a dry, cool, and well-ventilated area, away from incompatible materials, until they can be collected by a licensed waste disposal service.[1][2]

  • Arranging for Disposal: Contact a licensed chemical waste disposal company to arrange for the collection and incineration of the this compound waste. Ensure the disposal is carried out in accordance with all applicable local, state, and federal regulations.[3][4][5][6]

Disposal of Contaminated Packaging

Containers that have held this compound can be decontaminated and recycled or disposed of properly.[2]

  • Decontamination: Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

  • Disposal: Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]

Quantitative Data

Currently, publicly available safety data sheets and disposal guidelines for this compound do not specify quantitative concentration limits for what constitutes "trace" versus "bulk" contamination for disposal purposes. The general principle is to treat any material that has come into contact with this compound as hazardous waste.

Data PointValueSource
Trace Contamination ThresholdNot SpecifiedN/A
Bulk Contamination ThresholdNot SpecifiedN/A

This compound Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

ZotarolimusDisposal cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Contaminated Packaging A This compound Waste (Solid, Liquid, Contaminated Materials) B Segregate from Non-Hazardous Waste A->B C Place in Labeled, Sealed Container ('Hazardous Waste - this compound') B->C D Store in Secure, Ventilated Area C->D E Arrange Pickup by Licensed Waste Disposal Service D->E F Controlled Incineration with Flue Gas Scrubbing E->F G Triple-Rinse Container (Collect Rinsate as Hazardous Waste) H Puncture and Dispose in Sanitary Landfill or Incinerate G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Zotarolimus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Safety Data Sheets (SDSs) for Zotarolimus provide conflicting information regarding its hazards. While some sources do not classify it as hazardous, others indicate potential risks including carcinogenicity, reproductive harm, and fertility impairment. Therefore, it is prudent to handle this compound as a potent pharmaceutical compound and adhere to stringent safety protocols. This guide is based on a conservative approach, prioritizing the highest level of protection recommended.

Hazard Communication

A summary of potential hazards identified in various Safety Data Sheets is provided below.

Hazard CategoryPotential Risks
Carcinogenicity Potential cancer hazard.
Reproductive Toxicity May cause harm to the unborn child.
Fertility May impair fertility.
Organ Toxicity May result in immunosuppression, leading to an increased risk of infections and lymphoma.
Irritation May cause eye, skin, and respiratory tract irritation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece RespiratorA PAPR is recommended for operations with a high risk of aerosol generation. For other tasks, a reusable respirator with P100/FFP3 particulate filters should be used after a proper fit test.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[1]
Body Protection Disposable Coveralls or Lab CoatDisposable coveralls made from materials like Tyvek are recommended.[1] At a minimum, a dedicated, disposable lab coat should be worn over personal clothing.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes.[1] A face shield can be worn over goggles for additional protection.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[1]

Operational Plan: Safe Handling of this compound

Adherence to a strict operational workflow is essential for minimizing exposure risk.

Engineering Controls
  • Containment: All handling of this compound powder should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box.

  • Ventilation: The laboratory should have a dedicated ventilation system with single-pass air.

  • Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs.

Preparation
  • Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and waste disposal containers, before handling the compound.

  • Decontamination: Ensure a decontamination solution is readily available.

  • Donning PPE: Put on all required PPE in the correct order in a designated clean area before entering the handling area.

Handling Procedures
  • Weighing: When weighing the solid compound, do so in a containment device. Use a dedicated enclosure if possible.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[1]

  • Transport: When moving this compound within the laboratory, use sealed, shatter-proof secondary containers.

Decontamination and Cleaning
  • Work Surfaces: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent after each use.

  • Spill Management: In case of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.[1] All materials used for spill cleanup must be disposed of as hazardous waste.

Doffing PPE
  • Remove PPE in the designated doffing area, taking care to avoid self-contamination.

  • Dispose of single-use PPE in the appropriate hazardous waste container.

  • Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling prep_start Assemble Materials (PPE, Spill Kit, Waste Bins) don_ppe Don PPE in Designated Area prep_start->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve transport Transport in Secondary Container dissolve->transport decontaminate Decontaminate Surfaces and Equipment transport->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash Wash Hands doff_ppe->wash end Safe Completion RiskManagement cluster_assessment Risk Assessment cluster_controls Control Measures cluster_outcome Outcome hazard_id Hazard Identification (Potent Compound, Potential Carcinogen) exposure_eval Exposure Evaluation (Inhalation, Dermal Contact) hazard_id->exposure_eval engineering Engineering Controls (Fume Hood, Glove Box) exposure_eval->engineering admin Administrative Controls (SOPs, Training, Designated Area) engineering->admin ppe Personal Protective Equipment (Gloves, Gown, Respirator) admin->ppe safe_handling Safe Handling & Minimized Exposure ppe->safe_handling

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zotarolimus
Reactant of Route 2
Zotarolimus

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。